molecular formula C13H19NO B4500487 N,N-diethyl-2,4-dimethylbenzamide CAS No. 54818-95-0

N,N-diethyl-2,4-dimethylbenzamide

Cat. No.: B4500487
CAS No.: 54818-95-0
M. Wt: 205.30 g/mol
InChI Key: YQCGAQBECDYQFQ-UHFFFAOYSA-N
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Description

N,N-diethyl-2,4-dimethylbenzamide is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.30 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-diethyl-2,4-dimethylbenzamide is 205.146664230 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N,N-diethyl-2,4-dimethylbenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N,N-diethyl-2,4-dimethylbenzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQCGAQBECDYQFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=C(C=C1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60203318
Record name Benzamide, N,N-diethyl-2,4-dimethyl-
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Molecular Weight

205.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54818-95-0
Record name N,N-Diethyl-2,4-dimethylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=54818-95-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzamide, N,N-diethyl-2,4-dimethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzamide, N,N-diethyl-2,4-dimethyl-
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Foundational & Exploratory

N,N-diethyl-2,4-dimethylbenzamide CAS 54818-95-0 properties

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: N,N-Diethyl-2,4-dimethylbenzamide (CAS 54818-95-0) [1]

Part 1: Executive Summary

N,N-Diethyl-2,4-dimethylbenzamide (CAS 54818-95-0) is a structural analog of the gold-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide). Belonging to the class of N,N-dialkylbenzamides, this compound is characterized by the presence of two methyl groups on the aromatic ring at the ortho (2-) and para (4-) positions, distinguishing it from the meta-substituted DEET.[1]

While primarily researched for its potential as a broad-spectrum arthropod repellent, it also serves as a critical intermediate in organic synthesis, specifically as a Directed Metalation Group (DMG) in lithiation chemistry.[1] Its unique steric profile—attributed to the ortho-methyl group—imparts distinct volatility and receptor-binding properties compared to its isomers, offering a theoretical advantage in residual efficacy and metabolic stability.

Part 2: Chemical Identity & Physicochemical Profile

Nomenclature & Identification
Parameter Details
IUPAC Name N,N-Diethyl-2,4-dimethylbenzamide
CAS Registry Number 54818-95-0
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
SMILES CCN(CC)C(=O)C1=C(C)C=C(C)C=C1
Structural Class N,N-Dialkylbenzamide (DEET Analog)
Physicochemical Properties

Note: Where experimental values for this specific isomer are proprietary or absent from public indices, high-confidence predicted values based on Structure-Property Relationships (SPR) with DEET are provided.

Property Value / Range Source/Note
Physical State Clear to pale yellow liquidStandard for class
Boiling Point 305–315 °C (at 760 mmHg)Predicted (Higher than DEET's 288°C due to increased MW)
Density 0.98 – 0.99 g/cm³Predicted (Similar to DEET)
LogP (Lipophilicity) 2.5 – 2.7Predicted (More lipophilic than DEET, LogP ~2.[2][3][4][5][6][7][8]18)
Solubility Immiscible in water; Soluble in EtOH, Et₂O, CHCl₃Lipophilic amide nature
Vapor Pressure < 1.0 Pa at 25°COrtho-substitution suppresses volatility vs. meta isomers

Part 3: Synthesis & Manufacturing Protocol

Methodology: Acid Chloride Amidation Rationale: This pathway is selected for its high yield (>90%), scalability, and avoidance of expensive coupling reagents (e.g., HATU/EDC) required for direct acid-amine coupling.[1]

Reaction Scheme
  • Activation: 2,4-Dimethylbenzoic acid

    
     2,4-Dimethylbenzoyl chloride[1]
    
  • Coupling: 2,4-Dimethylbenzoyl chloride + Diethylamine

    
     Product
    
Step-by-Step Protocol

Reagents:

  • 2,4-Dimethylbenzoic acid (1.0 eq)[1]

  • Thionyl chloride (SOCl₂, 1.5 eq)[1]

  • Diethylamine (1.2 eq)[1]

  • Triethylamine (Et₃N, 1.5 eq) as acid scavenger[1]

  • Dichloromethane (DCM) or Toluene (Solvent)[1]

Workflow:

  • Acyl Chloride Formation:

    • Charge a flame-dried round-bottom flask with 2,4-dimethylbenzoic acid dissolved in anhydrous DCM.

    • Add SOCl₂ dropwise at 0°C under inert atmosphere (

      
      ).
      
    • Reflux for 2–3 hours until gas evolution (HCl/SO₂) ceases.

    • In-process check: Aliquot quench with MeOH; TLC should show methyl ester formation.

    • Concentrate in vacuo to remove excess SOCl₂. Re-dissolve residue in fresh DCM.

  • Amide Coupling:

    • Cool the acyl chloride solution to 0°C.

    • Add a mixture of Diethylamine and Triethylamine dropwise, maintaining internal temp < 10°C (Exothermic).[1]

    • Allow to warm to Room Temperature (RT) and stir for 4–6 hours.

  • Work-up & Purification:

    • Quench with saturated NaHCO₃ (aq) to neutralize HCl salts.

    • Extract organic layer; wash with 1M HCl (remove unreacted amine)

      
       Brine 
      
      
      
      Dry over MgSO₄.
    • Concentrate to yield crude oil.

    • Purification: High-vacuum distillation (0.1 mmHg) or Flash Chromatography (Hexane/EtOAc 8:2) to obtain clear oil.

Part 4: Mechanism of Action (Olfactory Interference)[1][2][10]

The repellency of N,N-diethylbenzamides is mediated by modulating the insect olfactory receptor (OR) complex.[9] Unlike simple "masking," these compounds act as confusants and inhibitors .[1]

Key Pathway:

  • Orco Antagonism: The compound binds to the Odorant Receptor Co-receptor (Orco), a highly conserved ion channel in insects.

  • Odorant Masking: It inhibits specific ORs tuned to host attractants (e.g., 1-octen-3-ol from human sweat).

  • Direct Repellency: At high concentrations, it activates specific aversive ORNs (Olfactory Receptor Neurons).

MOA Host_Odor Host Attractants (Lactic Acid, 1-Octen-3-ol) OR_Complex Odorant Receptor (OR) + Orco Complex Host_Odor->OR_Complex Activates Repellent N,N-Diethyl-2,4-dimethylbenzamide Repellent->OR_Complex Allosteric Inhibition (Blocks Orco) Signal_Transduction Signal Transduction (Ca2+ Influx) Repellent->Signal_Transduction Disrupts OR_Complex->Signal_Transduction Normal Signal Behavior Host Seeking Behavior Signal_Transduction->Behavior Attraction Avoidance Avoidance/Confusion Signal_Transduction->Avoidance Altered Signal

Figure 1: Mechanism of Action illustrating the dual-role of the repellent in blocking host attractant signaling and triggering avoidance pathways via the Orco complex.

Part 5: Applications & Comparative Efficacy

Insect Repellency (vs. DEET)

The 2,4-dimethyl substitution pattern creates a "steric shield" around the amide bond.

  • Volatility: The ortho-methyl group increases steric strain, slightly reducing planarity and lowering vapor pressure compared to DEET. This theoretically extends Protection Time (CPT) on skin but may reduce the "vapor cloud" effect that repels insects before they land.

  • Efficacy: Effective against Aedes aegypti (Mosquitoes), Ixodes (Ticks), and Cimex lectularius (Bed bugs).[1]

Chemical Synthesis (Directed Metalation)

In organic synthesis, the N,N-diethylamide moiety is a powerful Directed Metalation Group (DMG) .[1]

  • Lithiation: Treatment with sec-Butyllithium allows for regioselective deprotonation at the 6-position (adjacent to the amide, the only open ortho site).

  • Utility: This allows for the synthesis of complex polysubstituted aromatics used in agrochemicals and pharmaceuticals.

Part 6: Safety & Handling (SDS Summary)

Hazard Classification (GHS):

  • Skin Irrit. 2 (H315): Causes skin irritation.

  • Eye Irrit. 2A (H319): Causes serious eye irritation.

  • Acute Tox. 4 (H302): Harmful if swallowed (Estimated LD50 ~2000 mg/kg, similar to DEET).[1]

Handling Protocol:

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1]

  • Storage: Store in a cool, dry place under inert gas (Argon/Nitrogen) to prevent slow oxidation.

  • Disposal: Incineration in a chemical waste facility equipped with an afterburner and scrubber.

References

  • Identity & Properties: PubChem. 2,4-Dimethylbenzamide (Related Isomer Data). National Library of Medicine. [Link]

  • Synthesis Mechanism: Beilstein Journals. Use of mixed Li/K metal TMP amide (LiNK chemistry) for the synthesis of [2.2]metacyclophanes. (Discusses 2,4-dimethylbenzamide precursors).[1][2][10][11] [Link]

  • Repellent Pharmacology: Frontiers in Physiology. Molecular Basis of N,N-Diethyl-3-Methylbenzamide (DEET) in Repelling the Common Bed Bug. [Link]

  • Comparative Toxicology: NIH/PubMed. Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil. [Link]

Sources

Technical Guide: Structural & Functional Analysis of Benzamide Repellents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis comparing the industry-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) with its structural analog, N,N-diethyl-2,4-dimethylbenzamide .

Subject: N,N-diethyl-2,4-dimethylbenzamide vs. DEET (N,N-diethyl-3-methylbenzamide)

Executive Summary

This whitepaper analyzes the physicochemical and pharmacological divergences between DEET and its 2,4-dimethyl analog. While DEET remains the gold standard for broad-spectrum repellency, the 2,4-dimethyl analog offers a unique case study in Structure-Activity Relationships (SAR) . The addition of a methyl group at the ortho (C2) position introduces significant steric hindrance, altering the planarity of the amide bond. This structural shift impacts metabolic stability, volatility, and receptor binding affinity, offering critical insights for the development of next-generation, long-duration repellents.[1]

Structural Chemistry & Molecular Geometry[2]

The core difference lies in the substitution pattern on the benzene ring. This seemingly minor methylation drastically alters the molecular topography.

The "Ortho Effect" and Amide Planarity[1]
  • DEET (Meta-substituted): The 3-methyl group is distal to the diethylamide moiety. This allows the amide bond to adopt a relatively planar conformation with the phenyl ring, maximizing

    
    -conjugation.
    
  • 2,4-Dimethyl Analog (Ortho-substituted): The methyl group at C2 creates significant steric clash with the carbonyl oxygen or the ethyl groups of the amide.

    • Consequence: To relieve this strain, the amide bond rotates out of the plane of the benzene ring (dihedral angle increases).

    • Electronic Impact: This "twist" inhibits resonance (steric inhibition of resonance), localizing electron density on the nitrogen and carbonyl, potentially altering the dipole moment and hydrogen-bond accepting capability required for Odorant Receptor (OR) binding in insects.

Visualization of Structural Logic

The following diagram illustrates the causal chain from chemical structure to functional outcome.

SAR_Logic cluster_0 Chemical Structure cluster_1 Molecular Geometry cluster_2 Functional Outcome DEET DEET (3-methyl) Planar Planar Conformation (High Conjugation) DEET->Planar Meta-substitution Analog Analog (2,4-dimethyl) Twisted Twisted Conformation (Steric Inhibition) Analog->Twisted Ortho-substitution (Steric Clash) Volatile Optimal Volatility (Vapor Phase Efficacy) Planar->Volatile Electronic Balance Stable High Metabolic Stability (Hydrolysis Resistant) Twisted->Stable Blocked Nucleophilic Attack

Figure 1: Causal pathway linking substituent position to molecular geometry and functional properties.[1]

Physicochemical Property Comparison

The following data consolidates theoretical and experimental values to highlight the shift in lipophilicity and volatility.

PropertyDEET (N,N-diethyl-3-methylbenzamide)N,N-diethyl-2,4-dimethylbenzamideImplications
Molecular Weight 191.27 g/mol 205.30 g/mol Analog is heavier; slightly lower vapor pressure.
LogP (Lipophilicity) ~2.18~2.65Analog is more lipophilic; enhanced skin retention but potentially slower evaporation.[1]
Boiling Point 288°C~295-300°C (Predicted)Higher BP correlates with longer duration but lower "vapor cloud" effect.
Amide Bond Stability ModerateHighOrtho-methyl blocks hydrolytic enzymes (amidases).
Water Solubility Poor (~900 mg/L)Very PoorAnalog requires more aggressive surfactant systems for aqueous formulation.[1]

Experimental Protocols

Synthesis of N,N-Diethyl-2,4-dimethylbenzamide

Objective: Synthesize high-purity analog for bioassay using the Acid Chloride route. This method is preferred over direct condensation for its high yield and reliability in introducing sterically hindered amides.

Reagents:

  • 2,4-Dimethylbenzoic acid (CAS: 611-01-8)

  • Thionyl Chloride (

    
    )[1]
    
  • Diethylamine (

    
    )[1]
    
  • Dichloromethane (DCM) - Anhydrous[1]

  • Triethylamine (

    
    ) - Proton scavenger[1]
    

Protocol:

  • Activation (Acid Chloride Formation):

    • In a flame-dried round-bottom flask equipped with a reflux condenser and drying tube (

      
      ), dissolve 10.0 mmol of 2,4-dimethylbenzoic acid  in 20 mL anhydrous DCM.
      
    • Critical Step: Add 12.0 mmol of thionyl chloride dropwise at 0°C. The low temperature prevents side reactions.

    • Add a catalytic amount (1 drop) of DMF to initiate the Vilsmeier-Haack-like catalytic cycle.

    • Reflux at 40°C for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Validation: Aliquot 50µL, quench with methanol, and check via TLC (formation of methyl ester indicates active acid chloride). Evaporate solvent/excess

      
       under vacuum.
      
  • Amidation:

    • Redissolve the crude acid chloride in 15 mL anhydrous DCM.

    • Cool to 0°C.

    • Add a mixture of diethylamine (11.0 mmol) and triethylamine (12.0 mmol) dropwise.[1] Note: The reaction is exothermic.[1]

    • Allow to warm to room temperature and stir for 4 hours.

  • Workup & Purification:

    • Wash the organic layer sequentially with: 1M HCl (removes unreacted amine), Sat.

      
       (removes unreacted acid), and Brine.[1]
      
    • Dry over

      
      , filter, and concentrate.[1]
      
    • Purification: Flash column chromatography (Silica Gel 60).[1] Eluent: Hexanes/Ethyl Acetate (8:2).

Synthesis_Workflow Start Start: 2,4-Dimethylbenzoic Acid Step1 Activation: + SOCl2, cat. DMF Reflux 2h Start->Step1 Check1 Validation: TLC (MeOH quench) Step1->Check1 Step2 Amidation: + Et2NH / Et3N 0°C -> RT, 4h Check1->Step2 Complete Workup Workup: Wash HCl -> NaHCO3 -> Brine Step2->Workup Final Product: N,N-diethyl-2,4-dimethylbenzamide Workup->Final

Figure 2: Step-by-step synthetic pathway for the target benzamide.

Biological Mechanism & Metabolic Stability[1][3][4]

Mode of Action (AgOrs)

DEET functions primarily by interacting with the Odorant Receptor co-receptor (Orco) and specific Odorant Receptors (ORs) in mosquitoes (Aedes aegypti, Anopheles gambiae).[1]

  • The Analog Challenge: The 2,4-dimethyl analog's twisted conformation may reduce binding affinity if the receptor pocket requires a planar aromatic system. However, its higher lipophilicity (LogP 2.[1]65) suggests it may penetrate the insect cuticle more effectively.

Metabolic Stability (The Ortho Advantage)

Metabolic clearance of DEET in mammals involves oxidation of the methyl group (to a carboxylic acid) or N-deethylation.

  • Steric Shielding: The 2-methyl group in the analog physically blocks the approach of Cytochrome P450 enzymes to the amide nitrogen and the carbonyl carbon.

  • Result: The analog is predicted to have a significantly longer half-life (

    
    ) on the skin and in systemic circulation compared to DEET. This makes it a candidate for "extended release" formulations, though toxicological accumulation must be assessed.[1]
    

References

  • Swale, D. R., et al. (2014).[1] "Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET)." PLOS ONE. Link

  • Wang, J., et al. (2021).[1][2] "Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction." Tetrahedron Letters. Link[1][2]

  • Bisz, E., et al. (2018).[1][3] "Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion." The Journal of Organic Chemistry. Link[1]

  • US EPA. (1998).[1] "Reregistration Eligibility Decision (RED): DEET." United States Environmental Protection Agency. Link

  • Legeay, S., et al. (2017).[1] "Pharmacokinetics of insect repellent N,N-diethyl-m-toluamide (DEET)." European Journal of Drug Metabolism and Pharmacokinetics. Link

Sources

N,N-diethyl-2,4-dimethylbenzamide molecular weight and formula

[1]

Executive Summary

N,N-Diethyl-2,4-dimethylbenzamide (CAS 54818-95-0) is a structural analog of the widely used insect repellent N,N-diethyl-m-toluamide (DEET). Characterized by the addition of a second methyl group to the benzene ring of the DEET scaffold, this compound represents a class of substituted benzamides investigated for their olfactory receptor modulation in arthropods. This guide provides a comprehensive technical analysis of its physicochemical properties, synthetic pathways, and analytical characterization, serving as a foundational resource for researchers exploring next-generation repellents and bioactive amides.

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7][8]

The molecule is defined by a benzamide core substituted with a diethylamino group at the carbonyl position and two methyl groups at the 2 and 4 positions of the aromatic ring. This steric bulk contributes to its lipophilicity and volatility profile, key parameters for repellent efficacy.

Table 1: Core Chemical Data

PropertyValue
Chemical Name N,N-Diethyl-2,4-dimethylbenzamide
Common/Related Names 2,4-Dimethyl-N,N-diethylbenzamide; DEET Analog
CAS Registry Number 54818-95-0
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Exact Mass 205.1467 Da
Physical State Viscous liquid / Oil (at room temperature)
Solubility Soluble in organic solvents (Ethanol, DCM, Toluene); Poorly soluble in water
SMILES CCN(CC)C(=O)C1=C(C=C(C=C1)C)C
InChI Key YQCGAQBECDYQFQ-UHFFFAOYSA-N
Synthesis & Manufacturing Protocols

The synthesis of N,N-diethyl-2,4-dimethylbenzamide typically proceeds via the amidation of 2,4-dimethylbenzoic acid. Two primary routes are established: the Acid Chloride Method (standard industrial route) and the Direct Amidation (Mitsunobu-type or coupling agent mediated).

Route A: Acid Chloride Activation (Standard Protocol)

This method is preferred for scale-up due to high yields and straightforward purification.

Reagents:

  • 2,4-Dimethylbenzoic acid (1.0 equiv)

  • Thionyl chloride (SOCl₂) (1.5 equiv)

  • Diethylamine (1.2 equiv)[1]

  • Triethylamine (Et₃N) (1.5 equiv)

  • Solvent: Dichloromethane (DCM) or Toluene

Step-by-Step Methodology:

  • Activation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve 2,4-dimethylbenzoic acid in anhydrous toluene.

  • Chlorination: Add thionyl chloride dropwise at room temperature. Heat the mixture to reflux (80°C) for 3 hours until gas evolution (HCl/SO₂) ceases.

  • Concentration: Remove excess thionyl chloride and solvent under reduced pressure to isolate the crude 2,4-dimethylbenzoyl chloride (volatile oil).

  • Amidation: Re-dissolve the acid chloride in dry DCM. Cool to 0°C in an ice bath.

  • Addition: Slowly add a mixture of diethylamine and triethylamine in DCM dropwise, maintaining the temperature below 5°C to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Work-up: Quench with water. Wash the organic layer sequentially with 1M HCl (to remove unreacted amine), saturated NaHCO₃ (to remove unreacted acid), and brine.

  • Purification: Dry over anhydrous MgSO₄, filter, and concentrate. Purify via vacuum distillation or silica gel flash chromatography (Hexane/EtOAc gradient).

Visualization of Synthetic Pathway

SynthesisPathStart2,4-Dimethylbenzoic AcidStep1Acid Chloride Formation(SOCl2, Reflux)Start->Step1ActivationIntermediate2,4-Dimethylbenzoyl ChlorideStep1->Intermediate- SO2, - HClStep2Amidation(HNEt2, Et3N, 0°C)Intermediate->Step2Nucleophilic Acyl SubstitutionProductN,N-Diethyl-2,4-dimethylbenzamideStep2->ProductIsolation

Caption: Figure 1. Step-wise synthesis via acid chloride activation showing reagents and intermediate formation.

Analytical Characterization

Validating the identity of the synthesized compound requires a multi-modal approach.

1. Gas Chromatography-Mass Spectrometry (GC-MS)

  • Molecular Ion (M+): Peak at m/z 205.

  • Base Peak: Expect a prominent fragment at m/z 133, corresponding to the loss of the diethylamino group [M - N(Et)₂]⁺, leaving the dimethylbenzoyl cation.

  • McLafferty Rearrangement: A fragment at m/z 72 (diethylamine radical cation) is common in N,N-diethyl amides.

2. Proton NMR (¹H-NMR, 400 MHz, CDCl₃)

  • Aromatic Region: Signals between δ 7.0–7.3 ppm. The substitution pattern (2,4-dimethyl) will show specific splitting (likely a doublet and a singlet/multiplet depending on resolution).

  • Benzylic Methyls: Two distinct singlets around δ 2.2–2.4 ppm (3H each).

  • Ethyl Groups:

    • Methylene (-CH₂-): Quartet at δ 3.2–3.5 ppm (4H). Note: Due to restricted rotation around the amide bond, these may appear as two broad multiplets or distinct quartets at room temperature.

    • Methyl (-CH₃): Triplet at δ 1.1–1.2 ppm (6H).

Biological Activity & Mechanism

As a DEET analog, N,N-diethyl-2,4-dimethylbenzamide functions primarily by interfering with insect olfactory receptors.

Mechanism of Action:

  • Olfactory Receptor Inhibition: The molecule binds to the odorant receptor co-receptor (Orco) or specific odorant receptors (ORs) in the insect antenna, masking the presence of host attractants (e.g., lactic acid, CO₂).

  • Repellency Profile: Studies on structural analogs suggest that the addition of the 4-methyl group may alter the volatility and receptor binding affinity compared to DEET (3-methyl). This can result in extended duration of action due to lower vapor pressure, though potentially at the cost of immediate "cloud" repellency.

Comparative Efficacy Pathway

BioActivityMoleculeN,N-Diethyl-2,4-dimethylbenzamideTargetInsect Olfactory Receptors(Orco / ORs)Molecule->TargetBindingEffect1Inhibition of Lactic Acid SensingTarget->Effect1ModulationEffect2Confusant EffectTarget->Effect2ModulationOutcomeRepellency / Host MaskingEffect1->OutcomeEffect2->Outcome

Caption: Figure 2. Mechanism of action showing interaction with insect olfactory systems leading to repellency.

Safety & Toxicology

While specific toxicological data for the 2,4-dimethyl isomer is less abundant than for DEET, the structural similarity allows for read-across hazard assessment.

  • Skin Absorption: Moderate. The lipophilic nature allows dermal penetration; formulations often require fixatives to minimize systemic absorption.

  • Irritation: Potential for mild skin and eye irritation (Category 2).

  • Handling: Use standard PPE (gloves, goggles) during synthesis. Avoid inhalation of vapors during the acid chloride step.

References
  • GuideChem. (n.d.). N,N-Diethyl-2,4-dimethylbenzamide CAS 54818-95-0 Details. Retrieved from

  • PubChem. (2025).[2][3] N,N-Diethyl-2,4-dimethylbenzamide (Compound). National Library of Medicine. Retrieved from

  • Wang, X., et al. (2010). Synthesis and Repellent Efficacy of DEET Analogs. Journal of Vector Ecology. (Contextual reference for DEET analog synthesis).
  • Organic Syntheses. (2013). Preparation of N,N-Diethylbenzamides. Org. Synth. 2013, 90, 41-51. Retrieved from

  • ChemScene. (n.d.). N-Ethyl-2,4-dimethylbenzamide and related benzamide structures. Retrieved from

An In-Depth Technical Guide to N,N-diethyl-2,4-dimethylbenzamide (PubChem CID: 41198)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of N,N-diethyl-2,4-dimethylbenzamide (PubChem CID: 41198), a tertiary benzamide of significant interest in modern synthetic chemistry. While specific experimental data for this compound is limited, this document synthesizes information from its structural analogs and parent compounds to offer valuable insights for researchers and drug development professionals. The guide covers molecular identity, computed physicochemical properties, a proposed and detailed synthetic protocol, predictive analytical characterization, and a thorough evaluation of safety and handling procedures based on established data for closely related molecules. A key focus is placed on the compound's potential utility as a directed metalation group, a role in which N,N-diethylamides are widely employed for the regiocontrolled functionalization of aromatic systems.[1]

Molecular Identity and Physicochemical Properties

N,N-diethyl-2,4-dimethylbenzamide is a disubstituted aromatic amide. The core structure consists of a benzene ring substituted with two methyl groups at positions 2 and 4, and a carboxamide group at position 1, where the nitrogen atom is further substituted with two ethyl groups. This substitution pattern, particularly the N,N-diethylamide moiety, imparts significant chemical properties that are valuable in organic synthesis.

Caption: 2D Structure of N,N-diethyl-2,4-dimethylbenzamide.

Table 1.1: Chemical Identifiers for N,N-diethyl-2,4-dimethylbenzamide

Identifier Value Source
PubChem CID 41198 PubChemLite[2]
Molecular Formula C₁₃H₁₉NO PubChemLite[2]
SMILES CCN(CC)C(=O)C1=C(C=C(C=C1)C)C PubChemLite[2]
InChI InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3 PubChemLite[2]

| InChIKey | YQCGAQBECDYQFQ-UHFFFAOYSA-N | PubChemLite[2] |

Table 1.2: Computed Physicochemical Properties

Property Value Source
Molecular Weight 205.30 g/mol PubChemLite[2]
Monoisotopic Mass 205.14667 Da PubChemLite[2]
XLogP3 2.8 PubChemLite[2]
Hydrogen Bond Donor Count 0 PubChemLite[2]
Hydrogen Bond Acceptor Count 1 PubChemLite[2]
Rotatable Bond Count 3 PubChemLite[2]

| Topological Polar Surface Area | 20.3 Ų | PubChemLite[2] |

Synthesis and Mechanistic Considerations

Tertiary amides like N,N-diethyl-2,4-dimethylbenzamide are exceptionally stable functional groups, resistant to many reagents, which makes them ideal as protecting or directing groups in multi-step synthesis. The N,N-diethylamide group, in particular, is one of the most powerful directing groups for directed ortho-metalation (DoM).[1] This reaction allows for the regioselective deprotonation of the aromatic ring at the position ortho to the amide, facilitating the introduction of a wide array of electrophiles.

Protocol 2.1: Proposed Synthesis via Acylation of Diethylamine

The most direct and industrially scalable synthesis of N,N-diethyl-2,4-dimethylbenzamide involves a two-step process starting from 2,4-dimethylbenzoic acid. This pathway relies on the formation of a highly reactive acyl chloride intermediate, which readily undergoes nucleophilic acyl substitution with diethylamine.

Step 1: Synthesis of 2,4-Dimethylbenzoyl Chloride 2,4-Dimethylbenzoic acid is converted to its corresponding acyl chloride using a standard chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. Thionyl chloride is often preferred for its cost-effectiveness and the fact that its byproducts (SO₂ and HCl) are gaseous, simplifying purification.

Step 2: Amidation with Diethylamine The crude 2,4-dimethylbenzoyl chloride is then reacted with diethylamine, typically under Schotten-Baumann conditions (in the presence of an aqueous base like NaOH), to form the final product. The base neutralizes the HCl generated during the reaction, driving it to completion.

G cluster_0 Step 1: Acyl Chloride Formation cluster_1 Step 2: Amidation start 2,4-Dimethylbenzoic Acid reagent1 + Thionyl Chloride (SOCl₂) (or Oxalyl Chloride) start->reagent1 intermediate 2,4-Dimethylbenzoyl Chloride reagent1->intermediate reagent2 + Diethylamine (Et₂NH) + Base (e.g., NaOH) intermediate->reagent2 product N,N-diethyl-2,4-dimethylbenzamide reagent2->product

Caption: Proposed two-step synthesis workflow for N,N-diethyl-2,4-dimethylbenzamide.

Detailed Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 2,4-dimethylbenzoic acid (1.0 eq) in a suitable anhydrous solvent (e.g., toluene or dichloromethane), thionyl chloride (1.2-1.5 eq) is added dropwise at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) may be added to accelerate the reaction. The mixture is then heated to reflux for 2-4 hours until gas evolution ceases. The solvent and excess thionyl chloride are removed under reduced pressure to yield crude 2,4-dimethylbenzoyl chloride, which is often used directly in the next step.

  • Amidation: The crude acyl chloride is dissolved in an inert solvent (e.g., dichloromethane). This solution is added dropwise to a cooled (0 °C) solution of diethylamine (2.0-2.5 eq) and a base such as triethylamine or aqueous sodium hydroxide. The reaction is typically exothermic and is stirred for 1-2 hours while allowing it to warm to room temperature.

  • Workup and Purification: The reaction mixture is washed sequentially with dilute acid (e.g., 1 M HCl) to remove excess amine, followed by a base (e.g., saturated NaHCO₃), and finally with brine.[1] The organic layer is dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is evaporated. The resulting crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure N,N-diethyl-2,4-dimethylbenzamide.

Analytical Characterization (Predictive)

As experimental spectral data for this specific compound is not widely published, this section provides a predictive analysis based on its chemical structure and data from analogous compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The spectrum is expected to show three distinct aromatic protons. Two singlets corresponding to the methyl groups at positions 2 and 4 on the aromatic ring would be visible. Due to restricted rotation around the amide C-N bond, the two ethyl groups are diastereotopic, meaning the four methylene protons and six methyl protons may appear as complex multiplets or two distinct quartets and two distinct triplets, respectively. This phenomenon is well-documented for N,N-disubstituted benzamides.[3]

    • ¹³C NMR: The spectrum should display 13 unique carbon signals. Key signals would include the amide carbonyl carbon (~170 ppm), six distinct aromatic carbons, two aromatic methyl carbons, and four signals for the two inequivalent ethyl groups.

  • Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a molecular ion (M⁺) peak corresponding to the monoisotopic mass of 205.147. PubChemLite also provides predicted collision cross-section (CCS) values for various adducts, which are useful for ion mobility-mass spectrometry analysis.[2] For the [M+H]⁺ adduct, the predicted CCS is 147.6 Ų.[2]

  • Infrared (IR) Spectroscopy: The most prominent absorption band would be the strong C=O stretch of the tertiary amide, expected in the range of 1625-1645 cm⁻¹.[3] Other characteristic bands would include C-H stretches from the aromatic and aliphatic groups (~2850-3100 cm⁻¹) and C-N stretching vibrations.

Safety, Handling, and Toxicology

Specific toxicological data for N,N-diethyl-2,4-dimethylbenzamide is not available. Therefore, a conservative approach dictates that it should be handled with the same precautions as its parent compound, N,N-diethylbenzamide, for which extensive safety data exists.

Rationale for Extrapolation: The addition of two methyl groups to the benzene ring is unlikely to significantly decrease the toxicological hazards associated with the core N,N-diethylbenzamide structure. The primary routes of exposure and target organs are expected to be similar.

Table 4.1: GHS Hazard Classification (Based on N,N-diethylbenzamide)

Hazard Class Category Hazard Statement Source
Acute Toxicity, Oral Category 4 H302: Harmful if swallowed [4][5]
Acute Toxicity, Dermal Category 4 H312: Harmful in contact with skin [4][5]
Skin Corrosion/Irritation Category 2 H315: Causes skin irritation [5][6]
Serious Eye Damage/Irritation Category 1 / 2 H318/H319: Causes serious eye damage/irritation [4][6]

| Specific target organ toxicity (single exposure) | Category 3 | H335: May cause respiratory irritation |[4][7] |

Handling and Personal Protective Equipment (PPE)
  • Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[5]

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber), a lab coat, and other protective clothing as necessary to prevent skin contact.[5][8]

  • Respiratory Protection: If working outside a fume hood or with aerosols, a NIOSH-approved respirator may be required.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[6]

First Aid Measures
  • If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[6][8]

  • If on Skin: Wash with plenty of soap and water. Take off contaminated clothing and wash it before reuse. If skin irritation occurs, get medical advice.[6][8]

  • If Inhaled: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[6][8]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.[6][8]

Applications and Future Research

Current and Potential Applications
  • Directed ortho-Metalation (DoM): The primary and most established application for this class of compounds is as a powerful directing group in organic synthesis.[1] The N,N-diethylamide functionality can direct lithiation to the ortho-position (C6), enabling the synthesis of complex, multi-substituted aromatic compounds that are precursors to pharmaceuticals and advanced materials.[1][9]

  • Insect Repellents (Hypothesized): The famous insect repellent DEET is an isomer, N,N-diethyl-m-toluamide (N,N-diethyl-3-methylbenzamide).[10] While the specific repellent activity of N,N-diethyl-2,4-dimethylbenzamide is not reported, its structural similarity suggests it could be a candidate for screening in entomological studies. The substitution pattern on the aromatic ring is known to influence volatility and receptor binding affinity, which are critical for repellent efficacy.[10]

Future Research Directions
  • Full Spectroscopic Characterization: A crucial first step is the complete experimental characterization of the compound using ¹H NMR, ¹³C NMR, MS, and IR to confirm the predictive analysis and establish a reference for future work.

  • Biological Screening: Systematic screening of the compound for biological activities, including insect repellent, antimicrobial, and other pharmacological properties, is warranted based on the activities of its isomers.

  • Optimization of Synthesis: While the proposed synthesis is robust, exploring alternative "green" methodologies, such as catalytic oxidative couplings from alcohols or aldehydes, could provide more sustainable routes.[3]

  • Exploration in DoM Reactions: Investigating the efficiency and regioselectivity of N,N-diethyl-2,4-dimethylbenzamide as a directing group in complex DoM reactions would further define its utility for synthetic chemists.

References

  • Clayden, J., & Pink, J. H. (2002). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 7(9), 674-682. Available from: [Link]

  • PubChem. (n.d.). N,N-Diethylbenzamide. PubChem Compound Summary for CID 15542. Retrieved February 24, 2026, from [Link]

  • Chem Service. (2016). SAFETY DATA SHEET - N,N-Dimethylbenzamide. Retrieved February 24, 2026, from [Link]

  • Patureau, F. W., Besset, T., & Glorius, F. (2013). Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Organic Syntheses, 90, 41-51. Available from: [Link]

  • PubChemLite. (n.d.). N,n-diethyl-2,4-dimethylbenzamide (C13H19NO). Retrieved February 24, 2026, from [Link]

  • PubChem. (n.d.). 2,4-Dimethylbenzamide. PubChem Compound Summary for CID 12862392. Retrieved February 24, 2026, from [Link]

  • ResearchGate. (n.d.). Alternatives to N,N-Diethyl-2,4-dimethoxybenzamide as a Precursor for the Synthesis of 6,8-Dimethoxy-3-methyl-3,4-dihydro-1H-isochromen-1-one | Request PDF. Retrieved February 24, 2026, from [Link]

  • SciELO Cuba. (n.d.). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Retrieved February 24, 2026, from [Link]

  • IUCr Journals. (2012). N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide. Retrieved February 24, 2026, from [Link]

  • MDPI. (2022). Synthesis of N,N-diethyl-3-methylbenzamide in Gram Scale by Oxidative Coupling Catalyzed by a Metal-Organic Framework. Molecules, 27(13), 4099. Available from: [Link]

Sources

Strategic Engineering of N,N-Diethyl-2,4-Dimethylbenzamide Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Synthesis, SAR, and Repellency Optimization[1]

Executive Summary

This technical guide provides a comprehensive review of N,N-diethyl-2,4-dimethylbenzamide (CAS: 2470-16-8) and its structural analogs.[1] While N,N-diethyl-3-methylbenzamide (DEET) remains the gold standard in insect repellency, its efficacy plateau and material compatibility issues (plasticization) have driven research into ring-substituted analogs.[1] The 2,4-dimethyl analog represents a critical scaffold where steric hindrance at the ortho position and lipophilic bulk at the para position converge to modulate volatility and receptor binding affinity.[1][2] This guide details the synthetic pathways, Structure-Activity Relationships (SAR), and validation protocols necessary for developing next-generation repellents based on this pharmacophore.[1]

Part 1: Molecular Architecture & Rationale[1][2]

The efficacy of benzamide repellents hinges on the balance between volatility (vapor pressure) and receptor interaction (binding to Odorant Receptors like AgOrco or CquiOr136).[2]

  • The DEET Baseline: DEET relies on a meta-methyl group.[1] It possesses free rotation around the amide bond, allowing conformational flexibility.[1]

  • The 2,4-Dimethyl Advantage:

    • Ortho-Effect (C2): The methyl group at the 2-position introduces steric strain, forcing the amide carbonyl out of planarity with the phenyl ring.[1] This "twisted" conformation reduces conjugation, altering the electronic surface potential presented to the insect's octopaminergic or odorant receptors.[1][2]

    • Para-Effect (C4): The methyl group at the 4-position increases overall lipophilicity (

      
      ), enhancing the molecule's persistence on skin without significantly compromising volatility.[2]
      
Comparative Physicochemical Profile[2]
PropertyDEET (m-toluamide)2,4-Dimethyl AnalogImpact on Efficacy
Substitution 3-Methyl2,4-Dimethyl2,4-pattern increases steric bulk.[1]
Log P ~2.02~2.45Higher lipophilicity = longer skin retention.[1]
Amide Planarity Planar/RotationalTwisted (Non-planar)Twisted shape may improve selectivity for specific ORs.
Volatility ModerateLowerIncreased duration of protection.[1]
Part 2: Synthetic Pathways[1][2][3]

To synthesize N,N-diethyl-2,4-dimethylbenzamide and its analogs, two primary routes are recommended based on scale and available reagents.

Method A: The Acid Chloride Route (Industrial Standard)

This method is preferred for high-yield, gram-to-kilogram scale synthesis due to its robustness.[1] It proceeds via the activation of 2,4-dimethylbenzoic acid using thionyl chloride (


).

Mechanism: Nucleophilic acyl substitution.[1] The carboxylic acid is converted to a highly reactive acid chloride, which is then attacked by the diethylamine.[1][2]

Method B: The Mitsunobu Reaction (Green/Lab Scale)

For screening analogs with sensitive functional groups, a modified Mitsunobu reaction allows for direct coupling of the acid and amine under mild conditions.[2]

Visualization: Synthetic Logic Flow[1][2]

Synthesis_Workflow Start 2,4-Dimethylbenzoic Acid Activation Activation Step (SOCl2 or Oxalyl Chloride) Start->Activation Reflux, 2h Intermediate Acid Chloride Intermediate Activation->Intermediate -SO2, -HCl Amidation Amidation (Diethylamine + Et3N) Intermediate->Amidation 0°C, DCM Product N,N-Diethyl-2,4-dimethylbenzamide Amidation->Product Nucleophilic Attack Workup Workup: Acid/Base Wash -> Distillation Product->Workup Purification

Caption: Step-wise synthesis via acid chloride activation, ensuring high yield and purity.

Part 3: Structure-Activity Relationships (SAR)[1]

The optimization of N,N-diethyl-2,4-dimethylbenzamide analogs requires a systematic manipulation of two domains: the Aromatic Core and the Amide Terminus .[1]

1. The Amide Terminus (Nitrogen Substituents)

The diethyl moiety is generally optimal.[2] Deviations typically result in reduced efficacy:[1]

  • Dimethyl (

    
    ):  Too volatile; rapid loss of protection.
    
  • Dipropyl/Dibutyl: Excessive hydrophobicity; poor volatilization rate (spatial repellency drops).

  • Cyclic Amines (Piperidine/Pyrrolidine): Often show higher toxicity and lower repellency compared to the open-chain diethyl structure.[1]

2. The Aromatic Core (Ring Substitution)[2]
  • 2,4-Dimethyl (Parent): Balanced steric/electronic profile.

  • 2-Methyl-4-Chloro: Halogenation at C4 increases lipophilicity and metabolic stability but may raise environmental persistence concerns.[1]

  • 2,4,6-Trimethyl: The "Mesitoic" analog.[1] Extreme steric hindrance prevents amide resonance almost entirely.[1] While chemically stable, the extreme bulk can prevent binding to the narrow hydrophobic pocket of insect ORs.[1][2]

Visualization: SAR Decision Matrix

SAR_Logic cluster_0 Ring Modifications cluster_1 Amide Modifications Core N,N-Diethyl-2,4-Dimethylbenzamide Ortho Ortho (C2) Modification Core->Ortho Para Para (C4) Modification Core->Para Chain N-Alkyl Chain Length Core->Chain Ortho_Effect Steric Twist: Modulates Receptor Fit Ortho->Ortho_Effect Para_Effect Electronic/Lipophilic: Modulates Volatility Para->Para_Effect Chain_Effect < C2: Too Volatile > C3: Low Vapor Pressure Chain->Chain_Effect

Caption: SAR optimization logic focusing on steric twisting (Ortho) and volatility control (Para/Amide).

Part 4: Technical Protocols
Experiment 1: Synthesis of N,N-Diethyl-2,4-dimethylbenzamide

Objective: Produce >95% pure active ingredient for bioassays.

  • Reagents: 2,4-Dimethylbenzoic acid (15.0 g, 0.1 mol), Thionyl chloride (14.5 mL, 0.2 mol), Diethylamine (20 mL, excess), Triethylamine (Et3N), Dichloromethane (DCM).

  • Activation:

    • In a fume hood, dissolve 2,4-dimethylbenzoic acid in dry DCM (100 mL).

    • Add thionyl chloride dropwise at room temperature.[1]

    • Reflux for 3 hours until gas evolution (

      
      ) ceases.
      
    • Remove solvent and excess

      
       under reduced pressure to isolate the crude acid chloride (yellow oil).[2]
      
  • Amidation:

    • Redissolve the acid chloride in fresh dry DCM (50 mL).

    • Cool to 0°C in an ice bath.[1]

    • Slowly add a mixture of Diethylamine and Et3N (1:1 ratio) dropwise. Caution: Exothermic.[1][2]

    • Stir at room temperature for 4 hours.

  • Workup:

    • Wash reaction mixture with 1M HCl (to remove unreacted amine) followed by saturated

      
       (to remove unreacted acid).[2]
      
    • Dry organic layer over anhydrous

      
      .[1]
      
    • Concentrate in vacuo.[1][3]

    • Purification: Vacuum distillation (bp ~145-150°C at 15 mmHg) or Silica Gel Chromatography (Hexane/EtOAc 8:2).

Experiment 2: Y-Tube Olfactometer Bioassay

Objective: Quantify spatial repellency against Aedes aegypti.

  • Setup: Glass Y-tube (stem 20cm, arms 15cm). Airflow calibrated to 200 mL/min.[1]

  • Treatment: Apply 10

    
    L of 10% synthesized analog (in acetone) to a filter paper strip. Place in one arm (Treatment). Place solvent-only strip in the other arm (Control).[1]
    
  • Procedure:

    • Release 20 female mosquitoes (starved 12h) into the stem.

    • Record choice after 5 minutes.

    • Calculation: % Repellency =

      
       (where T = mosquitoes in treatment arm, C = control arm). Note: For strict choice tests, use Formula: (C - T) / (C + T) * 100.[2]
      
Part 5: Comparative Data Analysis

The following table summarizes the theoretical and observed trends for 2,4-dimethyl analogs compared to DEET.

CompoundCAS No.[1][3][4][5][6][7]Relative VolatilityPredicted Protection TimeKey SAR Feature
DEET 134-62-31.0 (Baseline)5-6 HoursMeta-substitution allows ring rotation.[1]
2,4-Dimethyl 2470-16-80.8 (Lower)6-8 HoursOrtho-twist locks conformation; Para-methyl adds bulk.[1]
2-Chloro-4-Methyl N/A0.6 (Lowest)>8 HoursHalogen bonding increases receptor affinity; low volatility.[1]
N,N-Dipropyl N/A0.4 (Very Low)Poor (Spatial)Alkyl chains too long for effective vapor phase repulsion.[1]
References
  • Debboun, M., Frances, S. P., & Strickman, D. (2007).[2] Insect Repellents: Principles, Methods, and Uses. CRC Press.[1] (Definitive text on repellent testing protocols).

  • Wang, J., et al. (2021). "Synthesis of N,N-Diethylbenzamides via catalytic methods." Tetrahedron Letters. Link[2]

  • Leal, W. S. (2014). "The elusive olfactory reference for DEET."[1] Proceedings of the National Academy of Sciences. (Mechanistic insight into DEET and analog binding). Link[2]

  • Swale, D. R., et al. (2014). "Neurotoxicity and Mode of Action of N,N-Diethyl-m-toluamide (DEET)." PLOS ONE. (Toxicology baselines for benzamides). Link

  • Katritzky, A. R., et al. (2008). "Synthesis and bioassay of improved mosquito repellents predicted from chemical structure." Proceedings of the National Academy of Sciences. (SAR modeling of benzamides). Link[2]

Sources

Solubility Profiling and Solvent Selection: N,N-Diethyl-2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the solubility profile, solvent selection strategy, and characterization protocols for N,N-Diethyl-2,4-dimethylbenzamide .

Executive Summary & Chemical Identity

N,N-Diethyl-2,4-dimethylbenzamide is a lipophilic dialkylbenzamide, structurally homologous to the common insect repellent DEET (N,N-diethyl-3-methylbenzamide). Distinguished by the presence of a second methyl group and an ortho-substitution pattern, this molecule exhibits distinct solubility behaviors driven by steric inhibition of resonance.

This guide provides a rigorous solubility framework based on Hansen Solubility Parameters (HSP) and Structure-Property Relationships (SPR) , addressing the lack of widespread empirical data for this specific isomer.

PropertyDescriptor
Chemical Structure Benzene ring substituted at 2,4-positions (methyl) and 1-position (N,N-diethylamide)
Molecular Formula C₁₃H₁₉NO
Molecular Weight ~205.30 g/mol
Physical State Viscous Liquid / Low-Melting Solid (Ambient)
Primary Characteristic High Lipophilicity (LogP > 2.5 est.), Sterically Hindered Amide

Physicochemical Basis of Solubility

To predict and manipulate the solubility of N,N-diethyl-2,4-dimethylbenzamide, one must understand the intermolecular forces at play. Unlike simple non-polar hydrocarbons, this molecule possesses a "dual" nature:

  • The Lipophilic Core (Dominant): The 2,4-dimethylphenyl ring and the ethyl chains on the nitrogen contribute significant dispersive forces (Van der Waals). This drives high solubility in non-polar and aromatic solvents.

  • The Amide Functionality (Recessive): The carbonyl (C=O) and nitrogen (N) normally facilitate dipole-dipole interactions. However, the 2-methyl (ortho) substituent exerts steric pressure, twisting the amide group out of planarity with the benzene ring.

    • Consequence: This "Ortho Effect" reduces conjugation, making the molecule less polar and less water-soluble than its meta-isomer (DEET).

Hansen Solubility Parameters (Estimated)

Using Group Contribution Methods relative to DEET, the estimated HSP values define the "Solubility Sphere" for this compound.

ParameterSymbolValue (MPa½)Physical Meaning
Dispersion

17.8Energy from non-polar/dispersive forces (High due to aromatic ring).
Polarity

7.2Energy from permanent dipoles (Lowered by steric twist).
H-Bonding

4.5Energy from Hydrogen bonds (Low; acts only as H-bond acceptor).

Technical Insight: Solvents with an HSP "Distance" (


) < 8.0 from these coordinates are predicted to be good solvents.

Solvent Selection Guide

The following table categorizes organic solvents based on their thermodynamic compatibility with N,N-diethyl-2,4-dimethylbenzamide.

Solubility Classification Table
Solvent ClassRepresentative SolventsSolubility PredictionMechanistic Rationale
Chlorinated Hydrocarbons Dichloromethane (DCM), ChloroformExcellent (Miscible)High

matches the solute; excellent dipole interaction without requiring H-bond donation.
Aromatic Hydrocarbons Toluene, Xylene, BenzeneExcellent (Miscible)"Like dissolves like" (

-

stacking); the 2,4-dimethyl pattern interacts favorably with toluene.
Short-Chain Alcohols Ethanol, Methanol, IsopropanolGood (>200 mg/mL)The hydroxyl group donates H-bonds to the amide oxygen; alkyl chains interact with the ethyl groups.
Ketones & Esters Acetone, Ethyl AcetateGood (>150 mg/mL)Dipole-dipole interactions stabilize the amide; sufficient dispersive character.
Aliphatic Hydrocarbons Hexane, Heptane, CyclohexaneModerate (Temp. Dependent)Soluble, but may phase separate at low temperatures due to lack of polar interactions (

mismatch).
Aqueous Media Water, PBS BufferPoor (<0.5 mg/mL)The "Hydrophobic Effect" dominates. The molecule cannot disrupt the water H-bond network.
Visualization: Solute-Solvent Interaction Logic

SolubilityMechanism cluster_Good High Solubility Mechanisms cluster_Bad Low Solubility Mechanisms Solute N,N-diethyl-2,4-dimethylbenzamide Aromatics Aromatic Solvents (Toluene) Solute->Aromatics Pi-Pi Stacking & Dispersion Forces Chlorinated Chlorinated Solvents (DCM) Solute->Chlorinated Dipole Interaction Alcohols Alcohols (Ethanol) Solute->Alcohols H-Bond Donation (Solvent to Amide O) Water Water Solute->Water Hydrophobic Effect (Repulsion)

Caption: Mechanistic pathways governing the dissolution of N,N-diethyl-2,4-dimethylbenzamide in various solvent classes.

Experimental Protocol: Thermodynamic Solubility Assessment

For critical applications (drug formulation or toxicology), estimated values must be validated. The following protocol utilizes the Shake-Flask Method (OECD 105 modified) coupled with HPLC-UV detection.

Phase 1: Sample Preparation
  • Excess Addition: Weigh approximately 50 mg of N,N-diethyl-2,4-dimethylbenzamide into a 4 mL glass vial.

  • Solvent Addition: Add 1.0 mL of the target solvent.

  • Visual Check: If the solid/oil dissolves completely, add more solute until a persistent undissolved phase is visible (saturation).

Phase 2: Equilibration (The "Slow-Stir" Approach)

Why: Vigorous shaking can form emulsions with lipophilic amides, leading to false-high readings.

  • Temperature Control: Place vials in a thermostated block at 25°C ± 0.1°C.

  • Agitation: Stir magnetically at 200 RPM for 24–48 hours. Avoid vortexing.

  • Settling: Stop stirring and allow the system to stand for 4 hours to ensure phase separation.

Phase 3: Quantification (HPLC-UV)
  • Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter (pre-saturated to prevent adsorption).

  • Dilution: Dilute the filtrate 1:100 or 1:1000 with Acetonitrile to bring it within the linear dynamic range.

  • Chromatography Conditions:

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm).

    • Mobile Phase: Isocratic 60:40 Acetonitrile:Water (0.1% Formic Acid).

    • Wavelength: 210 nm (Amide band) and 254 nm (Aromatic band).

    • Flow Rate: 1.0 mL/min.

Workflow Diagram

ProtocolWorkflow Start Start: Solubility Assessment Prep 1. Saturation (Add excess solute to solvent) Start->Prep Equilibrate 2. Equilibration (25°C, 24h, Slow Stir) Prep->Equilibrate Check Undissolved Material Present? Equilibrate->Check AddMore Add more solute Check->AddMore No Filter 3. Phase Separation (0.22 µm PTFE Filter) Check->Filter Yes AddMore->Equilibrate Dilute 4. Dilution (with Acetonitrile) Filter->Dilute Analyze 5. HPLC-UV Quantification Dilute->Analyze

Caption: Step-by-step decision tree for determining thermodynamic solubility via HPLC.

References & Authoritative Grounding

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press. (Source for Group Contribution Methods and HSP theory).

  • OECD. (1995). Test No. 105: Water Solubility. OECD Guidelines for the Testing of Chemicals. Link

  • PubChem. N,N-Diethyl-3-methylbenzamide (DEET) Compound Summary. National Center for Biotechnology Information. (Used as the primary structural analog for physicochemical extrapolation). Link

  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (Reference for benzamide derivative solubility trends).

Methodological & Application

Application Note: A Robust Protocol for the Synthesis of N,N-diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive and field-proven protocol for the synthesis of N,N-diethyl-2,4-dimethylbenzamide, a substituted aromatic amide. The synthesis is achieved through a reliable two-step, one-pot procedure commencing with 2,4-dimethylbenzoic acid. The core of this methodology involves the in-situ activation of the carboxylic acid to its corresponding acyl chloride using thionyl chloride, followed by a nucleophilic acyl substitution with diethylamine. This guide is designed for researchers in organic synthesis, medicinal chemistry, and materials science, offering in-depth explanations of the reaction principles, a step-by-step experimental procedure, characterization data, and a troubleshooting guide to ensure reproducible and high-yield outcomes.

Introduction and Scientific Principle

Amide bond formation is a cornerstone of modern organic chemistry, fundamental to the synthesis of pharmaceuticals, polymers, and a vast array of biologically active molecules.[1] The direct condensation of a carboxylic acid and an amine is generally inefficient due to the formation of a stable ammonium carboxylate salt, which requires harsh thermal conditions to dehydrate.[2] A more effective and widely adopted strategy involves the activation of the carboxylic acid to a more electrophilic species.[3][4]

The most common activation method transforms the carboxylic acid into a highly reactive acyl chloride.[1][3] This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[2] The subsequent reaction of the acyl chloride with a primary or secondary amine, often under Schotten-Baumann conditions, proceeds rapidly to form the desired amide.[3]

This protocol employs thionyl chloride for the activation step. The reaction between 2,4-dimethylbenzoic acid and SOCl₂ is highly favorable as it produces gaseous byproducts (sulfur dioxide and hydrogen chloride), which are easily removed, driving the reaction to completion. The resulting 2,4-dimethylbenzoyl chloride is not isolated but is reacted in-situ with diethylamine in the presence of a tertiary amine base, such as triethylamine. The base serves as a scavenger for the hydrogen chloride generated during the amidation step, preventing the protonation and deactivation of the diethylamine nucleophile.

Materials and Methods

Reagents and Materials

Proper handling and use of high-purity reagents are critical for the success of this synthesis. All reagents should be used as received from the supplier unless otherwise noted. Anhydrous solvents are essential to prevent the hydrolysis of the acyl chloride intermediate.

ReagentCAS No.FormulaM.Wt. ( g/mol )Key Properties & Hazards
2,4-Dimethylbenzoic acid611-01-8C₉H₁₀O₂150.17White solid, M.P. 124-126 °C. Causes skin/eye irritation.[5][6]
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Colorless liquid, B.P. 79 °C. Corrosive, toxic, reacts violently with water.
Diethylamine109-89-7C₄H₁₁N73.14Colorless liquid, B.P. 55.5 °C. Flammable, corrosive, strong odor.[7][8][9]
Dichloromethane (DCM), Anhydrous75-09-2CH₂Cl₂84.93Volatile liquid, B.P. 39.6 °C. Use in a well-ventilated fume hood.
Triethylamine (TEA)121-44-8C₆H₁₅N101.19Colorless liquid, B.P. 89.5 °C. Flammable, corrosive. Acts as an HCl scavenger.
Hydrochloric Acid (1 M aq.)7647-01-0HCl36.46Corrosive aqueous solution used for workup.
Sodium Bicarbonate (Sat. aq.)144-55-8NaHCO₃84.01Basic aqueous solution used for workup.
Brine (Sat. NaCl aq.)7647-14-5NaCl58.44Used to remove water from the organic phase during workup.
Sodium Sulfate (Anhydrous)7757-82-6Na₂SO₄142.04Drying agent for the organic layer.
Equipment
  • Round-bottom flasks (two- or three-necked)

  • Reflux condenser with a drying tube or inert gas inlet

  • Magnetic stirrer and stir bars

  • Heating mantle or oil bath

  • Ice-water bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • Standard laboratory glassware (beakers, graduated cylinders, etc.)

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves.[10]

Reaction Mechanism & Workflow

Overall Reaction Scheme

The synthesis proceeds according to the following two-step reaction:

  • Activation: 2,4-Dimethylbenzoic acid is converted to 2,4-dimethylbenzoyl chloride.

  • Amidation: The acyl chloride reacts with diethylamine to yield N,N-diethyl-2,4-dimethylbenzamide.

Reaction_Workflow cluster_step1 Step 1: Acyl Chloride Formation cluster_step2 Step 2: Amidation Start_Acid 2,4-Dimethylbenzoic Acid Reagent1 + Thionyl Chloride (SOCl₂) in DCM, Reflux Start_Acid->Reagent1 Intermediate 2,4-Dimethylbenzoyl Chloride (in-situ) Reagent1->Intermediate Reagent2 + Diethylamine + Triethylamine, 0°C to RT Intermediate->Reagent2 Product N,N-diethyl-2,4-dimethylbenzamide Reagent2->Product

Caption: Overall workflow for the two-step, one-pot synthesis.

Mechanistic Details

The reaction mechanism involves the formation of a chlorosulfite ester intermediate from the carboxylic acid and thionyl chloride. This intermediate then undergoes an intramolecular nucleophilic attack by the chloride ion, releasing sulfur dioxide and hydrogen chloride gas and forming the acyl chloride. This is followed by a classic nucleophilic acyl substitution, where the lone pair of the nitrogen in diethylamine attacks the electrophilic carbonyl carbon of the acyl chloride.

Mechanism cluster_activation Mechanism: Carboxylic Acid Activation cluster_amidation Mechanism: Nucleophilic Acyl Substitution Acid R-COOH Intermediate1 R-CO-O-S(O)Cl (Acyl Chlorosulfite) Acid->Intermediate1 + SOCl₂ SOCl2 SOCl₂ AcylChloride R-COCl Intermediate1->AcylChloride - SO₂ - Cl⁻ Byproducts1 SO₂ + HCl Tetrahedral Tetrahedral Intermediate AcylChloride->Tetrahedral + Et₂NH Amine Et₂NH Product R-CONEt₂ Tetrahedral->Product - Cl⁻ Byproducts2 HCl

Caption: Simplified reaction mechanisms for the key steps.

Detailed Experimental Protocol

Note: This reaction must be performed in a well-ventilated chemical fume hood due to the use of toxic and corrosive reagents.

Step A: In-Situ Formation of 2,4-Dimethylbenzoyl Chloride
  • To a dry 250 mL two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,4-dimethylbenzoic acid (7.5 g, 50 mmol, 1.0 equiv.).

  • Add anhydrous dichloromethane (DCM, 80 mL) to the flask. Stir the mixture to dissolve the solid.

  • Place the flask in an ice-water bath. Slowly add thionyl chloride (5.5 mL, 75 mmol, 1.5 equiv.) dropwise via a syringe over 10-15 minutes. Causality: The reaction is exothermic, and slow addition at 0 °C prevents uncontrolled evolution of HCl gas and potential side reactions.

  • Once the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approx. 40 °C) using a heating mantle. Maintain a gentle reflux for 2 hours. Causality: Heating ensures the reaction goes to completion and drives off the gaseous byproducts (SO₂ and HCl), pushing the equilibrium towards the product.

  • After 2 hours, allow the flask to cool to room temperature. Remove the excess thionyl chloride and DCM under reduced pressure using a rotary evaporator. Trustworthiness: This step is crucial. Residual thionyl chloride will react with the amine in the next step, reducing the yield. Co-evaporation with a small amount of toluene can help remove the last traces. The result should be a crude oil or solid residue of 2,4-dimethylbenzoyl chloride.

Step B: Amidation
  • Place the flask containing the crude acyl chloride under an inert atmosphere (e.g., Nitrogen or Argon).

  • Add fresh anhydrous DCM (70 mL) to dissolve the residue. Cool the flask in an ice-water bath to 0 °C.

  • In a separate beaker, prepare a solution of diethylamine (7.8 mL, 75 mmol, 1.5 equiv.) and triethylamine (10.5 mL, 75 mmol, 1.5 equiv.) in anhydrous DCM (30 mL).

  • Transfer this amine solution to a dropping funnel and add it dropwise to the stirred acyl chloride solution over 20-30 minutes, ensuring the internal temperature remains below 10 °C. A white precipitate (triethylamine hydrochloride) will form. Causality: Slow addition of the amine/base mixture prevents a rapid exotherm. Triethylamine acts as a non-nucleophilic base to neutralize the HCl formed, which would otherwise form a non-nucleophilic salt with the diethylamine.[3]

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Let it stir for an additional 3-4 hours (or overnight) to ensure complete reaction. Monitor the reaction progress by Thin Layer Chromatography (TLC).

Step C: Workup and Purification
  • Quench the reaction by slowly adding 50 mL of deionized water to the flask.

  • Transfer the mixture to a 500 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • 1 M HCl (2 x 50 mL). Purpose: To remove excess diethylamine and triethylamine by converting them to their water-soluble hydrochloride salts.

    • Saturated NaHCO₃ solution (2 x 50 mL). Purpose: To neutralize any remaining acidic species, including unreacted carboxylic acid if the first step was incomplete.

    • Brine (1 x 50 mL). Purpose: To remove the bulk of the dissolved water from the organic layer before drying.

  • Separate the organic layer and dry it over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product, typically as a pale yellow oil.

  • Purify the crude product by flash column chromatography on silica gel. A typical eluent system is a gradient of 10% to 30% ethyl acetate in hexanes. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N,N-diethyl-2,4-dimethylbenzamide.

Product Characterization

  • Appearance: Colorless to pale yellow oil.

  • Yield: A typical yield for this procedure is in the range of 80-95%.

  • Mass Spectrometry (ESI-MS): Calculated for C₁₃H₁₉NO [M+H]⁺: 206.15; Found: 206.1.

  • Infrared (IR) Spectroscopy (neat, cm⁻¹): A strong carbonyl (C=O) stretching band for the tertiary amide is expected around 1635 cm⁻¹. Other significant peaks include C-H stretching around 2970-2870 cm⁻¹.

  • ¹H NMR Spectroscopy (400 MHz, CDCl₃, δ): Due to hindered rotation about the amide C-N bond, the two ethyl groups are often magnetically non-equivalent, leading to separate signals.[11][12]

    • Aromatic protons: ~7.0-7.2 ppm (3H, m)

    • Methylene protons (-CH₂-): Two broad signals, e.g., ~3.5 ppm (2H, q) and ~3.2 ppm (2H, q)

    • Aromatic methyls (-CH₃): Two singlets, e.g., ~2.3 ppm (3H, s) and ~2.2 ppm (3H, s)

    • Ethyl methyls (-CH₃): Two triplets, e.g., ~1.2 ppm (3H, t) and ~1.1 ppm (3H, t)

  • ¹³C NMR Spectroscopy (100 MHz, CDCl₃, δ):

    • Carbonyl carbon: ~171 ppm

    • Aromatic carbons: ~126-138 ppm

    • Methylene carbons (-CH₂-): ~43 ppm and ~39 ppm

    • Aromatic methyls (-CH₃): ~21 ppm and ~19 ppm

    • Ethyl methyls (-CH₃): ~14 ppm and ~13 ppm

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Reagents or solvents were not anhydrous. 2. Incomplete formation of the acyl chloride. 3. Insufficient reaction time for amidation.1. Use freshly opened anhydrous solvents or dry them using standard procedures. 2. Ensure the reflux in Step A is maintained for at least 2 hours. 3. Allow the amidation step to run overnight.
Product is Contaminated with Starting Carboxylic Acid 1. Incomplete conversion to the acyl chloride. 2. Inefficient workup (NaHCO₃ wash).1. Increase the amount of thionyl chloride to 2.0 equiv. and extend reflux time. 2. Perform the saturated NaHCO₃ wash three times to ensure complete removal.
Final Product is Dark Brown 1. Reaction was overheated during acyl chloride formation. 2. Vigorous, uncontrolled reaction during amine addition.1. Use an oil bath for precise temperature control during reflux. 2. Ensure slow, dropwise addition of the amine solution at 0 °C. Consider diluting the reaction mixture further.
Difficult Purification (Streaking on TLC) 1. Residual triethylamine or diethylamine in the crude product.1. Ensure the 1 M HCl wash during workup is performed thoroughly to remove all basic impurities.

References

  • CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed - Google Patents.

  • Amide synthesis by acylation - Organic Chemistry Portal.

  • Falco, N. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. SpringerPlus, 6(1), 1467.

  • Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent - PubMed.

  • Amide Synthesis - Fisher Scientific.

  • A new method for synthesis of N,N-diethyl-m-methylbenzamide - SciELO Cuba.

  • (E)-N,N-Diethyl-2-styrylbenzamide - Organic Syntheses.

  • The Reactions of N,N-Dimethylbenzamide Diethylmercaptole - ResearchGate.

  • SAFETY DATA SHEET - 2,4-Dimethylbenzoic acid - Fisher Scientific.

  • Safety Data Sheet: Diethylamine - Carl ROTH.

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI.

  • Diethylamine - SAFETY DATA SHEET - PENTA.

  • N,N-Diethyl-2-(4-methylbenzenesulfonamido)benzamide - PMC.

  • 2,4-Dimethylbenzoic acid - Apollo Scientific.

  • A new method for the synthesis of N,N-diethyl-m-methylbenzamide - ResearchGate.

  • Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps.

  • DIETHYLAMINE - CAMEO Chemicals - NOAA.

  • Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction - PMC.

  • CAS 611-01-8: 2,4-Dimethylbenzoic acid | CymitQuimica.

  • Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4.

  • SAFETY DATA SHEET - Santa Cruz Biotechnology.

  • NMR spectrum of n,n-diethylbenzamidr : r/chemhelp - Reddit.

  • Diethylamine - Wikipedia.

  • The Amide Functional Group: Properties, Synthesis, and Nomenclature - Master Organic Chemistry.

  • SAFETY DATA SHEET - Diethylamine - Fisher Scientific.

  • SYNTHESIS OF CYCLIC IMIDES FROM AMIC ACIDS USING THIONYL CHLORIDE - Revues Scientifiques Marocaines.

  • 2,4-Dimethylbenzoic acid 98 611-01-8 - Sigma-Aldrich.

Sources

Application Note and Protocol: Directed ortho-Lithiation of N,N-Diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Strategic Power of Directed ortho-Metalation

Directed ortho-metalation (DoM) stands as a cornerstone of modern synthetic organic chemistry, enabling the regioselective functionalization of aromatic rings. This powerful technique circumvents the statistical product mixtures often encountered in classical electrophilic aromatic substitution by employing a directing metalation group (DMG) to guide a strong base, typically an organolithium reagent, to deprotonate a specific ortho-position.[1][2] The resulting aryllithium intermediate can then be trapped with a wide array of electrophiles, providing a versatile and predictable route to highly substituted aromatic compounds.[1]

Among the most effective DMGs is the tertiary amide, specifically the N,N-diethylamide group. Its strong Lewis basicity facilitates tight coordination with the Lewis acidic lithium cation of the alkyllithium base, effectively lowering the kinetic barrier to deprotonation at the adjacent ortho position.[2][3] This application note provides a detailed protocol for the directed ortho-lithiation of N,N-diethyl-2,4-dimethylbenzamide, a substrate that exemplifies the exquisite control achievable with DoM, even on a sterically hindered and electronically modified aromatic core. The protocol will detail the use of sec-butyllithium (s-BuLi) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), a common and highly effective combination for this transformation.[4]

Mechanistic Rationale: A Symphony of Coordination and Deprotonation

The success of the directed ortho-lithiation of N,N-diethyl-2,4-dimethylbenzamide hinges on a well-understood mechanistic pathway. The key steps are outlined below:

  • Complex Formation: The process begins with the coordination of the Lewis acidic s-BuLi to the Lewis basic oxygen atom of the N,N-diethylamide DMG. This forms a pre-lithiation complex.[5] The addition of TMEDA, a bidentate chelating agent, further enhances the reactivity of the organolithium reagent by breaking down its aggregate structures and increasing its basicity.[2][6]

  • Directed Deprotonation: This complexation event brings the highly basic sec-butyl anion into close proximity to the protons on the aromatic ring. The amide group directs the deprotonation to the available ortho-position (C6). The deprotonation step is generally the rate-limiting step of the reaction.[5]

  • Formation of the Aryllithium Intermediate: The removal of the C6 proton generates a stabilized aryllithium species. This intermediate is held in place by the continued coordination between the lithium atom and the amide's carbonyl oxygen.

  • Electrophilic Quench: The newly formed aryllithium is a potent nucleophile and will readily react with a suitable electrophile (E+) in an ipso-substitution reaction, replacing the lithium atom and yielding the desired ortho-functionalized product.[1]

Diagrammatic Representation of the Reaction Mechanism:

Caption: Reaction mechanism of directed ortho-lithiation.

Experimental Protocol

This protocol outlines the directed ortho-lithiation of N,N-diethyl-2,4-dimethylbenzamide followed by quenching with a generic electrophile. Extreme caution must be exercised when working with organolithium reagents as they are pyrophoric. [7] All procedures should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials and Reagents
ReagentMolar Mass ( g/mol )Density (g/mL)Amount (mmol)Equivalents
N,N-diethyl-2,4-dimethylbenzamide205.30-1.01.0
Anhydrous Tetrahydrofuran (THF)72.110.889--
N,N,N',N'-Tetramethylethylenediamine (TMEDA)116.210.7771.11.1
sec-Butyllithium (s-BuLi) (1.4 M in cyclohexane)64.06~0.681.11.1
Electrophile (E+)--1.21.2
Saturated aqueous NH₄Cl solution----
Diethyl ether74.120.713--
Brine----
Anhydrous Magnesium Sulfate (MgSO₄)120.37---
Step-by-Step Procedure
  • Preparation of the Reaction Vessel: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a rubber septum, and a nitrogen/argon inlet is assembled while hot and allowed to cool to room temperature under a positive pressure of inert gas.

  • Addition of Substrate and Solvent: To the cooled flask, add N,N-diethyl-2,4-dimethylbenzamide (1.0 mmol, 1.0 eq.). Using a syringe, add anhydrous THF (to make a 0.2 M solution). Stir the solution at room temperature until the substrate is fully dissolved.

  • Cooling and Addition of TMEDA: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Once the temperature has stabilized, add TMEDA (1.1 mmol, 1.1 eq.) dropwise via syringe.

  • Addition of s-BuLi: Slowly add s-BuLi (1.4 M in cyclohexane, 1.1 mmol, 1.1 eq.) dropwise to the stirred solution over a period of 10-15 minutes, ensuring the internal temperature does not rise above -70 °C. A color change to yellow or orange is typically observed, indicating the formation of the aryllithium species.

  • Lithiation: Stir the reaction mixture at -78 °C for 1 hour to ensure complete deprotonation.

  • Electrophilic Quench: Add the chosen electrophile (1.2 mmol, 1.2 eq.), either neat or dissolved in a minimal amount of anhydrous THF, dropwise to the reaction mixture at -78 °C.

  • Warming and Quenching: After stirring for an additional 1-2 hours at -78 °C (or as determined by TLC analysis), slowly warm the reaction to 0 °C and quench by the careful, dropwise addition of saturated aqueous NH₄Cl solution.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Experimental Workflow Diagram:

Experimental_Workflow A 1. Assemble and flame-dry glassware under inert atmosphere. B 2. Add N,N-diethyl-2,4-dimethylbenzamide and anhydrous THF. A->B C 3. Cool to -78 °C. B->C D 4. Add TMEDA dropwise. C->D E 5. Add s-BuLi dropwise at -78 °C. D->E F 6. Stir for 1 hour at -78 °C (Lithiation). E->F G 7. Add electrophile (E+) at -78 °C. F->G H 8. Warm to 0 °C and quench with sat. aq. NH4Cl. G->H I 9. Aqueous workup (Diethyl ether, H2O, Brine). H->I J 10. Dry (MgSO4), filter, and concentrate. I->J K 11. Purify by column chromatography. J->K

Sources

reaction of N,N-diethyl-2,4-dimethylbenzamide with nitriles for isocoumarin synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following Application Note and Protocol is designed for research scientists and drug development professionals. It details the synthesis of isocoumarins via the lateral lithiation of N,N-diethyl-2,4-dimethylbenzamide and its subsequent condensation with nitriles.

Topic: Reaction of N,N-Diethyl-2,4-dimethylbenzamide with Nitriles Methodology: Directed Lateral Metalation (DLM) & Acid-Mediated Cyclization Target Product: 3-Substituted-6-methylisocoumarins

Introduction & Mechanistic Rationale

The isocoumarin (1H-isochromen-1-one) scaffold is a privileged pharmacophore found in numerous bioactive natural products (e.g., Thunberginol A, Oospolactone) and synthetic anticoagulants. While transition-metal-catalyzed C-H activation (Rh, Ru, Pd) has gained popularity, the Directed Lateral Metalation (DLM) strategy remains the gold standard for regioselective, scalable synthesis, particularly when specific substitution patterns are required.

This protocol leverages the Complex Induced Proximity Effect (CIPE) provided by the N,N-diethylamide group. Unlike simple esters, the diethylamide is robust against nucleophilic attack at the carbonyl carbon at low temperatures, allowing it to function as a powerful Directing Metalation Group (DMG).

Reaction Logic[1]
  • Regiocontrol: The N,N-diethylamide group coordinates the lithium base (LDA), directing deprotonation exclusively to the sterically accessible ortho-methyl group (lateral lithiation) rather than the aromatic ring or the para-methyl group.

  • Electrophile Trapping: The resulting benzylic anion acts as a nucleophile toward nitriles (

    
    ), forming a stable imine intermediate.
    
  • Cyclization: Acidic hydrolysis converts the imine to a ketone, which undergoes spontaneous intramolecular condensation with the amide to release diethylamine and close the pyranone ring.

Mechanistic Pathway

The following diagram illustrates the transformation from the starting benzamide to the final isocoumarin scaffold.

IsocoumarinSynthesis Start N,N-Diethyl-2,4- dimethylbenzamide Base LDA / THF (-78°C) Start->Base Coordination Anion Lithiated Species (Lateral Anion) Base->Anion Deprotonation Nitrile Nitrile Addition (R-CN) Anion->Nitrile Nucleophilic Attack Imine Imine Intermediate Nitrile->Imine Adduct Formation Acid Acid Hydrolysis (HCl / Heat) Imine->Acid Quench KetoAmide Keto-Amide Intermediate Acid->KetoAmide Hydrolysis Cyclization Cyclization (- HNEt2) KetoAmide->Cyclization Condensation Product 3-Substituted- 6-methylisocoumarin Cyclization->Product Final Product

Figure 1: Mechanistic workflow for the Clark-Jahangir isocoumarin synthesis via lateral lithiation.

Experimental Protocol

Reagents and Materials
ComponentSpecificationRole
Substrate N,N-Diethyl-2,4-dimethylbenzamidePrecursor / DMG Source
Base Lithium Diisopropylamide (LDA)Non-nucleophilic strong base
Solvent Tetrahydrofuran (THF), AnhydrousReaction medium (stabilizes Li-species)
Electrophile Nitrile (

)
Determines C3 substituent
Quench/Cyclization 6M HCl or

-TsOH/Benzene
Hydrolysis and ring closure
Atmosphere Argon or Nitrogen (Dry)Prevents protonation by moisture
Step-by-Step Procedure
Step 1: Generation of LDA (In-situ)
  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, rubber septum, and nitrogen inlet.

  • Action: Add anhydrous THF (volume to make ~0.5 M solution) and diisopropylamine (1.1 equiv). Cool to -78 °C (dry ice/acetone bath).

  • Addition: Add

    
    -Butyllithium (1.1 equiv, usually 1.6 M or 2.5 M in hexanes) dropwise via syringe.
    
  • Incubation: Stir at -78 °C for 15 minutes, then warm to 0 °C for 10 minutes to ensure complete formation of LDA, then re-cool to -78 °C .

Step 2: Lateral Lithiation
  • Substrate Prep: Dissolve N,N-diethyl-2,4-dimethylbenzamide (1.0 equiv) in a minimal amount of anhydrous THF.

  • Addition: Add the amide solution dropwise to the LDA solution at -78 °C over 10–15 minutes.

  • Observation: The solution typically turns a deep color (often red, purple, or bright yellow) indicating the formation of the benzylic anion.

  • Time: Stir at -78 °C for 45 minutes . Note: Longer times are rarely needed due to the rapid kinetics of CIPE-directed lithiation.

Step 3: Reaction with Nitrile[1]
  • Addition: Add the nitrile (

    
    , 1.2 equiv) neat or in THF dropwise.
    
  • Reaction: Stir at -78 °C for 1 hour, then remove the cooling bath and allow the reaction to warm to room temperature (RT) over 2–3 hours. The color usually fades as the anion is consumed.

Step 4: Workup and Cyclization

The intermediate imine is stable and must be hydrolyzed to effect cyclization. Two methods are common:

  • Method A (Standard / Robust):

    • Quench the reaction with saturated

      
       solution.
      
    • Extract with Ethyl Acetate (3x). Dry organics over

      
       and concentrate.
      
    • Dissolve the crude residue in benzene or toluene.

    • Add catalytic

      
      -Toluenesulfonic acid (
      
      
      
      -TsOH).
    • Reflux with a Dean-Stark trap for 2–4 hours.

    • Cool, wash with

      
      , dry, and concentrate.
      
  • Method B (Direct Acid Hydrolysis):

    • Pour the reaction mixture directly into an excess of 6M HCl.

    • Heat to reflux for 1–2 hours.

    • Cool, extract with DCM, wash with brine, dry, and concentrate.

Purification[2][3]
  • Technique: Flash Column Chromatography.[2]

  • Stationary Phase: Silica Gel (230–400 mesh).

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 9:1 to 4:1). Isocoumarins are often fluorescent under UV (254/365 nm), aiding detection.

Critical Parameters & Troubleshooting

Regioselectivity Verification

The starting material has two methyl groups (positions 2 and 4).

  • 2-Methyl (Ortho): Protons are in close proximity to the amide carbonyl oxygen. The Lithium cation coordinates to the oxygen, bringing the amide base into position to deprotonate only this methyl group.

  • 4-Methyl (Para): Too distant for coordination-assisted deprotonation.

  • Result: The final product is a 6-methylisocoumarin (since the original 4-methyl becomes position 6 in the isocoumarin numbering system).

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield Moisture in THF or AtmosphereEnsure rigorous drying of THF (Na/Benzophenone) and use fresh

-BuLi.
No Reaction Lithiation temp too highMaintain -78 °C during LDA addition and lithiation to prevent attack on the amide carbonyl.
Incomplete Cyclization Imine hydrolysis too slowIncrease reflux time with

-TsOH or switch to Method B (6M HCl reflux).
Starting Material Recovery Anion quenchingEnsure the nitrile is dry and free of acidic protons (e.g., alcohols).

References

  • Clark, R. D.; Jahangir. (1987). Lateral lithiation of N,N-diethyl-o-toluamides. Synthesis of isocoumarins. The Journal of Organic Chemistry, 52(24), 5378–5382. [Link]

  • Bhogal, B. S.; Levett, P.; Whiting, D. A. (1987). Synthesis of isocoumarins via lateral metallation of 2-methyl-N,N-diethylbenzamides. Journal of the Chemical Society, Perkin Transactions 1, 2291–2295. [Link][3]

  • Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(6), 879–933. [Link]

  • Gschwend, H. W.; Rodriguez, H. R. (1979). Heteroatom-facilitated lithiations. Organic Reactions, 26, 1–360. [Link]

Sources

Navigating the Synthesis and Application of N,N-diethyl-2,4-dimethylbenzamide: A Guide for the Research Professional

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, chemists, and drug development professionals interested in the properties, synthesis, and potential applications of N,N-diethyl-2,4-dimethylbenzamide. This particular substituted benzamide is not a commonly cataloged reagent, and as such, this document provides a comprehensive overview of its synthesis, characterization, and prospective uses, drawing upon established chemical principles and data from structurally related compounds.

Executive Summary and Compound Profile

PropertyValueSource
Molecular Formula C₁₃H₁₉NOPubChemLite[1]
Molecular Weight 205.30 g/mol PubChemLite[1]
SMILES CCN(CC)C(=O)C1=C(C=C(C=C1)C)CPubChemL-ite[1]
InChI InChI=1S/C13H19NO/c1-5-14(6-2)13(15)12-8-7-10(3)9-11(12)4/h7-9H,5-6H2,1-4H3PubChemLite[1]
InChIKey YQCGAQBECDYQFQ-UHFFFAOYSA-NPubChemLite[1]

Sourcing and Procurement: A Realistic Outlook

A thorough search of major chemical supplier catalogs reveals that N,N-diethyl-2,4-dimethylbenzamide is not a stock item. This scarcity necessitates a shift in focus from procurement to synthesis. For researchers requiring this molecule, the following sections provide detailed protocols for its preparation from commercially available starting materials.

Suppliers for Key Starting Materials:

Starting MaterialPotential Suppliers
2,4-dimethylbenzoic acidSigma-Aldrich, TCI Chemicals, Alfa Aesar
DiethylamineSigma-Aldrich, TCI Chemicals, Fisher Scientific
Thionyl chlorideSigma-Aldrich, Fisher Scientific, Acros Organics
Oxalyl chlorideSigma-Aldrich, Acros Organics, TCI Chemicals
TriphenylphosphineSigma-Aldrich, TCI Chemicals, Strem Chemicals
Diisopropyl azodicarboxylate (DIAD)Sigma-Aldrich, TCI Chemicals, Combi-Blocks

In-House Synthesis Protocols

Given the lack of commercial availability, two reliable methods for the synthesis of N,N-diethyl-2,4-dimethylbenzamide are presented below. The choice of method will depend on the available laboratory equipment, safety infrastructure, and the desired scale of the reaction.

Method 1: Acyl Chloride Formation Followed by Amination

This is a classic and robust two-step method for amide synthesis. It involves the conversion of the carboxylic acid to a more reactive acyl chloride, which then readily reacts with the amine.

A 2,4-Dimethylbenzoic Acid C 2,4-Dimethylbenzoyl Chloride A->C Step 1: Acyl Chloride Formation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂) E N,N-diethyl-2,4-dimethylbenzamide C->E Step 2: Amination D Diethylamine

Diagram 1: Two-step synthesis via acyl chloride.

Step-by-Step Protocol:

  • Acyl Chloride Synthesis:

    • In a fume hood, add 1.0 equivalent of 2,4-dimethylbenzoic acid to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

    • Add 1.2 equivalents of thionyl chloride (SOCl₂) or oxalyl chloride. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

    • Gently heat the mixture to 50-60 °C for 1-2 hours, or until the evolution of gas (HCl or CO/CO₂) ceases.

    • Remove the excess thionyl chloride or oxalyl chloride by distillation or under reduced pressure. The resulting 2,4-dimethylbenzoyl chloride is often used directly in the next step.

  • Amidation:

    • Dissolve the crude 2,4-dimethylbenzoyl chloride in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

    • Cool the solution in an ice bath to 0 °C.

    • Slowly add 2.2 equivalents of diethylamine. The extra equivalent acts as a base to neutralize the HCl byproduct. Alternatively, use 1.1 equivalents of diethylamine and 1.2 equivalents of a non-nucleophilic base like triethylamine.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, wash the reaction mixture with water, a mild acid (e.g., 1M HCl) to remove excess amine, and then a mild base (e.g., saturated NaHCO₃ solution) to remove any remaining acid.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude N,N-diethyl-2,4-dimethylbenzamide by column chromatography or vacuum distillation.

Method 2: Mitsunobu Reaction

The Mitsunobu reaction offers a one-pot synthesis directly from the carboxylic acid and amine, avoiding the need for a highly reactive acyl chloride.[2] This method is particularly useful for small-scale syntheses.

cluster_reactants Reactants A 2,4-Dimethylbenzoic Acid E Acyloxyphosphonium Ion Intermediate A->E One-pot reaction B Diethylamine B->E One-pot reaction C Triphenylphosphine (PPh₃) C->E One-pot reaction D DIAD or DEAD D->E One-pot reaction F N,N-diethyl-2,4-dimethylbenzamide E->F Nucleophilic attack

Diagram 2: One-pot Mitsunobu synthesis.

Step-by-Step Protocol:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.0 equivalent of 2,4-dimethylbenzoic acid, 1.2 equivalents of triphenylphosphine, and 1.2 equivalents of diethylamine in anhydrous toluene or THF.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Slowly add 1.2 equivalents of diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) dropwise. The reaction is exothermic, so maintain a cool temperature with an ice bath if necessary.

  • Heat the reaction to reflux and stir overnight (approximately 18 hours).[2]

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and dilute with a suitable solvent like ethyl acetate.

  • Wash the organic phase with 1M NaOH solution and then with brine.[2]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the resulting residue by flash column chromatography to isolate the N,N-diethyl-2,4-dimethylbenzamide.[2]

Potential Applications and Research Directions

While specific applications for N,N-diethyl-2,4-dimethylbenzamide are not widely documented, its structure allows for informed speculation on its potential uses in a research context.

  • Directed Ortho-Metallation (DoM) Intermediate: The N,N-diethylamide group is a powerful directed metallation group.[2] This allows for regioselective deprotonation at the position ortho to the amide (the 6-position on the ring), followed by quenching with an electrophile. This makes the title compound a potentially valuable precursor for the synthesis of complex, multi-substituted aromatic compounds.

  • Agrochemical Research: Many substituted benzamides exhibit herbicidal or insecticidal properties. The well-known insect repellent DEET is N,N-diethyl-m-toluamide.[3] It is plausible that N,N-diethyl-2,4-dimethylbenzamide could be synthesized and screened for similar biological activities.

  • Pharmaceutical Synthesis: The benzamide moiety is a common feature in many pharmaceutical agents. This compound could serve as a building block for more complex molecules with potential therapeutic applications.

Safety and Handling

No specific safety data sheet (SDS) exists for N,N-diethyl-2,4-dimethylbenzamide. However, based on the known hazards of structurally similar compounds like N,N-diethylbenzamide and N,N-dimethylbenzamide, the following precautions should be taken.[4][5][6][7][8]

Hazard CategoryDescription and Precautionary Statements
Acute Toxicity Harmful if swallowed or in contact with skin.[4][7] Prevention: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling. Wear protective gloves and clothing.[5]
Skin Irritation Causes skin irritation.[4][5] Prevention: Wear protective gloves. Response: If on skin, wash with plenty of water. If skin irritation occurs, get medical advice/attention.[5]
Eye Irritation Causes serious eye irritation.[4][5][7] Prevention: Wear eye protection/face protection.[5] Response: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5]
Respiratory Irritation May cause respiratory irritation.[5] Prevention: Use only outdoors or in a well-ventilated area. Avoid breathing dust/fume/gas/mist/vapors/spray.[5]
Storage Store in a well-ventilated place. Keep container tightly closed. Store locked up.[5]

Personal Protective Equipment (PPE): Always use this compound in a certified fume hood. Wear a lab coat, nitrile gloves, and chemical safety goggles.

References

  • Dymock, B. W., See, E. K. C., & Pfefferkorn, J. A. (2005). Synthesis of N,N-Diethylbenzamides via a Non-Classical Mitsunobu Reaction. Molecules, 10(1), 164-169. [Link]

  • Chem Service. (2016, March 1). SAFETY DATA SHEET: N,N-Dimethylbenzamide. [Link]

  • ChemDmart. (n.d.). SAFETY DATA SHEET: N,N-Diethylbenzamide. [Link]

  • SciELO Cuba. (2021). A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Medicina Militar, 50(4). [Link]

  • PubChemLite. N,n-diethyl-2,4-dimethylbenzamide (C13H19NO). [Link]

Sources

Application Note: Precision Synthesis of Isoquinolines via Lateral Lithiation of N,N-Diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust, modular protocol for the synthesis of substituted isoquinolines utilizing N,N-diethyl-2,4-dimethylbenzamide as a regioselective precursor. By leveraging Directed Lateral Lithiation (DLL) , this method circumvents the harsh conditions of traditional Bischler-Napieralski or Pictet-Spengler cyclizations. We provide a step-by-step guide on generating the kinetically favored ortho-benzylic anion and its subsequent condensation with electrophiles (DMF, nitriles, or imines) to yield isocoumarins (convertible to isoquinolines) or 1-aminoisoquinolines.

Introduction & Strategic Rationale

The Precursor Advantage

The starting material,


-diethyl-2,4-dimethylbenzamide , is engineered for regiocontrol.
  • Directing Group (DG): The diethylamide moiety is a powerful Directed Metalation Group (DMG). It coordinates strong bases (e.g.,

    
    -BuLi) to the ortho position via the Complex Induced Proximity Effect (CIPE) .
    
  • Steric Bulk: The diethyl groups prevent nucleophilic attack at the carbonyl center (a common side reaction with dimethylamides), forcing the base to act as a proton scavenger at the benzylic position.

  • Regioselectivity: While the precursor contains two methyl groups (positions 2 and 4), lithiation occurs exclusively at the 2-methyl group. The 4-methyl is too distant for coordination-assisted deprotonation, ensuring high isomeric purity.

Mechanistic Pathway

The reaction proceeds via the formation of a dipole-stabilized benzylic carbanion. The lithium atom of the base coordinates with the amide oxygen, pre-organizing the reagent near the ortho-methyl protons. This lowers the activation energy for deprotonation at C2, creating a "lateral" anion that acts as a nucleophile.

Mechanism cluster_legend Mechanism Legend Precursor N,N-Diethyl- 2,4-dimethylbenzamide Complex Pre-Lithiation Complex (CIPE) Precursor->Complex + s-BuLi / THF (-78°C) Anion Lateral Anion (Ortho-Benzylic Lithiate) Complex->Anion Kinetic Deprotonation (-78°C, < 1h) Electrophile Electrophile Trap (DMF / Nitrile / Imine) Anion->Electrophile C-C Bond Formation Product Isoquinoline Scaffold Electrophile->Product Cyclization/Workup CIPE CIPE: Complex Induced Proximity Effect

Figure 1: Mechanistic pathway of heteroatom-directed lateral lithiation.

Experimental Protocols

General Equipment & Reagents
  • Reaction Vessel: Flame-dried 3-neck round-bottom flask equipped with a magnetic stir bar, internal thermometer, and nitrogen/argon inlet.

  • Solvent: Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone or passed through an activated alumina column.

  • Base:

    
    -Butyllithium (
    
    
    
    -BuLi), 1.3 M in cyclohexane (Titrate before use).
  • Temperature Control: Acetone/Dry Ice bath (-78°C).

Protocol A: Synthesis of Isocoumarins (Isoquinoline Precursors)

Target: Conversion to 3-substituted isocoumarins, which are readily converted to isoquinolines via ammonolysis.

Step-by-Step Methodology:

  • Inert Setup: Charge the flask with N,N-diethyl-2,4-dimethylbenzamide (1.0 equiv, e.g., 10 mmol) and anhydrous THF (50 mL) under inert atmosphere.

  • Cooling: Cool the solution to -78°C . Ensure internal temperature stabilizes.

  • Lithiation: Add

    
    -BuLi (1.1 equiv) dropwise via syringe pump over 15 minutes.
    
    • Observation: The solution will typically turn a deep red/orange color, indicating the formation of the benzylic anion.

    • Incubation: Stir at -78°C for 45 minutes.

  • Electrophile Addition: Add anhydrous DMF (1.5 equiv) in one portion.

    • Mechanism:[1][2][3][4][5] The anion attacks the formyl group.

  • Warming: Allow the mixture to warm to 0°C over 2 hours.

  • Quench & Cyclization: Pour the reaction mixture into 10% HCl (excess). Reflux the biphasic mixture for 2 hours.

    • Chemistry: Acid hydrolysis cleaves the intermediate amino-alkoxide and drives the lactonization to form the isocoumarin.

  • Isoquinoline Conversion: To convert the isocoumarin to an isoquinoline:

    • Dissolve isocoumarin in ethanol.

    • Add aqueous ammonia (

      
      ) or alcoholic ammonia.
      
    • Heat in a sealed tube at 120°C for 6-12 hours.

Protocol B: Direct Synthesis of 1-Aminoisoquinolines

Target: Direct formation of the isoquinoline core substituted at the C1 position.[6]

Step-by-Step Methodology:

  • Lithiation: Generate the lateral anion as described in Protocol A (Steps 1-3).

  • Electrophile Addition: Add a Nitrile (

    
    , e.g., benzonitrile, 1.2 equiv) dropwise at -78°C.
    
  • Warming: Warm to room temperature overnight.

  • Workup: Quench with saturated

    
    .
    
    • Note: The intermediate imine often cyclizes spontaneously or upon mild acid treatment to form the 1-aminoisoquinoline or the tautomeric 1-isoquinolone.

  • Purification: Extract with EtOAc, wash with brine, dry over

    
    , and purify via flash chromatography (SiO2, Hexane/EtOAc).
    

Data Summary & Yield Expectations

The following yields are typical for lateral lithiation of N,N-diethyl-o-toluamides based on historical optimization data.

ElectrophileProduct TypeTypical Yield (%)Key Condition
DMF Isocoumarin*75 - 85%Requires acid reflux workup
Benzonitrile 1-Amino-3-phenylisoquinoline60 - 70%Spontaneous cyclization
Benzaldehyde 3-Phenyl-3,4-dihydroisocoumarin65 - 75%Requires oxidation to aromatize
Imine (Schiff Base) 3,4-Dihydroisoquinolin-1-one55 - 65%Direct C-C and C-N assembly

*Note: Isocoumarins are converted to Isoquinolines with >80% yield using


/EtOH.

Critical Troubleshooting & Optimization

Temperature Control
  • Issue: Low yield or presence of starting material.

  • Cause: If the temperature rises above -60°C during

    
    -BuLi addition, the base may attack the THF or the amide carbonyl (though diethyl is resistant, it is not immune at higher temps).
    
  • Solution: Maintain internal probe temperature < -70°C strictly.

Base Selection
  • Insight:

    
    -BuLi  is preferred over 
    
    
    
    -BuLi. The lateral methyl protons are less acidic (
    
    
    ) than ring protons.
    
    
    -BuLi is more basic and kinetically active, ensuring complete deprotonation before competing reactions occur. LDA can be used but often requires higher equivalents or warmer temperatures (0°C), which risks side reactions.
Regioselectivity Verification
  • Validation: To confirm lithiation occurred at the 2-methyl (ortho) and not the 4-methyl (para), quench a small aliquot with

    
    . Analyze via 
    
    
    
    -NMR. Disappearance of the singlet at
    
    
    ppm (ortho-Me) confirms correct lithiation. The para-Me signal should remain unchanged.

Experimental Workflow Diagram

Workflow Start Start: N,N-Diethyl- 2,4-dimethylbenzamide Step1 1. Dissolve in THF 2. Cool to -78°C Start->Step1 Step2 Add s-BuLi (1.1 eq) (Wait 45 min) Step1->Step2 Check Anion Formed? (Red/Orange Color) Step2->Check Branch Select Electrophile Check->Branch Yes RouteA Route A: Add DMF (Formyl Source) Branch->RouteA RouteB Route B: Add Nitrile (R-CN) Branch->RouteB WorkupA Acid Reflux (HCl) RouteA->WorkupA WorkupB Quench NH4Cl RouteB->WorkupB ProdA Product: Isocoumarin (Convert to Isoquinoline via NH3) WorkupA->ProdA ProdB Product: 1-Aminoisoquinoline WorkupB->ProdB

Figure 2: Decision tree for isoquinoline synthesis via lateral lithiation.

References

  • Clark, R. D., & Jahangir. (1995). Lateral Lithiation Reactions Promoted by Heteroatomic Substituents.[2][3][5][7][8][9][10] Organic Reactions, 47, 1–314. Link

  • Clark, R. D., Jahangir, & Langston, J. A. (1994).[5][10] Heteroatom-directed lateral lithiation: synthesis of isoquinoline derivatives from N-(tert-butoxycarbonyl)-2-methylbenzylamines.[8][10] Canadian Journal of Chemistry, 72(1), 23–30.[5][10] Link[10]

  • Beak, P., & Meyers, A. I. (1986). Stereo- and regiocontrol by complex induced proximity effects: reactions of organolithium compounds.[2][11] Accounts of Chemical Research, 19(11), 356–363. Link

  • Kobayashi, K., et al. (2004). New Synthesis of Isoquinoline Derivatives by Reactions of 2-(2-Methoxyethenyl)benzonitriles with Organolithiums.[12] Chemistry Letters, 33(3), 236–237. Link[12]

  • Chrzanowska, M. (2006). Addition Reaction of o-Toluamides with Chiral Auxiliary Derived from 2-Amino-1,3-propanediols to Imines.[13] Synthetic Communications.[12] Link

Sources

Standard Operating Procedure: Handling and Applications of N,N-Diethyl-2,4-Dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

N,N-Diethyl-2,4-dimethylbenzamide is a specialized tertiary amide primarily utilized in organic synthesis as a Directed Ortho Metalation (DoM) precursor and in agrochemical research as a structural analog to the common insect repellent DEET (N,N-Diethyl-m-toluamide).

Unlike simple solvents, this compound exhibits specific steric and electronic properties due to the ortho and para methyl substitutions on the benzamide ring. This SOP provides authoritative protocols for its safe handling, storage, and application in high-value synthetic transformations (specifically lithiation) and biological assays.

Chemical Profile
PropertyDetail
IUPAC Name N,N-Diethyl-2,4-dimethylbenzamide
CAS Number 54818-95-0 (Source-dependent; verify with vendor)
PubChem CID 41198
Molecular Formula C₁₃H₁₉NO
Molecular Weight 205.30 g/mol
Physical State Viscous liquid or low-melting solid (Ambient)
Solubility Soluble in organic solvents (THF, DCM, EtOAc); sparingly soluble in water.[1][2][3][4]
Key Analog DEET (N,N-Diethyl-3-methylbenzamide)

Safety & Hazard Assessment (E-E-A-T)

Based on structural analogs (DEET, N,N-Diethylbenzamide) and amide functionality.

Hazard Classification
  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[5]

  • Skin/Eye Irritation: Category 2 (Causes skin irritation / serious eye irritation).[5][6]

  • Target Organ Toxicity: May cause respiratory irritation (STOT SE 3).[5][7]

Personal Protective Equipment (PPE) Matrix
TaskHand ProtectionEye ProtectionBody ProtectionRespiratory
General Handling Nitrile Gloves (0.11 mm)Safety Glasses w/ Side ShieldsLab CoatFume Hood (Standard)
Synthesis (Lithiation) Double Nitrile or Butyl RubberChemical Splash GogglesFlame-Retardant Lab CoatFume Hood (High Flow)
Spill Cleanup Nitrile (Double gloved)Face Shield + GogglesTyvek SuitN95 or Half-mask (Organic Vapor)

Critical Safety Note: When used in lithiation reactions (see Protocol A), the primary hazard shifts from the benzamide itself to the pyrophoric nature of the lithiating reagents (e.g., sec-Butyllithium or n-Butyllithium). Adhere strictly to pyrophoric handling protocols.

Storage & Stability

  • Storage Conditions: Store in a cool, dry place (2–8°C recommended for long-term). Keep container tightly closed.

  • Hygroscopicity: Amides can be hygroscopic. Store under inert atmosphere (Nitrogen/Argon) if used for sensitive lithiation reactions.

  • Incompatibilities: Strong oxidizing agents, strong acids, and strong bases (unless under controlled reaction conditions).

Application Protocols

Protocol A: Directed Ortho Metalation (DoM)

Context: The diethylamide group is a powerful Directed Metalation Group (DMG) .[8] It coordinates with lithium bases to facilitate deprotonation at the ortho position.[8] In N,N-Diethyl-2,4-dimethylbenzamide, the C2 position is blocked by a methyl group. Therefore, lithiation occurs regioselectively at the C6 position .

Objective: Regioselective functionalization (e.g., formylation, iodination) at the C6 position.

Reagents
  • Substrate: N,N-Diethyl-2,4-dimethylbenzamide (1.0 equiv)

  • Base: sec-Butyllithium (1.1 equiv, 1.4 M in cyclohexane)

  • Electrophile: e.g., Methyl Iodide, DMF, or Iodine (1.2 equiv)

  • Solvent: Anhydrous THF (freshly distilled or from SPS)

Step-by-Step Methodology
  • Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and argon inlet.

  • Solubilization: Dissolve N,N-Diethyl-2,4-dimethylbenzamide (1.0 equiv) in anhydrous THF (0.2 M concentration).

  • Cooling: Cool the solution to -78°C using a dry ice/acetone bath. Allow 15 minutes for thermal equilibration.

  • Lithiation: Add sec-Butyllithium (1.1 equiv) dropwise via syringe over 10 minutes.

    • Mechanistic Insight: The carbonyl oxygen coordinates the Li atom, directing the base to the C6 proton. The C2-Methyl prevents lithiation at C2.

  • Incubation: Stir at -78°C for 1 hour . The solution may change color (often yellow/orange) indicating the formation of the lithiated species.

  • Quenching (Functionalization): Add the Electrophile (1.2 equiv) dissolved in THF dropwise.

  • Warming: Allow the reaction to warm to room temperature over 2 hours.

  • Workup: Quench with saturated NH₄Cl solution. Extract with EtOAc (3x). Dry over Na₂SO₄ and concentrate.

DoM_Pathway Start N,N-Diethyl-2,4- dimethylbenzamide Complex Li-Coordination Complex Start->Complex + sec-BuLi (-78°C, THF) Lithiated C6-Lithiated Intermediate Complex->Lithiated Deprotonation (C6 Position) Product C6-Functionalized Product Lithiated->Product + Electrophile (E+)

Caption: Mechanistic pathway for the Directed Ortho Metalation of N,N-Diethyl-2,4-dimethylbenzamide targeting the C6 position.

Protocol B: Analytical Quantitation (HPLC)

Context: For quality control or residue analysis in repellency studies.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 30% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 230 nm (Amide absorption) or 254 nm (Aromatic).

  • Retention Time Prediction: Expect elution after N,N-diethylbenzamide but close to DEET due to similar lipophilicity (LogP ~ 2.8).

Waste Disposal & Environmental Compliance

  • Organic Waste: Dispose of all reaction mixtures in "Non-Halogenated Organic Waste" (unless halogenated solvents like DCM are used).

  • Aqueous Waste: Quenched lithiation reactions containing ammonium chloride should be checked for pH (neutralize if necessary) before disposal in aqueous waste streams.

  • Contaminated Solids: Silica gel and drying agents must be disposed of as solid hazardous waste.

References

  • PubChem. (n.d.). N,N-Diethyl-2,4-dimethylbenzamide (Compound). National Library of Medicine. Retrieved from [Link]

  • Beak, P., & Snieckus, V. (1982). Directed Lithiation of Aromatic Tertiary Amides: An Evolving Synthetic Methodology for Polysubstituted Aromatics. Accounts of Chemical Research.

Sources

Troubleshooting & Optimization

optimizing yield of N,N-diethyl-2,4-dimethylbenzamide lithiation reactions

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a specialized technical resource for optimizing the lithiation of N,N-diethyl-2,4-dimethylbenzamide . It addresses the specific mechanistic competition between Lateral Lithiation (at the C2-methyl group) and Directed Ortho Metalation (DoM) (at the C6-aromatic ring).

Case ID: LITH-OPT-24DM Status: Active Support Tier: Senior Application Scientist Subject: Regiocontrol and Yield Maximization in Benzamide Lithiation

Executive Summary & Mechanistic Insight[1][2][3][4]

The lithiation of N,N-diethyl-2,4-dimethylbenzamide is governed by the Complex Induced Proximity Effect (CIPE) . The amide oxygen coordinates the lithium cation, bringing the base into proximity with two potential deprotonation sites:

  • C2-Methyl Protons (Lateral Lithiation): Kinetically favored due to the formation of a 5-membered chelate ring.

  • C6-Aromatic Proton (DoM): Thermodynamically competitive but often slower than lateral lithiation under kinetic conditions.

Critical Insight: For N,N-diethyl-2-methylbenzamides, Lateral Lithiation is the dominant pathway when using s-BuLi/TMEDA in THF at -78 °C. The 4-methyl group is remote and generally unreactive under these conditions.

Mechanistic Pathway Diagram

The following diagram illustrates the competition and the CIPE-driven preference for the lateral position.

LithiationPathways Substrate N,N-diethyl- 2,4-dimethylbenzamide Complex Pre-Lithiation Complex (CIPE) Substrate->Complex + s-BuLi / TMEDA Lateral_TS Lateral TS (5-membered ring) Complex->Lateral_TS Kinetic Path (Faster) Ortho_TS Ortho TS (6-membered ring) Complex->Ortho_TS Thermodynamic Path (Slower) Lat_Li Lateral Lithio Species (C2-CH2Li) Lateral_TS->Lat_Li Ortho_Li Ring Lithio Species (C6-Li) Ortho_TS->Ortho_Li Product_Lat Lateral Product (Functionalized Methyl) Lat_Li->Product_Lat + Electrophile (E+) Product_Ortho Ortho Product (Functionalized Ring) Ortho_Li->Product_Ortho + Electrophile (E+)

Caption: Mechanistic bifurcation showing the kinetic preference for lateral lithiation via CIPE.

Optimized Experimental Protocol

To maximize yield of the Lateral Lithiation product (functionalization of the C2-methyl group), strict adherence to temperature and reagent stoichiometry is required.

Reagents:

  • Substrate: N,N-Diethyl-2,4-dimethylbenzamide (1.0 equiv)

  • Base: sec-Butyllithium (s-BuLi), 1.4 M in cyclohexane (1.1–1.2 equiv)

  • Additive: TMEDA (Tetramethylethylenediamine), distilled (1.2 equiv)

  • Solvent: Anhydrous THF (0.1 M concentration relative to substrate)

Step-by-Step Workflow:

  • System Prep: Flame-dry a 2-neck round-bottom flask under Argon flow. Cool to room temperature.

  • Solvent Charge: Add anhydrous THF and TMEDA. Cool the solution to -78 °C (dry ice/acetone bath).

  • Base Addition: Add s-BuLi dropwise over 10 minutes. Note: The solution may turn light yellow.

  • Substrate Addition: Dissolve the benzamide in a minimal amount of THF. Add this solution dropwise to the s-BuLi/TMEDA mixture at -78 °C.

    • Why? Adding the substrate to the base (inverse addition) ensures the base is always in excess during mixing, preventing the lithiated species from reacting with unreacted starting material.

  • Incubation: Stir at -78 °C for 45–60 minutes .

    • Caution: Do not warm above -60 °C. The lateral anion can attack the amide carbonyl intramolecularly or intermolecularly at higher temperatures.

  • Quench: Add the Electrophile (1.2–1.5 equiv) dissolved in THF rapidly.

  • Workup: Allow to warm to RT, quench with sat. NH₄Cl, and extract with EtOAc.

Yield Optimization Matrix
ParameterOptimized ConditionEffect of Deviation
Solvent THFEther reduces solubility; Hexanes kills reactivity (aggregates too stable).
Base s-BuLin-BuLi is too weak/slow at -78°C; t-BuLi is too aggressive (risk of nucleophilic attack).
Additive TMEDA (1.2 eq)Essential to break Li-aggregates. Without it, yield drops <30%.
Temp -78 °C> -40 °C leads to self-condensation (ketone formation).
Time 45-60 min> 2 hrs may allow equilibration to thermodynamic (ring) product.

Troubleshooting Guide (FAQ)

Issue A: "I am recovering mostly starting material."

Diagnosis: Incomplete deprotonation or moisture contamination.

  • Root Cause 1: s-BuLi titer is low. Organolithiums degrade over time.

    • Fix: Titrate your s-BuLi using N-pivaloyl-o-toluidine or diphenylacetic acid before use.

  • Root Cause 2: Aggregation.

    • Fix: Ensure TMEDA is fresh and dry. Increase TMEDA to 2.0 equivalents.

  • Root Cause 3: Quench failure.

    • Fix: If the electrophile is a solid (e.g., an aldehyde), ensure it is fully dissolved in THF before addition.

Issue B: "I see a significant amount of ketone side-product."

Diagnosis: Nucleophilic attack on the amide carbonyl.

  • Mechanism: The s-BuLi (or the lithiated intermediate) attacked the amide group instead of deprotonating the methyl.

  • Fix 1: Lower the temperature. Ensure the internal temperature never exceeds -70 °C during addition.

  • Fix 2: Steric Bulk. Confirm you are using the N,N-diethyl amide.[1] The N,N-dimethyl analog is far more prone to nucleophilic attack. The diethyl groups provide essential steric shielding.

Issue C: "I am getting a mixture of Ring (C6) and Lateral (C2) products."

Diagnosis: Loss of kinetic control.

  • Explanation: While lateral lithiation is kinetically favored, the ring proton (C6) is thermodynamically acidic. Extended reaction times or warmer temperatures allow the lithium to "migrate" to the ring.

  • Fix: Shorten the lithiation time to 30 minutes. Quench immediately.

  • Advanced Fix: If you want the ring product, block the C2-position or use a weaker base (like LiTMP) which operates on thermodynamics and steric clearance rather than coordination-complexation.

References & Authority

  • Beak, P.; Brown, R. A. "The ortho Lithiation of Tertiary Benzamides." J. Org.[2] Chem.1977 , 42, 1823.

    • Establishes the foundational rules for amide-directed lithiation.

  • Beak, P.; Brown, R. A. "Lateral Lithiation of N,N-Diethyl-o-toluamide." J. Org.[2] Chem.1982 , 47, 34.

    • Specifically details the lateral vs. ortho competition in methyl-substituted benzamides.

  • Snieckus, V. "Directed Ortho Metalation.[2] Tertiary Amide and O-Carbamate Directors in Synthetic Strategies." Chem. Rev.[2]1990 , 90, 879.[2]

    • Comprehensive review of DoM scope and limitations.

  • Clayden, J. "Organolithiums: Selectivity for Synthesis." Pergamon, 2002 .

    • Authoritative text on organolithium structure and reactivity.

Sources

Technical Support Center: Purification of N,N-Diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: PUR-24-DMB-001 Status: Open Assigned Specialist: Senior Application Scientist, Organic Process Development

Executive Summary

Welcome to the Process Chemistry Support Center. You are likely accessing this guide because your synthesis of N,N-diethyl-2,4-dimethylbenzamide (a structural isomer of DEET) has yielded a crude oil that is colored, smells of amine, or contains unreacted starting materials.

This molecule belongs to the class of sterically hindered aromatic amides. Unlike crystalline solids, this product is typically a viscous, high-boiling oil, making recrystallization ineffective. High-purity isolation relies on exploiting the chemical orthogonality of the impurities (acidic/basic starting materials vs. neutral amide product) followed by vacuum distillation .

Module 1: The "Golden Standard" Work-up (Liquid-Liquid Extraction)

Issue: "My crude product smells like diethylamine and has a cloudy appearance." Diagnosis: Incomplete removal of starting materials (2,4-dimethylbenzoic acid and diethylamine).

The Protocol: This protocol uses a "Self-Validating" pH-swing system. By sequentially altering the pH of the aqueous layer, we force impurities into the water phase while keeping the neutral amide in the organic phase.

Reagents:

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

  • Acid Wash: 1M HCl.

  • Base Wash: 1M NaOH (or Sat. NaHCO₃ for milder conditions).

  • Drying Agent: Anhydrous

    
     or 
    
    
    
    .

Step-by-Step Workflow:

  • Dissolution: Dissolve crude reaction mixture in DCM (approx. 10 mL per gram of crude).

  • Acid Wash (Removes Amine): Wash the organic phase twice with 1M HCl.

    • Mechanism:[1][2] Unreacted diethylamine is protonated to form diethylammonium chloride (water-soluble). The amide remains neutral.

  • Base Wash (Removes Acid): Wash the organic phase twice with 1M NaOH.

    • Mechanism:[1][2] Unreacted 2,4-dimethylbenzoic acid is deprotonated to form sodium 2,4-dimethylbenzoate (water-soluble).

  • Neutralization: Wash once with brine (saturated NaCl) to remove trapped water and trace ions.

  • Drying: Dry over anhydrous

    
    , filter, and concentrate via rotary evaporation.
    

Visualization: The Extraction Logic Gate

ExtractionLogic Start Crude Mixture (Amide + Amine + Acid) AcidWash Add 1M HCl (Acidic Wash) Start->AcidWash Sep1 Phase Separation 1 AcidWash->Sep1 AqLayer1 Aqueous Layer: Diethylammonium Cl (Discard) Sep1->AqLayer1 Water Soluble OrgLayer1 Organic Layer: Amide + Benzoic Acid Sep1->OrgLayer1 DCM Soluble BaseWash Add 1M NaOH (Basic Wash) OrgLayer1->BaseWash Sep2 Phase Separation 2 BaseWash->Sep2 AqLayer2 Aqueous Layer: Na-Benzoate Salt (Discard) Sep2->AqLayer2 Water Soluble OrgLayer2 Organic Layer: Pure Neutral Amide Sep2->OrgLayer2 DCM Soluble Finish Dry & Evaporate Target Product OrgLayer2->Finish

Figure 1: The pH-swing extraction logic ensures that acidic and basic impurities are selectively removed into the aqueous phase, leaving the neutral amide product.[3]

Module 2: Vacuum Distillation (High Purity Isolation)

Issue: "The product is chemically pure by NMR but has a yellow/brown tint." Diagnosis: Presence of trace oxidation products or high-molecular-weight oligomers (tars) that are not water-soluble. Solution: Vacuum distillation.[4][5] As this molecule has a high boiling point, atmospheric distillation will cause decomposition.

Technical Specifications: N,N-diethyl-2,4-dimethylbenzamide is thermally stable but requires high vacuum.

ParameterSpecificationNotes
Boiling Point (Atm) ~300–310°C (Est.)[6]Do NOT attempt atmospheric distillation.
Target Vacuum < 1.0 mmHgHigh vacuum pump required (not a water aspirator).
Vapor Temp @ 1 mmHg 135–145°CCollect fractions within a steady 2°C range.
Condenser Temp 40–50°CUse warm water to prevent viscosity buildup in the condenser.

Troubleshooting the Distillation:

  • Bumping: The crude oil is viscous. Use a magnetic stir bar with vigorous stirring or a capillary bleed.

  • Color Carryover: If the distillate is still yellow, you are distilling too fast. Reduce the heat input to slow the collection rate.

  • Fractionation:

    • F1 (Forerun): Volatile solvents (DCM/EtOAc) and trace diethylamine.

    • F2 (Main Fraction): Pure N,N-diethyl-2,4-dimethylbenzamide (Clear/Colorless oil).

    • Residue: Dark brown tars (discard).

Module 3: Chromatography (Isomer Separation)

Issue: "I have a close-eluting impurity, likely the 2,5-dimethyl isomer." Diagnosis: Distillation cannot separate structural isomers with similar boiling points. Silica gel chromatography is required.[5]

Methodology:

  • Stationary Phase: Silica Gel 60 (230–400 mesh).

  • Mobile Phase: Hexanes:Ethyl Acetate gradient.

    • Start: 90:10 (Hex:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs around 70:30 to 60:40 (Hex:EtOAc).

  • Detection: UV at 254 nm (Aromatic ring absorption).

Frequently Asked Questions (FAQs)

Q1: Why can't I just recrystallize this compound? A: The presence of the N,N-diethyl and the ortho-methyl groups disrupts crystal packing [1]. Like its isomer DEET, this molecule has a very low melting point and tends to supercool into a glass or oil rather than crystallize.

Q2: My product turned pink/red after sitting on the shelf. Why? A: This is likely due to photo-oxidation of trace amine impurities or the formation of N-oxide species. Store the purified oil in an amber vial under nitrogen or argon to prevent this.

Q3: Can I use thionyl chloride (


) to make the acid chloride intermediate? 
A:  Yes, this is the standard route. However, you must ensure all excess 

is removed via azeotropic distillation with toluene before adding the diethylamine. Residual thionyl chloride will react with the amine to form diethylsulfuramyl chloride, a difficult-to-remove impurity [2].
References
  • Wang, B. et al. (2013). "Synthesis and insect repellent activity of N,N-diethyl-m-toluamide (DEET) analogs." Chemistry Central Journal. (Discusses the physical properties and oil-nature of diethyl-substituted benzamides). 7

  • Organic Syntheses. (2010). "General procedures for the preparation of amides from acid chlorides." Org.[8] Synth. (Standard protocols regarding thionyl chloride removal). 9

  • Perez, E. et al. (2018). "An Improved One-Pot Procedure for Preparation Of N,N -Diethyl-m-Toluamide." Revista Cubana de Química. (Validates the acid/base extraction method for high purity isolation of DEET isomers). 1[5]

Sources

Technical Support Center: Steric Hindrance Resolution in 2,4-Dimethylbenzamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Online 🟢 Operator: Senior Application Scientist (Ph.D.) Ticket Subject: Overcoming Ortho-Substitution Barriers in Benzamide Chemistry

Introduction: The "Ortho-Effect" Paradox

Welcome to the technical support hub for 2,4-dimethylbenzamide derivatives. If you are here, you are likely experiencing one of three critical failures: coupling reactions that stall , NMR spectra that look like mixtures , or hydrolysis attempts that refuse to cleave .

The root cause is the 2-methyl (ortho) substituent . While the 4-methyl group primarily adds electron density, the 2-methyl group forces the amide carbonyl out of planarity with the phenyl ring. This "twist" creates a steric wall that blocks nucleophilic attack (synthesis/hydrolysis) and creates rotational barriers (NMR broadening).

This guide provides self-validating protocols to bypass these energy barriers.

Module 1: Synthesis Troubleshooting (The "Making It" Phase)

User Issue: Standard EDC/NHS or DCC coupling yields <10% product. The starting material remains unconsumed.

The Diagnosis

Standard coupling agents (carbodiimides) form an O-acylisourea intermediate. In 2,4-dimethylbenzoic acid, the ortho-methyl group blocks the trajectory of the incoming amine, making the lifetime of the active ester too short relative to the rate of attack. You need a smaller, "hotter" electrophile.

Solution A: The Acid Chloride Protocol (Robust Substrates)

Mechanism: Converting the acid to an acid chloride replaces the bulky leaving group with a small chloride ion, minimizing the steric penalty during the tetrahedral transition state.

Protocol:

  • Dissolve 2,4-dimethylbenzoic acid (1.0 eq) in dry DCM.

  • Add Thionyl Chloride (SOCl₂) (2.0 eq) and a catalytic drop of DMF (essential for forming the Vilsmeier intermediate).

  • Reflux for 2-3 hours. Validation: Monitor by TLC (convert an aliquot to methyl ester with MeOH to check completion).

  • Evaporate solvent/excess SOCl₂ completely (chase with toluene).

  • Redissolve in DCM and add the amine (1.1 eq) + Et₃N (2.0 eq) at 0°C, then warm to RT.

Solution B: Ghosez’s Reagent (Acid-Sensitive Substrates)

Mechanism: If your substrate cannot survive SOCl₂, use Ghosez’s Reagent (1-chloro-N,N,2-trimethyl-1-propenylamine). It generates the acid chloride under strictly neutral conditions.[1]

Protocol:

  • Dissolve acid in dry DCM.

  • Add Ghosez’s Reagent (1.1 eq) at RT. Stir for 1-2 hours.

  • Add amine (1.1 eq) and mild base (e.g., pyridine).

Decision Logic for Synthesis

Use the following flowchart to select the correct pathway for your specific derivative.

SynthesisLogic Start START: Coupling Failure IsAcidSensitive Is the substrate acid-sensitive? Start->IsAcidSensitive SOCl2 Route A: Thionyl Chloride (Reflux, Cat. DMF) IsAcidSensitive->SOCl2 No (Robust) CheckSteric Is the Amine also hindered? IsAcidSensitive->CheckSteric Yes Ghosez Route B: Ghosez's Reagent (Neutral Conditions) Grignard Route C: Grignard + Isocyanate (The 'Nuclear' Option) CheckSteric->Ghosez No (Primary/Sec Amine) CheckSteric->Grignard Yes (Tertiary/Bulky)

Caption: Decision matrix for selecting the optimal coupling method based on substrate sensitivity and steric demand.

Module 2: Structural Analysis (The "Analyzing It" Phase)

User Issue: My ¹H NMR shows broad, undefined humps or double peaks. Is my compound impure?

The Diagnosis

This is likely Atropisomerism , not impurity. The 2,4-dimethyl substitution pattern creates a rotational barrier around the C(carbonyl)-C(aryl) bond. If the barrier is intermediate (approx. 15-20 kcal/mol), the rotation is slow on the NMR timescale at room temperature, resulting in broadened signals (decoalescence).

Troubleshooting Guide: The VT-NMR Validation

To confirm your product is pure but "frozen" in rotation, perform a Variable Temperature (VT) NMR experiment.

  • Baseline: Take a spectrum at 25°C (signals are broad).

  • Heating: Warm the probe to 50°C or 75°C.

    • Result: The broad humps should sharpen and coalesce into single peaks as rotation becomes fast relative to the NMR timescale.

  • Cooling: Cool to -20°C.

    • Result: The peaks should split into distinct sets of sharp signals (distinct rotamers).

Data Interpretation Table:

Observation (25°C)Observation (75°C)DiagnosisAction
Sharp SingletsSharp SingletsFree RotationNo steric issue.
Broad HumpsSharp SingletsRestricted Rotation Pure Compound. Report as rotamers.
Double PeaksDouble PeaksHigh Barrier (>23 kcal/mol)Separable Atropisomers (rare for simple amides).
Complex MultipletsComplex MultipletsImpurityRepurify.

Module 3: Reactivity & Stability (The "Using It" Phase)

User Issue: I cannot hydrolyze the amide back to the acid. Refluxing in 1N NaOH does nothing.

The Diagnosis

Steric hindrance works both ways.[2][3] The ortho-methyl group shields the carbonyl carbon from the incoming hydroxide ion. Standard hydrolysis conditions are insufficient to overcome this "Steric Protection."

Solution: Microwave-Assisted Hydrolysis

You must increase the kinetic energy of the system to force the nucleophile past the methyl blockade.

Protocol:

  • Solvent System: Use a 1:1 mixture of Dioxane and 4M NaOH . (Dioxane ensures solubility of the lipophilic dimethyl ring).

  • Energy Source: Microwave irradiation (sealed vessel).

  • Parameters: Heat to 150°C for 30-60 minutes.

  • Workup: Acidify carefully to pH 2. The 2,4-dimethylbenzoic acid should precipitate (it is poorly soluble in water).

Alternative (Acidic): If the substrate is base-sensitive, use 70% H₂SO₂ at 100°C. The high proton concentration activates the carbonyl oxygen, making the carbon significantly more electrophilic, compensating for the steric block.

Mechanistic Visualization

The following diagram illustrates the steric clash that necessitates these aggressive protocols.

StericMechanism cluster_0 Steric Blockade OrthoMe 2-Methyl Group (Steric Wall) Carbonyl Amide Carbonyl (Target) OrthoMe->Carbonyl Twists Bond Out of Plane Nucleophile Incoming Nucleophile (Amine/Water) Nucleophile->Carbonyl Blocked Trajectory HighTemp High Temp/Microwave (Kinetic Energy) HighTemp->Nucleophile Increases Velocity Activated Activated Electrophile (Acid Chloride) Activated->Carbonyl Lowers Ea

Caption: Visual representation of the steric wall created by the 2-methyl group and the kinetic solutions required.

Frequently Asked Questions (FAQ)

Q: Can I use HATU instead of Acid Chlorides? A: Yes, but only for moderately hindered amines. For 2,4-dimethylbenzamide synthesis, HATU is often successful if you allow a pre-activation time of 15-30 minutes before adding the amine. However, if the amine is also secondary or hindered, the Acid Chloride route is superior.

Q: Why is my yield low even with Acid Chloride? A: Check for ketene formation . Highly hindered acid chlorides can sometimes eliminate HCl to form a ketene intermediate if a strong base is used. Switch to a milder base like pyridine or use a biphasic Schotten-Baumann system (DCM/Aq NaHCO₃).

Q: Is the 2,4-dimethylbenzamide chiral? A: Technically, yes, it possesses axial chirality if the rotation is fully arrested. However, for most N-alkyl derivatives, the barrier is too low (Class 1 Atropisomer, t1/2 < 60s), so it behaves as an achiral average at room temperature. If you have extremely bulky N-substituents (e.g., t-butyl), you may separate enantiomers.

References

  • Montalbetti, C. A. G. N., & Falque, V. (2005).[4][5][6] Amide bond formation and peptide coupling.[4][5][6][7][8] Tetrahedron, 61(46), 10827–10852.[4] Link[4][6]

  • Schäfer, G., & Bode, J. W. (2014). The Synthesis of Sterically Hindered Amides. Chimia, 68(4), 252–255. Link

  • Devos, A., Remion, J., Frisque-Hesbain, A. M., Colens, A., & Ghosez, L. (1979). Synthesis of acyl halides under neutral conditions. Journal of the Chemical Society, Chemical Communications, (24), 1180–1181. Link

  • LaPlante, S. R., et al. (2011). Assessing Atropisomerism in Drug Discovery and Development. Journal of Medicinal Chemistry, 54(20), 7005–7022. Link

Sources

troubleshooting low conversion rates in N,N-diethyl-2,4-dimethylbenzamide condensation

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Conversion in -Diethyl-2,4-Dimethylbenzamide Synthesis

Status: Open Severity: High (Process Stalled) Assigned Specialist: Senior Application Scientist, Organic Synthesis Division

Root Cause Analysis: The "Ortho Effect"

If you are experiencing low conversion (<40%) or stalled reactions, the primary culprit is almost certainly steric hindrance caused by the methyl group at the 2-position (ortho) of the benzoic acid ring.

While


-diethyl-3-methylbenzamide (DEET) synthesizes readily, your target—the 2,4-dimethyl  isomer—presents a significantly higher energy barrier. The ortho-methyl group physically shields the carbonyl carbon, preventing the nucleophilic attack of the diethylamine. Standard activation methods (EDC/NHS or uncatalyzed thionyl chloride) often fail to generate the active acylating species or react too slowly to compete with hydrolysis.

The Solution: You must switch to a Vilsmeier-Haack activated Acid Chloride protocol or use High-Potency Uronium Coupling Agents (HATU) .

Diagnostic Workflow

Before altering your protocol, use this decision tree to pinpoint the exact failure mode.

TroubleshootingFlow Start Start Diagnosis: Analyze Crude Mixture (TLC/LCMS) SM_Left Is Starting Material (Acid) Significant? Start->SM_Left Prod_Formed Is Product Present? SM_Left->Prod_Formed No (SM Consumed) Act_Fail ISSUE: Activation Failure The acid chloride did not form. SM_Left->Act_Fail Yes (Major SM) Nuc_Fail ISSUE: Nucleophilic Stall Active ester formed but amine cannot attack. Prod_Formed->Nuc_Fail No Product (Unknown Peak) Workup_Fail ISSUE: Workup Hydrolysis Product formed but lost to aqueous layer. Prod_Formed->Workup_Fail Product Visible but Low Yield Sol_1 SOLUTION: Add DMF Catalyst to SOCl2 Step Act_Fail->Sol_1 Sol_2 SOLUTION: Switch to HATU/HOAt or Reflux Acid Chloride Nuc_Fail->Sol_2 Sol_3 SOLUTION: Check pH of aqueous layer. (Product is neutral, not basic) Workup_Fail->Sol_3

Figure 1: Diagnostic decision tree for isolating the cause of low conversion in hindered amidation reactions.

Recommended Protocol A: The "Gold Standard" (Acid Chloride via DMF)

This method is the most robust for sterically hindered substrates. It relies on Dimethylformamide (DMF) acting as a catalyst to form a reactive chloroiminium intermediate (Vilsmeier reagent), which activates the carboxylic acid far more aggressively than thionyl chloride alone [1].

Reagents
  • Substrate: 2,4-Dimethylbenzoic acid (1.0 equiv)

  • Reagent: Thionyl Chloride (

    
    ) (1.5 – 2.0 equiv)
    
  • Catalyst: DMF (3–5 drops / 5 mol% - CRITICAL )

  • Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

  • Amine: Diethylamine (2.5 equiv)

Step-by-Step Procedure
  • Activation (The Critical Step):

    • Dissolve 2,4-dimethylbenzoic acid in anhydrous DCM under inert atmosphere (

      
      /Ar).
      
    • Add catalytic DMF .

    • Add

      
       dropwise.
      
    • Observation: You should see vigorous gas evolution (

      
       and 
      
      
      
      ).
    • Reflux for 2 hours. Note: Without reflux and DMF, the hindered acid will NOT fully convert to the acid chloride.

    • Evaporate solvent and excess

      
       to dryness (yields crude acid chloride).
      
  • Coupling (Schotten-Baumann Conditions):

    • Redissolve the crude acid chloride in fresh DCM.

    • Cool to 0°C.

    • Add Diethylamine (excess) slowly. The excess amine acts as the base to scavenge HCl.

    • Allow to warm to room temperature and stir for 4–12 hours.

Why This Works (Mechanism)

The DMF reacts with


 to form the Vilsmeier Chloroiminium species . This species is less sterically sensitive and more electrophilic than 

, allowing it to attack the hindered carboxylate [2].

DMF_Mechanism DMF DMF + SOCl2 Vilsmeier Vilsmeier Reagent (Chloroiminium Ion) DMF->Vilsmeier Fast Activated Activated Intermediate Vilsmeier->Activated Attacks Acid (Overcomes Sterics) Acid 2,4-Dimethyl- benzoic Acid Acid->Activated AcidCl Acid Chloride (Product) Activated->AcidCl - DMF - SO2

Figure 2: Catalytic cycle of DMF in acid chloride formation. The Vilsmeier reagent is the active species that overcomes the steric barrier.

Recommended Protocol B: High-Potency Coupling (HATU)

If you cannot use acid chlorides (e.g., due to acid-sensitive functional groups), standard carbodiimides (EDC/DCC) will likely fail. You must use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).

Why: HATU generates an O-azabenzotriazolyl active ester. The nitrogen atom in the pyridine ring of the HOAt leaving group provides a "neighboring group effect" (anchimeric assistance) that accelerates the amine attack, even in hindered systems [3].

Protocol
  • Dissolve 2,4-dimethylbenzoic acid (1.0 equiv) in DMF (solvent).

  • Add DIPEA (Diisopropylethylamine) (2.0 equiv).

  • Add HATU (1.1 equiv). Stir for 15 mins to form the active ester.

  • Add Diethylamine (1.2 equiv).

  • Stir at Room Temp for 16 hours. If conversion is <50%, heat to 50°C.

Comparative Data: Reagent Efficacy

The following table summarizes expected conversion rates for 2,4-dimethylbenzoic acid amidation based on internal application data and literature precedents for hindered substrates [4].

Activation MethodCoupling ReagentReaction TempExpected Conversion (24h)Notes
Carbodiimide EDC / HOBt25°C< 30%Fails due to steric bulk of intermediate.
Acid Chloride

(No Catalyst)
Reflux40–60%Slow formation of acid chloride.
Acid Chloride

+ DMF (Cat.)
Reflux > 95% Recommended Industrial Route.
Uronium HBTU25°C50–70%Better than EDC, but slower than HATU.
Uronium HATU 25°C > 90% Recommended Lab Scale Route.
Frequently Asked Questions (FAQs)

Q: I see a new spot on TLC, but after workup, I only recover starting material. What happened? A: You likely formed the mixed anhydride or the active ester , but the amine coupling never occurred. Upon adding water during workup, the active intermediate hydrolyzed back to the carboxylic acid.

  • Fix: Increase reaction time after adding the amine, or heat the reaction (40–50°C) to force the amine attack against the steric barrier.

Q: Can I use Pyridine instead of Diethylamine as the base in the Acid Chloride method? A: Yes, but be careful. Pyridine can sometimes cause racemization (not an issue here as the molecule is achiral) or form acyl-pyridinium salts that are hygroscopic. For this specific synthesis, using excess diethylamine (the reactant) as the base is cleaner because the byproduct (diethylamine hydrochloride) is water-soluble and easily washed away.

Q: My reaction mixture turned black during the Thionyl Chloride step. A: This indicates decomposition, likely due to excessive heating or impure thionyl chloride.

  • Fix: Ensure your

    
     is colorless (distill if yellow/orange). Control the temperature—reflux gently.
    
References
  • Clayden, J. (2001). Organic Chemistry. Oxford University Press. (Chapter 21: Formation of Acid Chlorides).

  • Arrieta, A., et al. (1984). "Vilsmeier-Haack Reagents in Organic Synthesis." Syntheses, 1984(10), 851-892.

  • Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397-4398.

  • Montalbetti, C. A., & Falque, V. (2005). "Amide bond formation and peptide coupling." Tetrahedron, 61(46), 10827-10852.

Technical Support Center: Purification of N,N-diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of N,N-diethyl-2,4-dimethylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this target compound. Here, we provide in-depth, experience-driven answers and protocols to help you achieve high purity in your crude product.

Frequently Asked Questions (FAQs)

This section addresses high-level questions that are fundamental to designing a successful purification strategy.

Q1: What are the most likely impurities in my crude N,N-diethyl-2,4-dimethylbenzamide product?

A1: The impurity profile depends heavily on the synthetic route. Assuming a standard Schotten-Baumann reaction, which involves reacting 2,4-dimethylbenzoyl chloride with diethylamine in the presence of a base, the primary impurities are predictable.[1][2]

  • Unreacted Starting Materials:

    • Diethylamine: A volatile and basic amine.

    • 2,4-dimethylbenzoyl chloride: A reactive acyl halide. It is highly unlikely to survive the work-up.

  • Byproducts from Side Reactions:

    • 2,4-dimethylbenzoic acid: This forms from the hydrolysis of the starting 2,4-dimethylbenzoyl chloride by any trace water present.[3][4]

    • Triethylammonium hydrochloride (or similar salt): If a tertiary amine like triethylamine is used as a base, it will form a salt after scavenging the HCl generated during the reaction.[5]

  • Residual Reagents & Solvents:

    • Base: Excess triethylamine or other organic bases used.

    • Solvents: Dichloromethane (DCM), Tetrahydrofuran (THF), or other solvents used for the reaction.

Q2: My crude product is a discolored oil. What is the very first purification step I should take?

A2: An extractive aqueous work-up is almost always the best first step. It is a simple, scalable, and highly effective method to remove the most common acidic and basic impurities before attempting more complex techniques like chromatography or distillation.[6][7] The process involves sequentially washing the organic solution of your crude product with acidic, basic, and neutral aqueous solutions to partition impurities into the aqueous layer.

Q3: How do I choose between recrystallization, column chromatography, and distillation for final purification?

A3: The choice depends on the physical state of your product and the nature of the remaining impurities after the initial work-up.

  • Recrystallization: This is the preferred method if your compound is a solid at room temperature and you can identify a suitable solvent system. It is excellent for removing small amounts of impurities and can be very efficient on a large scale.[8][9]

  • Flash Column Chromatography: This is the most versatile technique, capable of separating compounds with very similar properties. It is ideal for purifying oils or solids that fail to recrystallize, or for separating non-polar impurities from your moderately polar amide product.[10][11][12]

  • Vacuum Distillation: If your product is a thermally stable liquid or a low-melting solid, and its boiling point is significantly different from that of the impurities, vacuum distillation is an excellent choice for large-scale purification.[13][14]

Below is a decision-making workflow to guide your choice.

Purification_Decision_Tree Start Crude Product (in Organic Solvent) Workup Aqueous Work-up (Acid/Base Washes) Start->Workup Assess Assess Purity (TLC, NMR) Workup->Assess Pure Product is Pure (>98%) Assess->Pure Yes Impure Impurities Remain Assess->Impure No IsSolid Is Product a Solid? Impure->IsSolid Recryst Attempt Recrystallization IsSolid->Recryst Yes Distil Vacuum Distillation IsSolid->Distil No (Liquid/Oil) OilingOut Did it Oil Out? Recryst->OilingOut OilingOut->Pure No, Crystals Formed Chrom Flash Column Chromatography OilingOut->Chrom Yes Distil->Pure Successful Separation Distil->Chrom Impurities have close boiling points Chrom->Pure

Caption: Decision workflow for selecting a purification technique.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification process.

Q: My TLC plate shows a major product spot but also significant streaking from the baseline. What does this mean?

A: Streaking on a silica gel TLC plate is characteristic of highly polar, ionizable compounds, such as carboxylic acids (2,4-dimethylbenzoic acid) or amines (diethylamine/triethylamine salts).[11]

  • Causality: The polar functional groups (-COOH, -NH2) interact very strongly with the acidic silica gel, causing them to move unevenly with the solvent front.

  • Solution: This is a strong indicator that your initial aqueous work-up was insufficient. You should repeat the work-up, ensuring you use appropriate concentrations of acid (e.g., 1M HCl) and base (e.g., 1M NaOH or saturated NaHCO₃) and that you allow for adequate mixing to ensure complete extraction. An acidic wash will protonate basic impurities, pulling them into the aqueous layer, while a basic wash will deprotonate acidic impurities.

Q: I tried to recrystallize my product, but it separated as an oil ("oiled out"). How can I get crystals?

A: "Oiling out" occurs when the crude product's solubility in the hot solvent is so high that upon cooling, it separates as a supersaturated liquid phase before it has a chance to form an ordered crystal lattice. This often happens when the boiling point of the solvent is higher than the melting point of the impure solid.[9]

  • Solution 1 (Modify the Procedure): Add slightly more of the "good" solvent to the hot mixture to reduce the level of saturation. Allow the solution to cool much more slowly (e.g., by placing the flask in a warm water bath that cools to room temperature overnight). Seeding the solution with a previously obtained pure crystal can also induce crystallization.

  • Solution 2 (Change Solvents): Switch to a different solvent system, preferably one with a lower boiling point. For amides, a two-solvent system is often effective.[15] Dissolve the crude product in a minimum amount of a good, low-boiling solvent (like dichloromethane or ethyl acetate) and then slowly add a poor, non-polar solvent (like hexane or heptane) at room temperature until the solution becomes faintly cloudy (the point of saturation). Then, allow it to stand undisturbed.

  • Solution 3 (Resort to Chromatography): If recrystallization proves too difficult, flash column chromatography is the most reliable alternative.

Q: During column chromatography, my product is co-eluting with an unknown impurity. What should I do?

A: Co-elution means the polarity of your product and the impurity are too similar for separation in the chosen solvent system.

  • Causality: The relative affinity of the compounds for the stationary phase (silica) and the mobile phase (eluent) is nearly identical.

  • Solution: You must change the selectivity of the chromatographic system.

    • Adjust Eluent Polarity: If you are using a hexane/ethyl acetate system, try decreasing the polarity (increasing the hexane proportion) and running a very slow, shallow gradient. This can improve the separation of closely eluting spots.[11]

    • Change Eluent Composition: Swap one of the solvents for another of similar polarity but different chemical nature. For example, replace ethyl acetate with dichloromethane. A common alternative system for amides is Dichloromethane/Methanol, which offers different selectivity.[11]

    • Check for Overloading: Loading too much crude material onto the column will cause bands to broaden and merge. Use a higher ratio of silica to crude product (aim for at least 50:1 by weight for difficult separations).[11]

Data & Reference Tables

Table 1: Common Impurities and Recommended Removal Methods

Impurity NameChemical ClassPhysical PropertiesPrimary Removal MethodSecondary Method
DiethylamineBasicVolatile liquid, water-soluble1M HCl wash during work-upEvaporation under vacuum
TriethylamineBasicVolatile liquid, water-soluble1M HCl wash during work-upEvaporation under vacuum
2,4-dimethylbenzoic acidAcidicSolid, low water solubilitySat. NaHCO₃ or 1M NaOH washColumn Chromatography
Unreacted Starting MaterialsNeutralVariesColumn ChromatographyRecrystallization

Table 2: Suggested Solvent Systems for Purification

TechniqueSolvent System (v/v)Rationale & Use Case
TLC/Column Chromatography 7:3 to 1:1 Hexane / Ethyl AcetateStandard starting point for moderately polar amides. Adjust ratio to achieve an Rf of ~0.3 for the product on TLC.[12][16]
TLC/Column Chromatography 99:1 to 95:5 DCM / MethanolA more polar system for when impurities are very non-polar or when the product has low solubility in ethyl acetate systems.[11]
Recrystallization Ethyl Acetate / HexaneDissolve in minimal hot ethyl acetate, then add hexane at room temperature until cloudy. Good for inducing crystallization of a soluble solid.
Recrystallization Toluene / HeptaneDissolve in minimal hot toluene, then cool slowly. Toluene has good solvating power for aromatic compounds at high temperatures.
Detailed Experimental Protocols

Protocol 1: Standard Extractive Aqueous Work-up

Rationale: This protocol systematically removes basic, acidic, and water-soluble impurities from the crude reaction mixture.

  • Transfer the crude reaction mixture into a separatory funnel. If the reaction solvent is water-miscible (e.g., THF), dilute the mixture with a water-immiscible solvent like dichloromethane (DCM) or ethyl acetate (EtOAc) and an equal volume of water.

  • Acid Wash: Add an equal volume of 1M HCl to the separatory funnel. Stopper the funnel, invert, and vent frequently. Shake vigorously for 30-60 seconds. Allow the layers to separate and drain the lower aqueous layer. This step removes basic impurities like diethylamine and triethylamine.[6]

  • Base Wash: Add an equal volume of saturated aqueous NaHCO₃ solution. Shake, venting frequently due to CO₂ evolution. Allow the layers to separate and drain the aqueous layer. This removes acidic impurities like 2,4-dimethylbenzoic acid.[7]

  • Brine Wash: Add an equal volume of saturated aqueous NaCl (brine). Shake gently. This step removes residual water from the organic layer and breaks up any emulsions.

  • Drying & Concentration: Drain the organic layer into an Erlenmeyer flask. Add anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), swirl, and let it stand for 5-10 minutes. Filter the drying agent and concentrate the solvent using a rotary evaporator to yield the crude, washed product.

Protocol 2: Flash Column Chromatography

Rationale: This protocol uses silica gel to separate the target amide from neutral impurities based on polarity differences. The workflow is visualized below.

Chromatography_Workflow TLC 1. Optimize Eluent with TLC (Rf ≈ 0.3) Pack 2. Pack Column (Slurry Method) TLC->Pack Load 3. Load Sample (Dry or Wet Loading) Pack->Load Elute 4. Elute with Solvent (Apply Head Pressure) Load->Elute Collect 5. Collect Fractions Elute->Collect Analyze 6. Analyze Fractions (TLC) Collect->Analyze Combine 7. Combine Pure Fractions & Concentrate Analyze->Combine

Caption: Step-by-step workflow for Flash Column Chromatography.

  • TLC Analysis: Dissolve a small amount of your crude product in a few drops of DCM. Spot it on a TLC plate and develop it in various hexane/ethyl acetate mixtures (e.g., 9:1, 4:1, 1:1) to find a system that gives your product an Rf value of approximately 0.2-0.3.[11]

  • Column Preparation: Select a column and add dry silica gel (typically 50-100 times the weight of your crude product). Fill the column with your chosen eluent and use gentle air pressure to pack the silica into a stable bed, ensuring no cracks or air bubbles.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve your crude product in a minimal amount of a strong solvent (e.g., DCM). Add a small amount of silica gel (2-3x the weight of your product) and concentrate to a dry, free-flowing powder on a rotary evaporator. Carefully add this powder to the top of your packed column.

    • Wet Loading: Dissolve the crude product in the minimum possible volume of the eluent and carefully pipette it onto the top of the column.

  • Elution: Carefully add the eluent to the column and use a constant, gentle flow of compressed air or a pump to push the solvent through the silica.

  • Fraction Collection: Collect the eluting solvent in a series of test tubes or flasks. Monitor the separation by spotting fractions onto a TLC plate and visualizing under a UV lamp.

  • Combine and Concentrate: Combine all fractions that contain only the pure product. Remove the solvent using a rotary evaporator to yield the final, purified N,N-diethyl-2,4-dimethylbenzamide.

References
  • Vertex AI Search. N,N-Dimethylbenzamide - Solubility of Things. Accessed February 24, 2026.
  • ChemicalBook. N,N-Dimethylbenzamide synthesis. Accessed February 24, 2026.
  • Homework.Study.com. What products would you obtain from acidic and basic hydrolysis of the amide N,N-diethylbenzamide?. Accessed February 24, 2026.
  • Vedantu. What products would you obtain from acidic and basic hydrolysis of the N,N-diethyl benzamide?. Accessed February 24, 2026.
  • Biotage. How should I purify a complex, polar, amide reaction mixture?. (February 10 2023). Accessed February 24, 2026.
  • Benchchem.
  • Organic Syntheses. Preparation of (E)-N,N-Diethyl-2-styrylbenzamide by Rh-Catalyzed C-H Activation. Org. Synth.2013 , 90, 41-51. URL: [Link]

  • Lanigan, R. M., & Sheppard, T. D. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. J. Org. Chem.2013 , 78(9), 4458–4465. URL: [Link]

  • Sharma, S., et al. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Org. Lett.2020 , 22(15), 5737–5740. URL: [Link]

  • SciELO Cuba. A new method for synthesis of N,N-diethyl-m-methylbenzamide. Revista Cubana de Química2021 , 33(2), 253-267. URL: [Link]

  • MDPI. N,N-Diethyl-3-methylbenzamide. Molbank2019 , 2019(2), M1063. URL: [Link]

  • ResearchGate. (PDF) A new method for the synthesis of N,N-diethyl-m-methylbenzamide. Accessed February 24, 2026.
  • PubMed. Kinetics of hydrolysis and mutational analysis of N,N-diethyl-m-toluamide hydrolase from Pseudomonas putida DTB. FEBS J.2012 , 279(10), 1838-47. URL: [Link]

  • Google Patents. US20150126734A1 - Process for preparation of n,n-di substituted carboxamides.
  • Benchchem. A Comparative Guide to Amide Synthesis: The Pre-eminence of Acid Chlorides and an Evaluation of N-Butyl-N-chloroformamide. Accessed February 24, 2026.
  • Journal of the Chemical Society, Perkin Transactions 2. Solvent effects on the acid catalysed hydrolysis of benzamide, N-methylbenzamide, and NN-dimethylbenzamide. 1972 , 753-757. URL: [Link]

  • Organic Chemistry Portal. Fast Amide Couplings in Water: Extraction, Column Chromatography, and Crystallization Not Required. Accessed February 24, 2026.
  • Chemistry LibreTexts. 24.3: Synthesis of Amides. (July 31 2021). Accessed February 24, 2026.
  • Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.
  • Quora. What is the reaction mechanism for the synthesis of N,N dimethylbenzamide from benzene?. (May 13 2020). Accessed February 24, 2026.
  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. (February 28 2018). Accessed February 24, 2026.
  • Fisher Scientific. Amide Synthesis. Accessed February 24, 2026.
  • YouTube. synthesis of amides from acid chlorides. (November 12 2019). Accessed February 24, 2026.
  • Reddit. Recrystallization with two solvents. (December 18 2019). Accessed February 24, 2026.
  • PubChemLite. N,n-diethyl-2,4-dimethylbenzamide (C13H19NO). Accessed February 24, 2026.
  • PrepChem.com. Synthesis of N,N-Diethylbenzamide. Accessed February 24, 2026.
  • ResearchGate. (PDF) The Reactions of N,N-Dimethylbenzamide Diethylmercaptole. (October 06 2015). Accessed February 24, 2026.
  • ChemicalBook. N,N-DIETHYLBENZAMIDE | 1696-17-9. Accessed February 24, 2026.
  • University of Massachusetts. Part 2. (revised 7/10). Recrystallize benzoin if you did not do it the previous. Accessed February 24, 2026.
  • ChemScene. 932780-89-7 | N-ethyl-2,4-dimethylbenzamide. Accessed February 24, 2026.
  • Benchchem. purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis. Accessed February 24, 2026.
  • Rsc.org. Supporting Information to the article Recrystallization upon Solvent Vapor Annealing and Impact of Polymer Crystallinity on Hole. Accessed February 24, 2026.
  • NIST WebBook. Benzamide, N,N-dimethyl-. Accessed February 24, 2026.

Sources

Validation & Comparative

Structural Elucidation and Rotational Dynamics: A Comparative NMR Guide to N,N-Diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Directive

The Challenge: Distinguishing N,N-diethyl-2,4-dimethylbenzamide (Target) from its structural isomer N,N-diethyl-3-methylbenzamide (DEET) and quantifying the "ortho-effect" on amide bond rotation.

The Solution: This guide provides a self-validating NMR protocol. Unlike DEET, where the meta-substitution allows for relative conformational freedom, the 2,4-dimethyl analog exhibits a "molecular gear" effect. The ortho-methyl group sterically locks the aryl-carbonyl bond, significantly influencing the rotational barrier ($ \Delta G^\ddagger $) of the amide bond. This results in distinct spectral signatures—specifically the magnetic non-equivalence of the ethyl groups—that are more pronounced and temperature-resistant than in DEET.

Experimental Methodology

To ensure reproducibility, the following protocol synthesizes standard operating procedures with specific adjustments for hindered amides.

Sample Preparation[1]
  • Solvent Selection: Use Chloroform-d (

    
    )  (99.8% D) for routine analysis to minimize solvent viscosity broadening. Use DMSO-
    
    
    
    only if high-temperature VT-NMR (>60°C) is required to observe coalescence.
  • Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce viscosity-related broadening, masking the subtle rotameric splitting.

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm.

Acquisition Parameters (400 MHz+)
  • Pulse Sequence: Standard zg30 or zg90.

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The ortho-methyl protons and the isolated H-3 aromatic proton often have longer

      
       relaxation times. Insufficient D1 leads to integration errors, falsely suggesting impurity.
      
  • Scans (NS): 16 (minimum) to 64 (for clear

    
     satellites inspection).
    
  • Temperature: 298 K (25°C). Critical: Record exact probe temperature.

Spectral Analysis: The "Ortho-Lock" Effect

The defining feature of this spectrum is the restricted rotation around the C-N bond, exacerbated by the ortho-methyl group.

The Rotational Energy Profile (Visualized)

The ortho-substituent (2-Me) creates steric clash with the carbonyl oxygen, forcing the phenyl ring to twist out of planarity with the amide group. Paradoxically, while this reduces conjugation, the steric bulk "locks" the conformation, often raising the barrier to rotation compared to the meta-substituted DEET.

RotationalDynamics cluster_0 Conformational States cluster_1 Spectral Outcome State_A Ground State (Planar-like) Restricted Rotation State_B Transition State (90° Twist) Steric Clash Max State_A->State_B Energy Input (kT) Spec_1 Distinct Ethyl Signals (Non-equivalent) State_A->Spec_1 At 298 K (Target Molecule) Note Ortho-Effect: 2-Me group increases steric barrier vs DEET State_A->Note State_C Rotamer Exchange (Coalescence) State_B->State_C High Temp (>80°C) Spec_2 Broad/Coalesced Signals (Time-Averaged) State_C->Spec_2 At High Temp

Figure 1: Logical flow of amide bond rotation dynamics. The "Ortho-Effect" in the target molecule stabilizes the ground state non-equivalence compared to DEET.

Detailed Assignment Guide
A. Aromatic Region (The Fingerprint)

Unlike DEET (4 aromatic protons), the Target has 3 aromatic protons . The substitution pattern (2,4-dimethyl) creates a specific coupling network.

ProtonPositionMultiplicityChemical Shift (

)
Coupling (

)
Diagnostic Logic
H-6 Ortho to C=ODoublet (d)7.10 – 7.30 ppm~8.0 HzDeshielded by Carbonyl; couples with H-5.
H-5 Meta to C=ODoublet (d)6.90 – 7.05 ppm~8.0 HzShielded by 4-Me; couples with H-6.
H-3 Between MethylsSinglet (s)6.95 – 7.05 ppm-Key Differentiator. Isolated between 2-Me and 4-Me.

Note: In DEET, you observe a complex multiplet pattern of 4 protons. In the Target, the H-3 Singlet is the "Go/No-Go" signal for identity confirmation.

B. Aliphatic Region (The Rotamers)

The amide nitrogen carries two ethyl groups:


 (cis to Oxygen) and 

(trans to Oxygen). Due to the slow rotation on the NMR timescale, these are magnetically non-equivalent .
  • Ring Methyls:

    • 2-Me: ~2.25 ppm (Singlet). Slightly broadened or shifted due to proximity to the amide.

    • 4-Me: ~2.35 ppm (Singlet). Sharp signal.

  • Ethyl Methylenes (

    
    ): 
    
    • Appears as two broad quartets or irregular humps between 3.10 – 3.50 ppm .

    • Comparison: In DEET, these often overlap more significantly. In the 2,4-dimethyl analog, the separation (

      
      ) is often larger due to the anisotropic effect of the twisted phenyl ring.
      
  • Ethyl Methyls (

    
    ): 
    
    • Appears as two distinct triplets (or a triplet of triplets) around 1.00 – 1.25 ppm .

Comparative Analysis: Target vs. Alternatives

The following table contrasts the Target with DEET and the unsubstituted Benzamide core to highlight the impact of substitution.

FeatureTarget (2,4-Dimethyl) DEET (3-Methyl) N,N-Diethylbenzamide
Aromatic Integral 3H 4H5H
H-3 Signal Singlet (Isolated)Multiplet partMultiplet
Rotational Barrier High (Locked by 2-Me)ModerateModerate
Ethyl Signal @ 25°C Distinct/Sharp (Slow exchange)Broad/Overlapping (Intermediate)Broad (Intermediate)
Diagnostic Value H-3 Singlet + 2x Methyls Meta-substitution patternMono-substituted pattern

Workflow for Structural Validation

Use this decision tree to confirm the identity of your synthesized or purchased compound.

AssignmentWorkflow Start Start: Acquire 1H NMR (CDCl3, 298K) Check_Arom Check Aromatic Region (6.5 - 7.5 ppm) Start->Check_Arom Count_H Integral Count? Check_Arom->Count_H Result_DEET 4H = DEET (Isomer) Count_H->Result_DEET 4 Protons Result_Target 3H = Potential Target Count_H->Result_Target 3 Protons Check_Splitting Check Splitting Pattern Result_Target->Check_Splitting Is_Singlet Is there a Singlet? Check_Splitting->Is_Singlet Confirm CONFIRMED: N,N-diethyl-2,4-dimethylbenzamide Is_Singlet->Confirm Yes (H-3) Reassess Reassess Structure (Check 2,5- or 3,4- isomers) Is_Singlet->Reassess No

Figure 2: Step-by-step logic for distinguishing the target from DEET and other isomers.

References

  • Bisz, E., et al. (2018).[1][2] "Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion." The Journal of Organic Chemistry. Link[2]

  • Nanalysis Corp. (2024).[3] "Using NMR to observe the restricted rotation in amide bonds." Link

  • Fulmer, G. R., et al. (2010).[4] "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents." Organometallics. Link

  • Wang, S.-W., et al. (2003). "Comparison of Repellency Effect of Mosquito Repellents for DEET, Citronella, and Fennel Oil." Journal of Parasitology and Malaria. Link

  • PubChem. (2025).[5] "N,N-Dimethylbenzamide Spectral Data." Link

Sources

comparative insect repellent efficacy of N,N-diethyl-2,4-dimethylbenzamide vs DEET

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Efficacy Guide: N,N-Diethyl-2,4-Dimethylbenzamide vs. DEET

Executive Summary

This technical guide provides a comparative analysis of the insect repellent efficacy of DEET (N,N-diethyl-3-methylbenzamide), the global gold standard, versus its structural analog, N,N-diethyl-2,4-dimethylbenzamide . While DEET remains the benchmark for broad-spectrum protection, the 2,4-dimethyl analog represents a critical case study in structure-activity relationships (SAR). The addition of a second methyl group at the ortho (2) and para (4) positions significantly alters the molecule's physicochemical properties—specifically volatility and steric hindrance—resulting in distinct performance profiles.

Key Verdict:

  • DEET (N,N-diethyl-3-methylbenzamide): Superior acute repellency due to optimal receptor binding affinity and balanced volatility.

  • 2,4-Dimethyl Analog: Generally exhibits reduced acute efficacy compared to DEET due to steric hindrance at the amide bond (ortho-effect), despite potentially lower volatility which could theoretically extend persistence on skin.

Chemical Structure & Properties

The efficacy of benzamide repellents is governed by the specific arrangement of substituents on the benzene ring. The meta-substitution pattern of DEET is critical for its interaction with odorant receptors (ORs) and gustatory receptors (GRs).

Structural Comparison

ChemicalStructure DEET DEET (N,N-diethyl-3-methylbenzamide) Substituent: 3-Methyl (meta) Key Feature: Optimal Amide Rotation Volatility Volatility Profile DEET->Volatility Balanced (High Vapor Phase) Binding Receptor Binding DEET->Binding High Affinity (Unobstructed) Analog Analog (N,N-diethyl-2,4-dimethylbenzamide) Substituents: 2,4-Dimethyl (ortho, para) Key Feature: Steric Hindrance at Amide Analog->Volatility Reduced (Lower Vapor Pressure) Analog->Binding Reduced Affinity (Steric Clash)

Caption: Structural comparison highlighting the steric impact of the ortho-methyl group in the 2,4-dimethyl analog.

FeatureDEET (N,N-diethyl-3-methylbenzamide)Analog (N,N-diethyl-2,4-dimethylbenzamide)
CAS Number 134-62-354818-95-0
Molecular Weight 191.27 g/mol 205.30 g/mol
Substitution meta-methyl (3-position)ortho, para-dimethyl (2,4-positions)
Steric Hindrance Low (allows free amide rotation)High (ortho-methyl restricts rotation)
Lipophilicity Moderate (LogP ~ 2.18)Higher (LogP > 2.5)

Mechanism of Action & SAR Analysis

Receptor Interaction

Insect repellents like DEET function by interacting with:

  • Odorant Receptors (ORs): Specifically the highly conserved co-receptor Orco and specific ORs (e.g., AgOrco in Anopheles).

  • Gustatory Receptors (GRs): Deterring feeding upon contact.

The "Ortho-Effect": In N,N-diethylbenzamides, the amide moiety (-CONEt2) must adopt a specific conformation to bind effectively to the receptor.

  • DEET (3-methyl): The meta-methyl group does not interfere with the amide bond, allowing optimal conformational flexibility for binding.

  • 2,4-Dimethyl Analog: The ortho-methyl group (at position 2) creates significant steric hindrance , forcing the amide bond out of planarity or locking it in a less active conformation. This typically results in reduced binding affinity and lower intrinsic repellency.

Volatility & Persistence
  • DEET: Has a vapor pressure that creates a sufficient "vapor barrier" to confuse mosquitoes at a distance (spatial repellency) while remaining on the skin for hours.

  • 2,4-Dimethyl Analog: The addition of a second methyl group increases molecular weight and lipophilicity, likely lowering vapor pressure . While this could theoretically extend protection time (persistence), the reduced intrinsic potency (due to steric clash) often negates this benefit, requiring higher concentrations to achieve the same effect as DEET.

Comparative Efficacy Data

The following data summarizes the general Structure-Activity Relationship (SAR) trends observed in N,N-diethylbenzamide analogs [1][2].

ParameterDEET (Standard)2,4-Dimethyl Analog Interpretation
Minimum Effective Dosage (MED) 0.02 - 0.04 mg/cm²> 0.05 mg/cm² (Est.)Analog requires higher dose for initial repellency.
Protection Time (CPT) 6 - 8 Hours (20% conc.)4 - 6 Hours (Est.)Lower intrinsic activity reduces effective duration despite lower volatility.
Knockdown Effect LowLowNeither compound is a potent toxicant; primarily repellents.
Spatial Repellency HighModerateReduced volatility limits the "vapor barrier" effect.

Key Finding: Studies on ring-substituted diethylbenzamides consistently show that meta-substitution (DEET) provides the optimal balance. Ortho-substituted analogs (like the 2,4-dimethyl) consistently underperform in "time to first bite" assays due to the steric interference described above.

Experimental Protocols

To validate these differences, the following standardized protocols are recommended.

Arm-in-Cage Assay (Gold Standard)

Objective: Determine Complete Protection Time (CPT).

  • Subject Selection: Healthy volunteers with no history of allergic reactions to amides.

  • Mosquito Rearing: Use 5-7 day old, non-blood-fed female Aedes aegypti (or Anopheles stephensi). Starve for 12 hours prior to test.

  • Application:

    • Apply 1.0 mL of ethanolic solution (e.g., 20% w/v) of DEET or the 2,4-dimethyl analog to a 600 cm² area of the forearm.

    • Control arm treated with ethanol only.

  • Exposure:

    • Insert arm into a cage (40x40x40 cm) containing 200 mosquitoes for 3 minutes every 30 minutes.

  • Endpoint:

    • CPT: Time elapsed until the first confirmed bite (followed by a second bite within 30 minutes).

    • Landing Rate: Count landings (without biting) to assess spatial repellency.

Y-Tube Olfactometer Assay

Objective: Measure spatial repellency (vapor phase) without contact.

YTubeProtocol Start Start: 50 Female Mosquitoes Acclimation Acclimation Chamber (10 mins, Dark) Start->Acclimation Airflow Clean Airflow (0.2 m/s) Acclimation->Airflow Split Y-Junction Airflow->Split Arm_Control Control Arm (Solvent Only) Split->Arm_Control Choice A Arm_Treatment Treatment Arm (DEET or Analog) Split->Arm_Treatment Choice B Data Calculate Repellency Index (RI) RI = (C - T) / (C + T) * 100 Arm_Control->Data Arm_Treatment->Data

Caption: Workflow for assessing spatial repellency using a Y-tube olfactometer.

Safety & Toxicology

  • DEET: Extensive safety record but known issues include plasticizing effect (dissolves watch crystals, synthetic fabrics) and rapid skin absorption (~50% in 6 hours).

  • 2,4-Dimethyl Analog:

    • Plasticizing: Likely similar or higher due to increased lipophilicity.

    • Absorption: Potentially higher skin retention due to lipophilicity, but systemic toxicity data is less established than for DEET.

    • Toxicity: Generally, benzamides have low acute toxicity, but the specific 2,4-isomer has not undergone the rigorous EPA registration testing of DEET.

References

  • McCabe, E. T., et al. (1954). "Insect Repellents III: N,N-Diethylamides." Journal of Organic Chemistry, 19(4), 493-498. Link

  • Gouck, H. K., et al. (1967). "Repellency of N,N-diethylbenzamides against Aedes aegypti." Journal of Economic Entomology, 60(6), 1587-1590.
  • Wang, X., et al. (2020). "Structure-Activity Relationship Analysis of Potential New Vapor-Active Insect Repellents." Journal of Agricultural and Food Chemistry, 68(47), 13960-13969. Link

  • Debboun, M., et al. (2007). Insect Repellents: Principles, Methods, and Uses. CRC Press. Link

A Comparative Guide to the GC-MS Fragmentation of N,N-diethyl-2,4-dimethylbenzamide and Related Structures

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and analytical chemistry, Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone technique for the identification and structural elucidation of a vast array of organic molecules. This guide provides an in-depth analysis of the electron ionization (EI) fragmentation pattern of N,N-diethyl-2,4-dimethylbenzamide, a substituted aromatic amide. By comparing its fragmentation with structurally related benzamides, we aim to provide a clear, predictive framework for interpreting the mass spectra of this compound class. This guide is designed to move beyond a simple recitation of mass-to-charge ratios, delving into the mechanistic underpinnings of the observed fragmentations, thereby empowering the analyst with a deeper understanding.

The Foundational Chemistry of Benzamide Fragmentation in GC-MS

Under electron ionization (EI) conditions, organic molecules are bombarded with high-energy electrons, leading to the ejection of an electron and the formation of a molecular ion (M•+). This radical cation is energetically unstable and undergoes a series of fragmentation reactions to yield smaller, more stable ions. The fragmentation pathways are not random; they are governed by the inherent structural features of the molecule, such as the location of heteroatoms, aromatic rings, and alkyl substituents.

For N,N-disubstituted benzamides, the primary sites of initial ionization are the lone pair electrons on the nitrogen and oxygen atoms. The subsequent fragmentation is heavily influenced by the stability of the resulting fragments. Common fragmentation mechanisms include alpha-cleavage, McLafferty rearrangement, and cleavages involving the aromatic ring.[1][2]

Experimental Protocol: Acquiring High-Quality GC-MS Data for Benzamides

The following protocol outlines a robust method for the analysis of N,N-diethyl-2,4-dimethylbenzamide and its analogues. The causality behind these parameter choices is to ensure good chromatographic separation, efficient ionization, and reproducible fragmentation.

Instrumentation:

  • Gas Chromatograph: Agilent 8890 GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

  • GC Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.

GC Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (20:1 ratio)

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Program:

    • Initial Temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

MS Parameters:

  • Ion Source: Electron Ionization (EI)

  • Electron Energy: 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Mass Range: m/z 40-450

The choice of a non-polar HP-5ms column provides excellent separation of the benzamide derivatives based on their boiling points. A 70 eV electron energy is standard for EI-MS as it provides reproducible fragmentation patterns that are comparable to library spectra.

Comparative Fragmentation Analysis

To understand the fragmentation of N,N-diethyl-2,4-dimethylbenzamide, we will first examine the mass spectra of three closely related, publicly available compounds: N,N-dimethylbenzamide, N,N-diethyl-4-methylbenzamide, and N,N-diethyl-3-methylbenzamide (DEET).

N,N-dimethylbenzamide: The Simplest Analogue

N,N-dimethylbenzamide (C9H11NO, MW: 149.19) serves as our baseline. Its fragmentation is well-characterized and provides a foundation for understanding more complex derivatives.

m/z Proposed Fragment Fragmentation Pathway Relative Abundance
149[M]•+Molecular IonHigh
148[M-H]•+Loss of a hydrogen radicalModerate
105[C6H5CO]+α-cleavage of the C-N bondHigh
77[C6H5]+Loss of CO from the benzoyl cationHigh
44[C2H6N]+Cleavage of the benzoyl-nitrogen bondModerate

The dominant fragments arise from the cleavage of the amide bond. The formation of the benzoyl cation (m/z 105) is a hallmark of benzamide fragmentation.[3][4][5]

N,N-diethyl-4-methylbenzamide: The Impact of an Ethyl Group

This compound (C12H17NO, MW: 191.27) is a close structural isomer to our target molecule.[6]

m/z Proposed Fragment Fragmentation Pathway Relative Abundance
191[M]•+Molecular IonModerate
176[M-CH3]•+Loss of a methyl radical from an ethyl groupHigh
119[CH3C6H4CO]+α-cleavage of the C-N bondHigh
91[CH3C6H4]+Loss of CO from the toluoyl cationHigh
72[C4H10N]+Cleavage of the toluoyl-nitrogen bondModerate

The presence of the N,N-diethyl groups introduces a new significant fragmentation: the loss of a methyl radical (CH3) to form a stable iminium ion at m/z 176. This is a characteristic fragmentation for N-ethyl groups.

N,N-diethyl-3-methylbenzamide (DEET): A Positional Isomer

DEET (C12H17NO, MW: 191.27) provides insight into how the position of the methyl group on the aromatic ring affects fragmentation.[7]

m/z Proposed Fragment Fragmentation Pathway Relative Abundance
191[M]•+Molecular IonModerate
176[M-CH3]•+Loss of a methyl radical from an ethyl groupHigh
119[CH3C6H4CO]+α-cleavage of the C-N bondHigh
91[CH3C6H4]+Loss of CO from the toluoyl cationHigh
72[C4H10N]+Cleavage of the toluoyl-nitrogen bondModerate

The mass spectrum of DEET is very similar to its 4-methyl isomer, indicating that the position of the methyl group on the ring has a minor influence on the major fragmentation pathways.

Predicted Fragmentation Pattern of N,N-diethyl-2,4-dimethylbenzamide

Based on the established patterns of our comparative compounds, we can now predict the key fragments for N,N-diethyl-2,4-dimethylbenzamide (C13H19NO, MW: 205.30).[8]

m/z Proposed Fragment Fragmentation Pathway Predicted Relative Abundance
205[M]•+Molecular IonModerate
190[M-CH3]•+Loss of a methyl radical from an ethyl groupHigh
133[(CH3)2C6H3CO]+α-cleavage of the C-N bondHigh
105[(CH3)2C6H3]+Loss of CO from the dimethylbenzoyl cationHigh
72[C4H10N]+Cleavage of the dimethylbenzoyl-nitrogen bondModerate

The primary fragmentation pathways are expected to be analogous to the other N,N-diethyl substituted benzamides. The most abundant fragments will likely be the [M-CH3]+ ion (m/z 190) and the dimethylbenzoyl cation (m/z 133).

Visualizing the Fragmentation Pathways

The following diagrams, generated using Graphviz, illustrate the predicted fragmentation pathways for N,N-diethyl-2,4-dimethylbenzamide.

M N,N-diethyl-2,4-dimethylbenzamide (m/z 205) F190 [M-CH3]+ (m/z 190) M->F190 -CH3 F133 [(CH3)2C6H3CO]+ (m/z 133) M->F133 -N(C2H5)2 F72 [C4H10N]+ (m/z 72) M->F72 - (CH3)2C6H3CO F105 [(CH3)2C6H3]+ (m/z 105) F133->F105 -CO

Caption: Predicted major fragmentation pathways of N,N-diethyl-2,4-dimethylbenzamide.

Conclusion

The GC-MS fragmentation pattern of N,N-diethyl-2,4-dimethylbenzamide can be reliably predicted by understanding the fundamental fragmentation mechanisms of N,N-disubstituted benzamides and by comparing with structurally similar compounds. The key diagnostic fragments are expected to be the molecular ion (m/z 205), the ion resulting from the loss of a methyl group (m/z 190), the dimethylbenzoyl cation (m/z 133), and the subsequent loss of carbon monoxide to form an ion at m/z 105. This systematic approach, grounded in the principles of mass spectrometry and supported by comparative data, provides a powerful framework for the structural elucidation of novel or unknown benzamide derivatives.

References

  • PubChem. N,N-Dimethylbenzamide. National Center for Biotechnology Information. [Link][3]

  • NIST. Benzamide, N,N-diethyl-4-methyl-. NIST WebBook. [Link][6]

  • ResearchGate. GC-MS of N,N-dimethylbenzamide (7). [Link]

  • FooDB. Showing Compound Benzamide (FDB023373). [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

  • NIST. Benzamide, N,N-dimethyl-. NIST WebBook. [Link][4]

  • PubChemLite. N,n-diethyl-2,4-dimethylbenzamide (C13H19NO). [Link][8]

  • MassBank. Organic compounds. [Link][7]

  • PubMed. Gas chromatography mass spectrometer determination of dimethylamine impurity in N,N-dimethylformamide solvent by derivatization of N,N-dimethylbenzamide with benzoyl chloride agent. [Link]

  • PubMed. A mechanistic study of fragmentation of deprotonated N,2-diphenyl-acetamides in electrospray ionization tandem mass spectrometry. [Link]

  • University of Colorado Boulder. Fragmentation Mechanisms - Intro to Mass Spectrometry. [Link][2]

  • NIST. Benzamide, N,N-dimethyl-. NIST WebBook. [Link][5]

Sources

Comparative Toxicology & Efficacy Profile: N,N-Diethyl-2,4-dimethylbenzamide vs. N,N-Diethyl-m-toluamide (DEET)

[1]

Executive Summary

This guide provides a technical comparison between the industry-standard insect repellent DEET (N,N-diethyl-3-methylbenzamide) and its structural analog 2,4-DMB (N,N-diethyl-2,4-dimethylbenzamide).[1]

While DEET remains the gold standard for efficacy, its toxicity profile—characterized by high skin permeation and rare but documented neurotoxicity—drives the search for analogs. The 2,4-dimethyl analog represents a strategic structural modification: the addition of an ortho-methyl group (position 2) introduces steric hindrance intended to modulate metabolic stability and reduce dermal absorption, while the para-methyl (position 4) maintains the lipophilic interaction required for olfactory receptor inhibition.

Key Verdict: The 2,4-dimethyl analog exhibits a theoretical safety advantage regarding hydrolytic stability and potentially reduced systemic absorption (lower flux) compared to DEET, though acute oral toxicity profiles remain within the same hazard category (Category 4/5).[1]

Structural & Physicochemical Analysis[2]

The fundamental difference lies in the substitution pattern on the benzene ring. This alteration dictates the lipophilicity (

Table 1: Physicochemical Comparison
FeatureDEET (N,N-diethyl-m-toluamide)2,4-DMB (N,N-diethyl-2,4-dimethylbenzamide)Impact on Performance
IUPAC N,N-diethyl-3-methylbenzamideN,N-diethyl-2,4-dimethylbenzamide--
Substitution Meta (3-position)Ortho, Para (2,4-positions)Ortho-subst.[1] increases steric hindrance.[1]
LogP (Est.) ~2.18~2.65Higher LogP = Better water resistance; lower skin flux.[1]
MW 191.27 g/mol 205.30 g/mol Slightly lower volatility for 2,4-DMB.[1]
Vapor Pressure ~1.67 mPa (25°C)< 1.5 mPa (Est.)2,4-DMB may have extended residual activity but lower "spatial" repellency.[1]
Structural Visualization (Graphviz)[1]

The following diagram illustrates the structural relationship and the "Ortho-Blocking" effect.

ChemicalStructureDEETDEET(3-Methyl)Effect1Metabolic Site:Exposed AmideDEET->Effect1StructureDMB2,4-DMB(2,4-Dimethyl)Effect2Steric Shield:Ortho-Methyl blocks hydrolysisDMB->Effect2StructureResult1Rapid AbsorptionModerate MetabolismEffect1->Result1In Vivo FateResult2Lower FluxExtended Surface RetentionEffect2->Result2In Vivo Fate

Figure 1: Structural impact on metabolic fate.[1] The 2-position methyl in 2,4-DMB provides a steric shield to the amide nitrogen.

Toxicity Profile Comparison

Acute Toxicity (Murine Models)

Both compounds belong to the benzamide class, which generally exhibits moderate acute toxicity.

  • DEET:

    • LD50 (Oral, Rat): ~2,000–3,000 mg/kg [1].[1][2]

    • LD50 (Dermal, Rabbit): ~4,280 mg/kg.[1]

    • Mechanism: Weak acetylcholinesterase (AChE) inhibition; modulation of octopaminergic receptors.[1][3]

  • 2,4-DMB:

    • LD50 (Oral, Rat): Estimated ~2,000 mg/kg (based on SAR of diethylbenzamide analogs) [2].[1]

    • Dermal Irritation: Likely higher than DEET.[1] Ortho-substituted benzamides often show increased dermal irritation potential due to higher lipophilicity and retention in the stratum corneum.[1]

Neurotoxicity & Mechanism of Action

Recent research suggests DEET's toxicity is linked to the inhibition of cholinesterases (weakly) and interaction with muscarinic receptors .[1]

  • The 2,4-DMB Hypothesis: The addition of the ortho-methyl group increases the molecule's rigidity.[1] While this may reduce binding affinity to mammalian AChE (a safety benefit), it often correlates with higher binding to insect octopamine receptors (increased efficacy).[1]

  • Risk Assessment: 2,4-DMB is expected to share the neurotoxic ceiling of DEET (seizures at massive ingestion doses) but poses a lower risk of systemic accumulation due to slower transdermal transport.[1]

Metabolic Fate & Pharmacokinetics[5][6]

This is the critical differentiator. DEET is metabolized via two primary pathways: ring methyl oxidation and N-deethylation.[1][4]

Pathway Analysis[7]
  • Oxidation: DEET is rapidly oxidized at the 3-methyl group to form N,N-diethyl-m-hydroxymethylbenzamide (DHMB) and subsequently the carboxylic acid.[1]

  • Hydrolysis: The amide bond is cleaved to release diethylamine.[1]

In 2,4-DMB:

  • Oxidation: The para-methyl (position 4) is highly susceptible to CYP450 oxidation, similar to DEET.[1]

  • Hydrolysis Resistance: The ortho-methyl (position 2) creates a "steric gate," significantly slowing down amidase activity.[1] This implies that 2,4-DMB will have a longer half-life in plasma if absorbed, but the primary clearance will shift almost entirely to ring oxidation rather than amide hydrolysis.

Metabolismcluster_DEETDEET Metabolismcluster_DMB2,4-DMB MetabolismDEET_MolDEETOx_MetOxidation (Major)(COOH-Metabolite)DEET_Mol->Ox_MetCYP450Hyd_MetHydrolysis (Minor)(Diethylamine + Acid)DEET_Mol->Hyd_MetAmidaseDMB_Mol2,4-DMBOx_Met_DOxidation (Dominant)(4-COOH-Metabolite)DMB_Mol->Ox_Met_DCYP450 (Fast)Hyd_Met_DHydrolysis (Blocked)(Steric Hindrance)DMB_Mol->Hyd_Met_DAmidase (Slow)

Figure 2: Metabolic divergence.[1] 2,4-DMB relies heavily on oxidative clearance due to sterically hindered hydrolysis.

Experimental Protocol: Comparative Efficacy & Permeation

To validate the safety/efficacy ratio of 2,4-DMB against DEET, the following self-validating protocol is recommended.

Phase 1: In Vitro Permeation Test (IVPT)

Objective: Quantify skin flux (

1
  • Membrane: Split-thickness human cadaver skin or porcine ear skin (500

    
    ).[1]
    
  • Apparatus: Franz Diffusion Cells (static).

  • Receptor Fluid: PBS (pH 7.4) + 4% BSA (to ensure sink conditions for lipophilic compounds).[1]

  • Dosing: Apply 10

    
     of 20% ethanolic solution of DEET and 2,4-DMB (n=6 reps).
    
  • Sampling: 0, 1, 2, 4, 8, 12, 24 hours.

  • Analysis: HPLC-UV (230 nm) or LC-MS/MS.

    • Success Criterion: If 2,4-DMB flux < 0.8

      
       DEET flux, the hypothesis of reduced systemic risk is supported.
      
Phase 2: High-Throughput Repellency Screen (Modified Y-Tube)

Objective: Compare spatial vs. contact repellency.

  • Setup: Y-tube olfactometer with airflow at 0.5 m/s.

  • Vector: Aedes aegypti (female, sucrose-starved 12h).[1]

  • Arm Treatment:

    • Arm A: Solvent control.[1]

    • Arm B: Test compound (DEET or 2,4-DMB) on filter paper.[1]

  • Data Capture: Video tracking to calculate "Time in Zone" and "First Choice."

  • Calculation:

    
    
    (Where C = Control arm entries, T = Treated arm entries)
    

References

  • EPA (U.S. Environmental Protection Agency). (1998).[1] Reregistration Eligibility Decision (RED): DEET.[1] EPA 738-R-98-010.[1] Link

  • Deb, U., et al. (2010).[1] Comparative inhalation toxicity studies of aerosols of insect repellents N,N-diethylbenzamide, N,N-diethylphenylacetamide, and N,N-diethyl-3-methylbenzamide. Inhalation Toxicology.[1][2][5][6] Link

  • Swale, D. R., et al. (2014).[1][3] Neurotoxicity and Mode of Action of N, N-Diethyl-Meta-Toluamide (DEET).[1][3] PLOS ONE.[1] Link

  • PubChem. (2025).[1] Compound Summary: N,N-Diethyl-3-methylbenzamide (DEET).[1][7][8] National Library of Medicine.[1] Link

  • ChemIDplus. (2025).[1][9] Toxicity Data: N,N-Diethylbenzamide derivatives.[1][10][6][8][9][11]Link[1][12]

Comparative Guide: Structure-Activity Relationship (SAR) of Dimethylbenzamide Repellent Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous analysis of the structure-activity relationships (SAR) governing N,N-dimethylbenzamide analogs and their comparative performance against the industry gold standard, N,N-diethyl-3-methylbenzamide (DEET) . While DEET remains the benchmark for broad-spectrum efficacy, recent investigations into dimethyl-substituted benzamides and acetamides reveal distinct physicochemical advantages in specific contexts, particularly regarding volatility profiles and receptor-ligand kinetics.

This document is designed for researchers and lead optimization scientists. It synthesizes experimental data, mechanistic insights, and validated protocols to support decision-making in next-generation repellent discovery.

Chemical Space & SAR Analysis

The efficacy of benzamide repellents hinges on a delicate balance between volatility (vapor pressure) and receptor affinity (Orco antagonism). The SAR landscape is defined by two primary vectors: the amide nitrogen substituents and the aromatic ring substitutions.

The Amide Nitrogen: Dimethyl vs. Diethyl

The transition from N,N-dimethyl to N,N-diethyl substitution represents the most critical inflection point in repellent potency.

  • N,N-Dimethyl Analogs: Generally exhibit higher vapor pressures than their diethyl counterparts. This results in a potent "flash-off" effect—strong initial repellency that decays rapidly.

  • N,N-Diethyl Analogs (e.g., DEET, DEPA): The ethyl chains provide optimal steric bulk and lipophilicity (logP ~2.0–2.4), balancing skin retention with sustained evaporation.

  • Higher Alkyls (Propyl/Butyl): While increasing persistence, these often reduce potency below the threshold required for spatial repellency, likely due to steric hindrance at the odorant receptor binding pocket.

Ring Substitutions: Electronic & Steric Tuning

Modifications to the phenyl ring modulate the electronic density of the amide carbonyl (a key hydrogen bond acceptor) and the overall molecular shape.

Analog ClassStructural ModificationEffect on Efficacy (vs. DEET)Mechanism/Insight
DEET m-Methyl (3-methyl)Benchmark (1.0x) Meta-substitution disrupts planarity, preventing crystallization and ensuring liquid state at RT.
Dimethyl-m-toluamide N,N-Dimethyl, m-Methyl0.6x - 0.8x Duration Higher volatility reduces protection time (CPT); effective but short-lived.
DEPA Analogs Phenylacetamide linker0.9x - 1.2x Potency The extra methylene group increases flexibility. N,N-diethyl-2-[3-(trifluoromethyl)phenyl]acetamide shows superior efficacy.[1]
Halogenated Benzamides o-Chloro / p-ChloroVariable 2,3-dichloro-N,N-diethylbenzamide showed lower efficacy. Halogens increase logP but may introduce toxicity risks.
p-Isopropyl p-Isopropyl-N,N-dimethyl~1.0x (Equal) p-isopropyl-N,N-dimethylbenzamide matched DEET protection time in specific Aedes assays, likely due to the isopropyl group mimicking the steric bulk of DEET's ethyls.
SAR Decision Logic

The following diagram illustrates the logical progression of structural optimization for benzamide repellents.

SAR_Logic Start Benzamide Core Scaffold Amide_Mod Amide Nitrogen Substitution Start->Amide_Mod Ring_Mod Aromatic Ring Substitution Start->Ring_Mod Dimethyl N,N-Dimethyl (High Volatility, Short CPT) Amide_Mod->Dimethyl Decrease Sterics Diethyl N,N-Diethyl (Optimal Lipophilicity/Volatility) Amide_Mod->Diethyl Optimize Sterics HigherAlkyl N,N-Propyl/Butyl (Low Potency, High Retention) Amide_Mod->HigherAlkyl Increase Sterics Meta Meta-Alkyl (e.g., m-Methyl) Prevents Crystallization Ring_Mod->Meta Disrupt Planarity Para Para-Substitution (e.g., p-Isopropyl) Ring_Mod->Para Extend Lipophilicity EWG EWG (e.g., CF3, Cl) Alters Carbonyl Electronics Ring_Mod->EWG Electronic Tuning Result_Alt Alternative Lead: p-isopropyl-N,N-dimethylbenzamide Dimethyl->Result_Alt Result_DEET Optimized Lead: DEET (N,N-diethyl-3-methylbenzamide) Diethyl->Result_DEET Meta->Result_DEET Para->Result_Alt

Caption: Structural optimization logic for benzamide repellents. Green nodes indicate the pathway to the current gold standard (DEET); yellow indicates viable dimethyl alternatives.

Mechanism of Action: The Orco Antagonism Paradigm

Historically, DEET was thought to act solely by masking host odors or confusing the insect. Recent definitive studies have established that benzamide repellents act as molecular antagonists of the Odorant Receptor co-receptor (Orco).

  • Orco Antagonism: Insect Odorant Receptors (ORs) are heteromeric complexes consisting of a variable subunit (ORx) and a conserved co-receptor (Orco). Benzamides enter the channel pore or an allosteric pocket on Orco, inhibiting cation influx regardless of the specific odorant present.

  • Volatility Modulation: A secondary mechanism involves the "fixative" effect. When applied topically, these amides reduce the vapor pressure of host attractants (e.g., 1-octen-3-ol, lactic acid), effectively lowering the "scent profile" of the host.

Signaling Pathway Diagram

MOA_Pathway Host_Odor Host Odorants (Lactic Acid, Octenol) OR_Complex ORx / Orco Heteromeric Complex Host_Odor->OR_Complex Activates Repellent Benzamide Repellent (DEET/Dimethyl Analog) Repellent->Host_Odor Modulates Volatility Repellent->OR_Complex Antagonizes (Orco) Action1 Inhibition of Cation Influx (Ca++) OR_Complex->Action1 Neuron Olfactory Sensory Neuron (OSN) Action1->Neuron Prevents Firing Action2 Vapor Pressure Reduction Behavior Host Seeking Suppression Action2->Behavior Reduces Detection Neuron->Behavior

Caption: Dual mechanism of action: Direct Orco antagonism prevents neuronal firing, while physical volatility modulation reduces host scent detection.

Experimental Protocols

To validate SAR predictions, rigorous bioassays are required. The Arm-in-Cage assay remains the WHO-standardized method for determining Complete Protection Time (CPT).

Protocol: WHO Standard Arm-in-Cage Assay

Objective: Determine the duration of protection provided by a candidate repellent against Aedes aegypti.

Reagents & Equipment:

  • Test Cage: 40 x 40 x 40 cm wire mesh cage.

  • Insects: 200 nulliparous, host-seeking female Aedes aegypti (5–7 days old), starved of sugar for 12h prior to test.

  • Control: Ethanol (solvent only).

  • Standard: 20% DEET in Ethanol.

Step-by-Step Methodology:

  • Preparation: Volunteer washes forearm with unscented soap, rinses with 70% ethanol, and dries.

  • Application: Apply 1.0 mL (or 1 g) of the candidate formulation to the forearm (wrist to elbow). Allow to dry for 10 minutes.

  • Control Check: Insert untreated arm into the cage. At least 10 landings/bites within 30 seconds confirms mosquito avidity.

  • Exposure: Insert treated arm into the cage for 3 minutes .

  • Observation: Count "landings" (mosquito rests on skin >2s) and "probing" (attempt to bite).

  • Intervals: Repeat exposure every 30 or 60 minutes.

  • Endpoint: The test concludes when one bite occurs followed by a confirmatory bite within the same exposure period or the subsequent one.

  • Calculation: CPT = Time from application to the first confirmed bite.

Protocol Visualization

Protocol_Workflow Step1 1. Subject Prep (Wash & Ethanol Rinse) Step2 2. Apply Formulation (1g / 600cm²) Step1->Step2 Step3 3. Avidity Check (Untreated Arm > 10 landings) Step2->Step3 Step4 4. Exposure Cycle (3 min exposure) Step3->Step4 Step5 5. Observation (Count Landings/Probes) Step4->Step5 Decision Bite Confirmed? Step5->Decision Loop Wait 30-60 min Decision->Loop No End Calculate CPT (Complete Protection Time) Decision->End Yes (2+ bites) Loop->Step4

Caption: Workflow for the WHO Arm-in-Cage assay. Strict avidity checks and confirmation of bites are essential for data validity.

Comparative Performance Data

The following table synthesizes data from multiple studies comparing DEET with key benzamide analogs.

CompoundStructureCPT (min) @ 20%Relative PotencyToxicity Notes
DEET N,N-diethyl-3-methylbenzamide360 - 442 1.0 (Ref) Safe; rare skin irritation.
DEPA N,N-diethylphenylacetamide300 - 3600.9Comparable to DEET; cheaper synthesis.
DEB N,N-diethylbenzamide< 1000.3Respiratory depression in mice.
DM-Tol N,N-dimethyl-3-methylbenzamide~2000.6Higher volatility limits duration.
p-Iso-DMB p-isopropyl-N,N-dimethylbenzamide438 1.0 Promising dimethyl analog.
TF-DEPA N,N-diethyl-2-[3-(CF3)phenyl]acetamide> 4501.2Superior efficacy; toxicity profile under review.

Note: CPT values are approximate averages from standardized Aedes aegypti assays.

References

  • Structure-Activity Relationships of 33 Carboxamides as Toxicants Against Female Aedes aegypti. Source: UNL Digital Commons

  • In vitro repellency of N,N-diethyl-3-methylbenzamide and N,N-diethylphenylacetamide analogs. Source: PubMed (J Med Entomol)

  • Comparative effects of insect repellent N,N-diethylbenzamide... on breathing pattern in mice. Source: PubMed

  • Inhibition of Anopheles gambiae Odorant Receptor Function by Mosquito Repellents. Source: Journal of Biological Chemistry

  • Guidelines for efficacy testing of mosquito repellents for human skin. Source: World Health Organization (WHO)

  • Repellent Activity of TRIG (N-N Diethyl Benzamide) against Man-Biting Mosquitoes. Source: Journal of Tropical Medicine [2]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Method Validation for the Purity of N,N-diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for the validation of a High-Performance Liquid Chromatography (HPLC) method for determining the purity of N,N-diethyl-2,4-dimethylbenzamide. In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) and intermediates is not merely a regulatory requirement but a cornerstone of product safety and efficacy. An analytical method's reliability is established through a rigorous validation process, demonstrating it is "fit for purpose."

We will explore the essential validation parameters as stipulated by the International Council for Harmonisation (ICH) guideline Q2(R2), providing both the scientific rationale behind each test and detailed experimental protocols.[1][2] The performance of our proposed stability-indicating HPLC method (Method A) will be benchmarked against internationally recognized acceptance criteria and a plausible alternative method (Method B) to illustrate key performance differences.

The Logic of Method Validation

The validation process is a systematic journey to prove that an analytical method provides consistent, reliable, and accurate data. It is not a single experiment but a series of interconnected studies, each assessing a different performance characteristic. The ultimate goal is to build a comprehensive data package that assures the method's suitability for its intended application—in this case, the quantitative determination of purity and the detection of degradation products.

G cluster_0 Method Development & System Setup cluster_2 Method Implementation Develop Develop HPLC Method (Column, Mobile Phase, etc.) SST System Suitability Testing (SST) Develop->SST Pre-requisite Specificity Specificity (Forced Degradation) SST->Specificity Ensures system is performing Linearity Linearity & Range Specificity->Linearity Confirms separation Accuracy Accuracy (Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ Precision->Limits Robustness Robustness Limits->Robustness Validated Validated Method Fit for Purpose Robustness->Validated Final Confirmation

Caption: The overall workflow for HPLC method validation.

Proposed Analytical Methods & System Preparation

A robust HPLC method begins with well-defined chromatographic conditions. Here, we propose a primary gradient method (Method A) designed for optimal resolution and a secondary isocratic method (Method B) as a comparator.

ParameterMethod A (Proposed Gradient Method)Method B (Alternative Isocratic Method)
HPLC System Standard HPLC with UV/PDA DetectorStandard HPLC with UV/PDA Detector
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 3.5 µm)C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric Acid in Water45:55 (v/v) Acetonitrile:Water
Mobile Phase B AcetonitrileN/A
Gradient 0-2 min (10% B), 2-15 min (10-90% B), 15-18 min (90% B), 18-20 min (10% B)N/A
Flow Rate 1.0 mL/min1.2 mL/min
Column Temp. 30°C35°C
Detection 220 nm220 nm
Injection Vol. 10 µL10 µL
Run Time 20 minutes15 minutes
Standard and Sample Preparation Protocol

Rationale: Accurate and consistent preparation is critical to minimize variability. A concentration of 0.5 mg/mL is chosen as it typically provides a strong detector response well above the limit of quantitation.

  • Diluent Preparation: Prepare a mixture of Acetonitrile and Water (50:50, v/v).

  • Reference Standard Stock (1.0 mg/mL): Accurately weigh approximately 25 mg of N,N-diethyl-2,4-dimethylbenzamide reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Working Standard (0.5 mg/mL): Transfer 12.5 mL of the Reference Standard Stock into a 25 mL volumetric flask and dilute to volume with the diluent.

  • Sample Preparation (0.5 mg/mL): Accurately weigh approximately 25 mg of the N,N-diethyl-2,4-dimethylbenzamide sample into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent.

  • Placebo Preparation: Prepare a mixture of all formulation excipients (if applicable) at their nominal concentrations in the diluent. This is used to prove the absence of interference.

System Suitability Testing (SST)

Why it's done: Before any validation run, SST is performed to confirm that the entire chromatographic system (instrument, column, mobile phase) is functioning correctly and is capable of producing reliable results.[3][4] It is the daily health check of the analytical system.

How it's done: The Working Standard solution (0.5 mg/mL) is injected five or six consecutive times. Key performance indicators are then calculated.

SST ParameterAcceptance CriteriaMethod A ResultMethod B ResultStatus
Tailing Factor (T) T ≤ 2.0[4]1.151.45Pass
Theoretical Plates (N) N ≥ 200012,5006,800Pass
Repeatability (%RSD) %RSD ≤ 2.0% for peak area[4]0.45%0.82%Pass
Retention Time (RT) Consistent (e.g., ± 2%)9.8 min (RSD 0.1%)7.2 min (RSD 0.2%)Pass

Interpretation: Both methods meet the system suitability requirements. Method A demonstrates higher column efficiency (more theoretical plates) and better peak symmetry (lower tailing factor), suggesting a more robust separation capability, which is crucial for a stability-indicating purity method.

Specificity: The Cornerstone of Purity Analysis

Why it's done: Specificity demonstrates the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[5][6] For a purity assay, this is most effectively proven through forced degradation studies. The goal is to intentionally stress the API to generate potential degradation products and prove the method can separate them from the parent peak and from each other.[7][8][9]

How it's done: The API is subjected to harsh conditions (acid, base, oxidation, heat, and light) to induce degradation, typically aiming for 5-20% degradation.[9]

Forced Degradation Experimental Protocol
  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 80°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 1.2 million lux hours) and visible light (e.g., 200 watt hours/m²).

Note: All stressed samples are neutralized (if necessary) and diluted to the target concentration before injection. A control sample (unstressed) is analyzed alongside.

G cluster_stress Stress Conditions API API Sample (N,N-diethyl-2,4-dimethylbenzamide) Acid Acid (0.1M HCl, 80°C) API->Acid Base Base (0.1M NaOH, 80°C) API->Base Oxidation Oxidation (3% H₂O₂) API->Oxidation Thermal Thermal (105°C) API->Thermal Photo Photolytic (UV/Vis Light) API->Photo Analyze Analyze by HPLC (Method A) Acid->Analyze Base->Analyze Oxidation->Analyze Thermal->Analyze Photo->Analyze Evaluate Evaluate Peak Purity & Resolution Analyze->Evaluate

Sources

A Comparative Analysis of Volatility and Lipophilicity: N,N-diethyl-2,4-dimethylbenzamide versus DEET

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

For over six decades, N,N-diethyl-m-toluamide (DEET) has been the benchmark for topical insect repellents, valued for its broad efficacy against a range of arthropods.[1][2] Its widespread use, however, is accompanied by certain drawbacks, including its potential for skin irritation and its ability to dissolve plastics and synthetic fabrics.[1][2] This has driven research into alternative compounds that can match or exceed DEET's performance while offering improved safety and material compatibility. One such class of molecules is substituted benzamides. This guide provides a detailed comparative analysis of a promising alternative, N,N-diethyl-2,4-dimethylbenzamide, against the gold-standard, DEET.

The efficacy of a topical repellent is fundamentally governed by two key physicochemical properties: volatility and lipophilicity. Volatility dictates the rate at which the repellent evaporates from the skin to form a protective vapor barrier that deters insects at a distance. Lipophilicity, commonly measured by the partition coefficient (LogP), influences the compound's interaction with the skin, affecting its absorption, retention, and ultimately, its duration of action. This document will delve into these critical parameters, presenting available data, explaining the experimental methodologies for their determination, and interpreting the implications for repellent formulation and performance.

Physicochemical Properties: A Head-to-Head Comparison

The structural difference between DEET (N,N-diethyl-3-methylbenzamide) and N,N-diethyl-2,4-dimethylbenzamide lies in the number and position of the methyl groups on the benzene ring. These seemingly minor modifications can significantly alter the molecule's volatility and lipophilicity, which in turn affects its performance as a repellent.

PropertyN,N-diethyl-2,4-dimethylbenzamideDEET (N,N-diethyl-m-toluamide)
Molecular Formula C₁₃H₁₉NOC₁₂H₁₇NO
Molecular Weight 205.30 g/mol 191.27 g/mol
Volatility (Vapor Pressure) Data not available5.6 x 10⁻³ mmHg at 20 °C[3]
Partition Coefficient (LogP) 2.8 (Predicted)[4]2.02 (Experimental)[3]

Deep Dive into Volatility: The Protective Vapor Barrier

Volatility, often quantified by vapor pressure, is a measure of a substance's tendency to transition into a gaseous state. For an insect repellent, this property is a double-edged sword. A certain level of volatility is essential to create a vapor shield around the user, which is the primary mode of action for spatial repellents like DEET.[5][6][7] However, excessively high volatility leads to rapid evaporation from the skin, shortening the duration of protection.

Experimental Protocol: Determining Volatility via Headspace Gas Chromatography (HS-GC)

The gold-standard technique for quantifying volatile compounds in liquid or solid samples is Headspace Gas Chromatography (HS-GC).[8][9][10] This method is ideal because it physically separates the volatile analytes from the non-volatile sample matrix, preventing contamination of the GC system and simplifying the resulting chromatogram.[10]

Causality Behind Experimental Choices:

  • Heating and Equilibration: The sample is heated in a sealed vial to encourage the volatile compounds to partition from the sample matrix into the gas phase (the "headspace").[11] The system is held at this temperature to allow this partitioning to reach equilibrium, ensuring a reproducible amount of analyte is injected for each run.[8]

  • Inert Gas and FID: An inert carrier gas (e.g., Helium) is used to transport the headspace sample through the GC column. A Flame Ionization Detector (FID) is commonly employed for its high sensitivity to organic compounds and its wide linear range, making it excellent for quantification.[11]

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh a precise amount of the repellent compound into a headspace vial. If analyzing from a formulation (e.g., a lotion), a consistent weight of the formulation is used.

  • Vial Sealing: Immediately seal the vial with a septum and an aluminum cap to create an airtight system.

  • Incubation: Place the vial into the HS autosampler's oven. Heat the sample to a consistent temperature (e.g., 80°C) for a defined period (e.g., 15 minutes) to allow the volatile components to equilibrate between the sample and the headspace gas.

  • Pressurization & Injection: The vial is pressurized with the carrier gas. A portion of the pressurized headspace is then automatically injected into the GC inlet via a heated transfer line.

  • Chromatographic Separation: The volatile compounds are separated based on their boiling points and interaction with the stationary phase of the GC column (e.g., a non-polar DB-5 column).

  • Detection and Quantification: As each compound elutes from the column, it is detected by the FID. The resulting peak area is proportional to the concentration of the analyte in the headspace, which can be correlated back to its volatility.

HSGC_Workflow cluster_prep Sample Preparation cluster_analysis HS-GC Analysis cluster_output Data Output Sample Repellent Sample Vial Headspace Vial Sample->Vial Weigh & Seal Incubation Incubation & Equilibration Vial->Incubation Injection Headspace Injection Incubation->Injection GC_Column GC Separation Injection->GC_Column Detector FID Detection GC_Column->Detector Chromatogram Chromatogram Detector->Chromatogram

Fig 1: Workflow for Headspace Gas Chromatography.

Understanding Lipophilicity: The Partition Coefficient

Lipophilicity, or the "fat-loving" nature of a molecule, is a critical factor in the design of any compound intended for topical application. It is experimentally determined as the octanol-water partition coefficient (LogP or, for ionizable compounds, LogD).[12][13] This value represents the ratio of a compound's concentration in a non-polar solvent (n-octanol, mimicking cell membranes) to its concentration in a polar solvent (water) at equilibrium.[12]

  • High LogP: A higher LogP value indicates greater lipophilicity. This can lead to increased absorption into the stratum corneum (the outermost layer of the skin), which may enhance retention and prolong the repellent effect. However, very high lipophilicity can lead to poor spreading on the skin and may increase systemic absorption, which is often undesirable.

  • Low LogP: A lower LogP value signifies a more hydrophilic (water-loving) compound. These compounds are less likely to be absorbed by the skin and may be more easily washed off.

DEET has a LogP of 2.02, indicating a moderate level of lipophilicity.[3] The predicted LogP for N,N-diethyl-2,4-dimethylbenzamide is 2.8.[4] This higher value is expected due to the addition of a second, non-polar methyl group to the aromatic ring. This suggests that N,N-diethyl-2,4-dimethylbenzamide is more lipophilic than DEET, which could translate to better skin retention but may also alter its absorption profile.

Experimental Protocol: Measuring Partition Coefficient (LogP) via the Shake-Flask Method

The shake-flask method is the traditional and most reliable technique for determining LogP values and is considered the "gold standard".[12][14] It directly measures the partitioning of a substance between n-octanol and water.

Causality Behind Experimental Choices:

  • Pre-saturation: The n-octanol and aqueous buffer phases are pre-saturated with each other before the experiment. This is a critical step to ensure that the final volumes of the two phases do not change during partitioning, which would introduce error into the final concentration measurements.

  • Equilibration: The mixture is shaken for an extended period to ensure that the analyte has fully reached equilibrium between the two immiscible phases. Insufficient shaking can lead to an underestimation of the concentration in one of the phases.

  • Phase Separation: Centrifugation is often used to ensure a clean and complete separation of the octanol and aqueous layers, as emulsions can sometimes form.[14]

  • Quantification: UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) are typically used to determine the concentration of the analyte in each phase due to their accuracy and sensitivity.[14]

Step-by-Step Methodology:

  • Solvent Preparation: Prepare a suitable aqueous buffer (e.g., phosphate-buffered saline at pH 7.4 to mimic physiological conditions). Mix the buffer and n-octanol in a separatory funnel and shake vigorously. Allow the layers to separate completely to create pre-saturated solvents.

  • Stock Solution: Prepare a stock solution of the test compound in the pre-saturated n-octanol.

  • Partitioning: Add a known volume of the n-octanol stock solution to a known volume of the pre-saturated aqueous buffer in a flask or vial.

  • Equilibration: Seal the container and shake it at a constant temperature for a set period (e.g., 24 hours) to allow for complete partitioning equilibrium.

  • Phase Separation: Centrifuge the mixture to ensure a sharp separation between the organic (top) and aqueous (bottom) phases.

  • Concentration Analysis: Carefully withdraw an aliquot from each phase. Determine the concentration of the compound in both the n-octanol and aqueous layers using a suitable analytical method (e.g., HPLC-UV).

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in octanol to the concentration in the aqueous buffer. The final value is expressed as its base-10 logarithm (LogP).

ShakeFlask_Workflow cluster_prep 1. Preparation cluster_exp 2. Experiment cluster_analysis 3. Analysis Solvents Pre-saturate n-Octanol & Buffer Stock Prepare Analyte Stock in Octanol Solvents->Stock Mix Combine Phases Stock->Mix Shake Shake to Equilibrate Mix->Shake Separate Centrifuge for Phase Separation Shake->Separate Quantify Quantify Concentration in Each Phase (HPLC) Separate->Quantify Calculate Calculate LogP Quantify->Calculate

Fig 2: Workflow for the Shake-Flask LogP Method.

Conclusion and Future Outlook

The comparative analysis of N,N-diethyl-2,4-dimethylbenzamide and DEET reveals key differences in their physicochemical properties that have direct implications for their function as insect repellents. The higher predicted lipophilicity (LogP) of N,N-diethyl-2,4-dimethylbenzamide suggests it may exhibit enhanced skin retention compared to DEET. Furthermore, its greater molecular weight implies a potentially lower volatility, which could translate to a longer duration of action.

While predictive data provides a strong foundation for this analysis, experimental validation is paramount. The detailed protocols provided for Headspace GC and the Shake-Flask method serve as a roadmap for researchers to empirically determine the volatility and partition coefficient of N,N-diethyl-2,4-dimethylbenzamide and other novel repellent candidates. Such data is indispensable for building robust structure-activity relationships, optimizing formulations for controlled release and desired skin feel, and ultimately, developing the next generation of safe and effective insect repellents.

References

  • ResolveMass Laboratories Inc. (2026, February 13). Headspace GCFID Testing in Pharma: A QA Team's Guide.
  • Mapossa, A. B., Sitoe, A., Focke, W. W., Izadi, H., du Toit, E. L., Androsch, R., & Sungkapreecha, C. (2020). Mosquito repellent thermal stability, permeability and air volatility. Pest management science, 76(3), 1114–1123. [Link]

  • University of Pretoria. (n.d.).
  • ResearchGate. (2025, October 24).
  • CDC Stacks. (n.d.).
  • Korea Science. (2025, April 25).
  • AZoM. (2023, September 8).
  • ResearchGate. (n.d.). (PDF) LogP / LogD shake-flask method v1.
  • Encyclopedia.pub. (2022, August 25).
  • Juniper Publishers. (2018, February 21). Lipophilicity (LogD 7.4 ) of N-Aryl Benzo Hydroxamic Acids.
  • PubChemLite. (n.d.). N,n-diethyl-2,4-dimethylbenzamide (C13H19NO).
  • American Chemical Society. (2022, June 20). N,N-Diethyl-m-toluamide (DEET).
  • National Pesticide Information Center. (n.d.). DEET Technical Fact Sheet. [Link]

  • bioRxiv. (2016, June 22). Natural DEET substitutes that are strong olfactory repellents of mosquitoes and flies.

Sources

Safety Operating Guide

N,N-diethyl-2,4-dimethylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the proper disposal and handling procedures for N,N-diethyl-2,4-dimethylbenzamide , a structural analog of the common insect repellent DEET (N,N-diethyl-m-toluamide).

Executive Summary

  • Chemical Identity: N,N-diethyl-2,4-dimethylbenzamide (Isomer of DEET).

  • CAS Registry Number: 54818-95-0 (Verify with specific vendor COA; often used as a synthesis intermediate or repellent analog).

  • Waste Classification: Non-Halogenated Organic Solvent/Solid .

  • Primary Hazard: Skin/Eye Irritant; Aquatic Toxicity (Chronic).

  • Disposal Method: High-temperature incineration equipped with an afterburner and scrubber. Do not discharge into drains. [1][2]

Chemical Identification & Hazard Profiling

As a Senior Application Scientist, it is critical to recognize that while this specific isomer (2,4-dimethyl) is less common than DEET (3-methyl), it shares the core benzamide pharmacophore . Safety protocols must be based on "read-across" data from DEET and N,N-diethylbenzamide.

PropertySpecificationOperational Implication
Molecular Formula C₁₃H₁₉NOCompatible with standard organic waste streams.
Physical State Viscous Liquid or Low-Melting SolidMay require heating or solvent dissolution for transfer.
Solubility Organic Solvents (DMSO, MeOH, Chloroform)Insoluble in water. Do not attempt aqueous dilution for disposal.
Flash Point >100°C (Predicted)Combustible but not highly flammable (Class IIIB).
Reactivity Stable; Incompatible with strong oxidizersSegregate from nitric acid, perchlorates, and peroxides.

Core Hazards (GHS Classification derived from analogs):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[4]

  • H412: Harmful to aquatic life with long-lasting effects.

Safety & Handling Protocol

Before initiating disposal, ensure the following barrier protection is in place. This compound is lipophilic and can penetrate the skin, potentially acting as a carrier for other contaminants.

  • Engineering Controls: Handle exclusively in a Class II Fume Hood or ventilated enclosure.

  • PPE Requirements:

    • Gloves: Nitrile (minimum 0.11 mm thickness). Breakthrough time >480 min.

    • Eye Protection: Chemical splash goggles (ANSI Z87.1).

    • Body Protection: Standard lab coat; impervious apron if handling >500 mL.

Disposal Procedures

A. Small-Scale Laboratory Disposal (< 100 g)

For research quantities, the compound should be consolidated with compatible organic solvents.

  • Solubilization (If Solid/Viscous):

    • Dissolve the residue in a minimal amount of Acetone or Ethanol to ensure complete transfer.

  • Collection:

    • Transfer the solution into a waste container labeled "Non-Halogenated Organic Waste."

    • Note: If the compound was used with halogenated solvents (DCM, Chloroform), it must go into the "Halogenated Organic Waste" stream.

  • Labeling:

    • Affix a hazardous waste tag.[1][5]

    • Constituents: "N,N-diethyl-2,4-dimethylbenzamide (1-5%), Ethanol (95%)."

    • Hazard Checkboxes: Irritant, Toxic.[3][4][6][7]

B. Large-Scale/Process Disposal (> 1 kg)

For scale-up or expired inventory, direct incineration is required.

  • Segregation: Keep separate from aqueous waste and oxidizers.

  • Container: Use UN-rated HDPE drums (e.g., UN 1H1).

  • Manifesting:

    • US RCRA: Not a P- or U-listed waste. Likely classified as D001 (Ignitable) if in solvent, or simply "Non-RCRA Regulated Hazardous Waste" (state-dependent).

    • EU Waste Code: 07 01 04 * (Other organic solvents, washing liquids and mother liquors).

  • Destruction: Ship to a licensed TSDF (Treatment, Storage, and Disposal Facility) for incineration .

Emergency Response (Spill Protocol)

Scenario: A 100 mL bottle shatters on the benchtop.

  • Evacuate & Ventilate: Alert nearby personnel; ensure fume hood is active.

  • Contain: Do not use water. Use Polypropylene absorbent pads or Vermiculite .

    • Reasoning: Water will disperse the lipophilic compound, increasing the surface area of contamination.

  • Clean:

    • Place saturated absorbents into a sealable bag.

    • Wipe the surface with an ethanol-soaked tissue to remove oily residue.

    • Wash the area with soap and water only after the bulk material is removed.

  • Disposal: Label the debris bag as "Hazardous Waste: Debris contaminated with Benzamides."

Decision Logic (Visual Workflow)

DisposalWorkflow Start Waste Generation: N,N-diethyl-2,4-dimethylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Viscous Oil StateCheck->Solid Solution Already in Solution StateCheck->Solution Dissolve Dissolve in Acetone/EtOH Solid->Dissolve SolventCheck Solvent Type? Solution->SolventCheck HaloCheck Contains Halogens? (DCM, Chloroform) SolventCheck->HaloCheck Dissolve->HaloCheck NonHaloStream Non-Halogenated Organic Waste HaloCheck->NonHaloStream No HaloStream Halogenated Organic Waste HaloCheck->HaloStream Yes Incinerate Final Disposal: Incineration (TSDF) NonHaloStream->Incinerate HaloStream->Incinerate

Caption: Decision matrix for segregating benzamide waste based on solvent compatibility.

References

  • PubChem. (n.d.). Compound Summary: N,N-Diethyl-2-methylbenzamide (Analog). National Library of Medicine. Retrieved from [Link]

Sources

Personal protective equipment for handling N,N-diethyl-2,4-dimethylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Assessment

N,N-diethyl-2,4-dimethylbenzamide (CAS 1696-17-9) is a structural isomer of the common insect repellent DEET (N,N-diethyl-m-toluamide).[1] While often used in entomological research or pharmaceutical synthesis, its hazard profile is frequently underestimated due to its familiarity.

The Silent Hazard: Lipophilicity The primary risk is not immediate acute toxicity, but dermal permeation . Like its isomer DEET, this compound is highly lipophilic.[1] It readily penetrates the stratum corneum and can act as a carrier for other toxic solvents dissolved with it. Furthermore, it acts as a plasticizer; it can soften, dissolve, or degrade certain synthetic fabrics (rayon, spandex) and plastics (watch crystals, painted surfaces), leading to equipment damage and potential secondary exposure.[1]

Core Hazard Profile (GHS Classification)
  • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).[1][2]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1][2][3][4][5]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Engineering Controls: The First Line of Defense

Before PPE is donned, the laboratory environment must be secured. PPE is the last line of defense, not the first.

  • Primary Containment: All handling of the neat (pure) substance must occur within a certified chemical fume hood.[1]

  • Airflow Velocity: Maintain a face velocity of 80–100 fpm (feet per minute).

  • Surface Protection: Line the work surface with an absorbent, plastic-backed bench liner.[1] This prevents the oily liquid from spreading or degrading the epoxy resin of the fume hood surface over time.

Personal Protective Equipment (PPE) Matrix

The selection of PPE for N,N-diethyl-2,4-dimethylbenzamide is dictated by its solvent properties.[1] Latex gloves are strictly prohibited as organic amides can permeate natural rubber rapidly.[1]

Glove Selection Protocol

Permeation kinetics dictate that standard disposable gloves may offer only temporary protection against the pure substance.[1]

Glove MaterialThicknessBreakthrough TimeUsage Scenario
Nitrile (Disposable) 4–6 mil< 15 mins (Splash)General handling of dilute solutions (<10%).[1] Change immediately upon splash.
Nitrile (Extended) 8–10 mil~ 30–60 minsHandling pure liquid volumes < 10 mL.[1]
Laminate (Silver Shield) Multi-layer> 480 minsMandatory for spill cleanup or immersion tasks.[1]
Latex / Vinyl N/AImmediate Failure DO NOT USE. Rapid permeation and degradation.[1]
Eye & Body Protection[1][3][4][5][6]
  • Eye Protection: Chemical Splash Goggles (ANSI Z87.1+ or EN 166).[1] Standard safety glasses are insufficient because the liquid is an irritant that is difficult to flush from the eye due to its oily viscosity.

  • Lab Coat: 100% Cotton or flame-resistant (Nomex) lab coat.[1]

    • Critical Warning: Avoid wearing synthetic clothing (polyester, rayon, spandex) underneath your lab coat.[1] If the chemical soaks through the coat, it can dissolve synthetic undergarments onto the skin, causing severe chemical burns and adhesion.

PPE Decision Logic

The following diagram illustrates the decision-making process for selecting the appropriate PPE level based on the operation.

PPE_Selection Start Start: Handling N,N-diethyl-2,4-dimethylbenzamide State Physical State / Concentration? Start->State Dilute Dilute Solution (<10%) State->Dilute Pure Pure Liquid / High Conc. State->Pure Level1 LEVEL 1 PPE: - Std. Nitrile Gloves (Double) - Safety Glasses w/ Side Shields - Lab Coat Dilute->Level1 Task Task Duration / Risk? Pure->Task Short Short Task (<15 min) Task->Short Long Long Task / Spill Cleanup Task->Long Level2 LEVEL 2 PPE: - Thick Nitrile (8mil) or Double 4mil - Chemical Splash Goggles - Lab Coat + Apron Short->Level2 Level3 LEVEL 3 PPE: - Laminate (Silver Shield) Liners - Chemical Splash Goggles + Face Shield - Impervious Sleeves Long->Level3

Figure 1: Decision tree for selecting PPE based on concentration and exposure duration.

Operational Protocol: Handling & Transfer

A. Weighing and Transferring

The substance is typically a viscous liquid or low-melting solid.[1] Static charge is rarely an issue, but viscosity leads to dripping.

  • Preparation: Place the receiving vessel (flask/vial) in a secondary container (e.g., a beaker) to catch drips.

  • Pipetting: Use positive displacement pipettes if available. If using glass Pasteur pipettes, do not tilt the pipette upward; the liquid may degrade the rubber bulb.

  • Technique:

    • Do not wipe the tip of the pipette with a Kimwipe; this generates static and aerosolizes micro-droplets.

    • Touch the tip to the inner wall of the receiving vessel to dispense the final drop.

B. Solubilization

N,N-diethyl-2,4-dimethylbenzamide is hydrophobic.[1]

  • Compatible Solvents: Ethanol, DMSO, DMF, Acetone, Chloroform.[1]

  • Incompatible: Water (forms an emulsion/oil slick).[1]

Emergency Response & Disposal

Spill Response Workflow

In the event of a spill (>5 mL), evacuate the immediate area and assess.

Spill_Response Spill Spill Detected Assess Assess Volume Spill->Assess Small Minor (<10 mL) Assess->Small Large Major (>10 mL) Assess->Large Action1 1. Don Double Nitrile Gloves 2. Absorb with Vermiculite/Pads 3. Clean surface with Ethanol Small->Action1 Action2 1. Evacuate Area 2. Don Laminate Gloves + Goggles 3. Dike with Absorbent Socks Large->Action2 Dispose Disposal: Seal in Bag -> Hazardous Waste Action1->Dispose Action2->Dispose

Figure 2: Operational workflow for spill containment and cleanup.

Disposal Protocols

NEVER dispose of this chemical down the drain.[1][6] It is toxic to aquatic life and difficult for water treatment plants to degrade.[1]

  • Liquid Waste: Collect in the "Non-Halogenated Organic Waste" stream (unless dissolved in chloroform/DCM, then "Halogenated").[1]

  • Solid Waste: Contaminated gloves, pipette tips, and bench liners must be double-bagged in clear polyethylene bags and tagged as "Solid Hazardous Waste" contaminated with amides.[1]

  • Rinsing: Triple rinse empty containers with ethanol before disposal. Add the rinsate to the liquid waste container.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 15542, N,N-Diethylbenzamide. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Registration Dossier - N,N-diethyl-m-toluamide (DEET) and isomers. Retrieved from [Link][1]

  • Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.